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  • Product: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene
  • CAS: 94749-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS 94749-73-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in pharmaceutical synthesis. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, with a focus on the practical considerations relevant to laboratory and process development settings.

Core Molecular Attributes and Physicochemical Properties

1-[4-[(6-Bromohexyl)oxy]butyl]benzene, with the CAS number 94749-73-2, is a bifunctional organic molecule featuring a terminal bromoalkane and an alkyl aryl ether.[1] This unique combination of functional groups makes it a versatile building block in multi-step organic syntheses.[1]

Table 1: Physicochemical Properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

PropertyValueSource
Molecular Formula C₁₆H₂₅BrO[1][2]
Molecular Weight 313.27 g/mol [1][2]
Appearance Colorless to light yellow viscous liquid[3][4]
Density 1.143 ± 0.06 g/cm³ (at 20°C)[1][2]
Boiling Point 90°-95°C at 0.1 mmHg[5]
Solubility Data not available, but expected to be soluble in common organic solvents like THF, toluene, and ethers.
Storage Store at room temperature or +5°C.[3][6]

Synthesis: The Williamson Ether Synthesis in Focus

The primary route for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is the Williamson ether synthesis.[4][7][8] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8] In this specific case, the alkoxide is generated from 4-phenyl-1-butanol, which then reacts with an excess of 1,6-dibromohexane.

Reaction Mechanism and Key Considerations

The synthesis proceeds in two conceptual steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-phenyl-1-butanol, forming the corresponding alkoxide.

  • Nucleophilic Substitution: The resulting alkoxide attacks one of the electrophilic carbon atoms of 1,6-dibromohexane, displacing a bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis

Experimental Protocol: Standard Laboratory Synthesis

A typical laboratory-scale synthesis is as follows:

  • To a solution of 4-phenyl-1-butanol (1.0 eq) and a significant excess of 1,6-dibromohexane (typically 3-5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), sodium hydride (NaH, ~1.1 eq of a 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).[5]

  • The resulting suspension is heated to reflux and maintained at this temperature for several hours (e.g., 24-27 hours), with reaction progress monitored by a suitable technique like thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction is carefully quenched with water.

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[5]

Process Optimization and Industrial-Scale Synthesis

For larger-scale preparations, an improved process has been patented which utilizes a phase-transfer catalyst (PTC).[9] This approach avoids the use of sodium hydride, which can be hazardous on a large scale.

Key improvements in the PTC method include: [9]

  • Base: Use of aqueous sodium or potassium hydroxide.

  • Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide) is employed to facilitate the transfer of the hydroxide and subsequently the alkoxide between the aqueous and organic phases.

  • Solvent: A water-immiscible organic solvent such as toluene is used.

  • Controlled Addition: The 4-phenylbutanol is added gradually to the mixture of 1,6-dibromohexane, base, PTC, and solvent. This controlled addition helps to minimize side reactions.

This PTC-based process offers advantages in terms of safety, cost-effectiveness, and high space-time yield, making it more amenable to industrial production.[9]

Purification

The crude product is typically purified by fractional distillation under high vacuum.[5][9][10] A boiling point of 90°-95°C at a pressure of 0.1 mmHg has been reported.[5] For laboratory scale, column chromatography on silica gel can also be employed.[5]

Potential Side Reactions and Mitigation
  • Dialkylation: The alkoxide can potentially react with the product to form a diether. Using a large excess of 1,6-dibromohexane minimizes this side reaction.

  • Elimination: Although less likely with a primary alkyl halide, elimination reactions can compete with substitution, especially at higher temperatures or with sterically hindered bases.[8][11] The use of milder reaction conditions and unhindered bases can mitigate this.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ether-linked protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅-)7.10 - 7.30Multiplet5H
Benzylic (-CH₂-Ph)2.60 - 2.70Triplet2H
Methylene adjacent to ether oxygen (-O-CH₂-)3.35 - 3.45Triplet2H
Methylene adjacent to bromine (-CH₂-Br)3.38 - 3.48Triplet2H
Other aliphatic (-CH₂-)1.30 - 1.90Multiplets14H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅-)125 - 142
Methylene adjacent to ether oxygen (-O-CH₂-)68 - 72
Methylene adjacent to bromine (-CH₂-Br)33 - 36
Other aliphatic (-CH₂-)25 - 35
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A pair of peaks of roughly equal intensity at m/z 312 and 314, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentations:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

    • Benzylic cleavage: Cleavage of the bond between the butyl chain and the phenyl group, leading to a prominent peak at m/z 91 (the tropylium ion).

    • Loss of HBr: A peak corresponding to [M-81]⁺.

    • Cleavage of the C-Br bond.

Reactivity and Applications in Organic Synthesis

The utility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene lies in the differential reactivity of its two functional groups.

Reactivity of the Bromo- Functionality

The primary bromo group is a good leaving group and readily participates in nucleophilic substitution reactions (SN2).[12] This allows for the introduction of a wide range of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.

Reactivity of the Ether Linkage

The ether linkage is generally stable to many reaction conditions, including basic and mild acidic conditions.[7][13] However, it can be cleaved by strong acids such as HBr or HI, typically at elevated temperatures.[7][13] This cleavage would likely occur at the C-O bond of the hexyl group due to the SN2 mechanism favoring attack at the less hindered primary carbon.[7][13]

Primary Application: Synthesis of Salmeterol

The most prominent application of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is as a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[9][10][14]

In the synthesis of Salmeterol, the bromo- functionality of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is displaced by an amine, typically N-benzylamine, to form N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[15] This intermediate is then further elaborated to yield the final Salmeterol molecule.

Salmeterol_Synthesis

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

General Handling
  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][16]

  • Avoid contact with skin and eyes.[9][16]

  • Avoid inhalation of mists or vapors.[16]

Incompatibilities
  • Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

Toxicology
Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry for the production of Salmeterol. Its synthesis via the Williamson ether reaction is well-established and can be optimized for large-scale production using phase-transfer catalysis. A thorough understanding of its reactivity, particularly the differential reactivity of the bromo and ether functionalities, is key to its successful application in multi-step synthetic routes. While specific toxicological data is lacking, its structural motifs suggest that it should be handled with the appropriate safety precautions common to bromoalkanes and ethers. This guide provides a solid foundation of technical knowledge for researchers and developers working with this important chemical building block.

References

  • LookChem. (n.d.). Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US6835857B2 - Process for the manufacture of 4-(6-bromohexyloxy)-butylbenzene.
  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Darner, A. D., et al. (2014).
  • PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • Google Patents. (n.d.). CN103420856A - Salmeterol preparation method.
  • Birnbaum, L. S., & Staskal, D. F. (2004). Polybrominated diphenyl ethers: human tissue levels and toxicology. Environmental health perspectives, 112(1), 9-17.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Kelly, B. C., et al. (2008). Polybrominated diphenyl ethers and their hydroxylated/methoxylated analogs: environmental sources, metabolic relationships, and relative toxicities. Environmental science & technology, 42(19), 7049-7057.
  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • Aurangabad Chemical Industries. (n.d.). 1-[4(6-BROMOHEXYLOXY)BUTYL]BENZENE Manufacturer, Exporter from Aurangabad. Retrieved from [Link]

  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-72-2. Retrieved from [Link]

  • Google Patents. (n.d.). US8648214B2 - Processes suitable for the preparation of salmeterol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NCBI. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - REFERENCES. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene: Synthesis, Characterization, and Applications

Executive Summary This technical guide provides a comprehensive overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key bifunctional organic molecule. Primarily recognized for its role as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key bifunctional organic molecule. Primarily recognized for its role as a critical intermediate in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, this compound embodies a structure tailored for multi-step pharmaceutical manufacturing.[1] This document delves into its physicochemical properties, structural features, and detailed methodologies for its synthesis, purification, and characterization. We will explore the mechanistic underpinnings of its formation via the Williamson ether synthesis, provide validated experimental protocols, and discuss its subsequent chemical transformations in the context of drug development. This guide is intended for researchers, process chemists, and drug development professionals seeking a detailed understanding of this important pharmaceutical building block.

Introduction & Significance

1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2) is a high-value organic intermediate characterized by a distinct molecular architecture: a phenylbutyl group linked via an ether bond to a C6 alkyl chain terminated by a bromine atom.[2][3] This dual-functionality—a reactive alkyl bromide at one end and a lipophilic phenylbutyl group at the other—makes it an ideal precursor for constructing complex molecules.

Its principal and most well-documented application is in the pharmaceutical industry as a starting material for Salmeterol.[1][4] Salmeterol's unique structure, featuring a long, lipophilic side chain, is directly derived from this intermediate and is crucial for its long duration of action in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Beyond pharmaceuticals, its structure suggests potential utility as a building block in materials science or as a surfactant, owing to its amphipathic nature.[3]

Physicochemical Properties & Structural Elucidation

The compound is typically supplied as a colorless to light yellow, viscous liquid.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 94749-73-2[2][5]
Molecular Formula C₁₆H₂₅BrO[2][6]
Molecular Weight 313.27 g/mol [2][6]
IUPAC Name 4-(6-bromohexoxy)butylbenzene[2]
Appearance Colorless to Light Yellow Viscous Liquid[1]
Density ~1.143 g/cm³[3][5]
Assay ≥95%[1]
Molecular Structure

The structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene features three key components:

  • Phenylbutyl Moiety: Provides lipophilicity and serves as the foundational anchor for the Salmeterol pharmacophore.

  • Ether Linkage: A chemically stable bond connecting the two alkyl chains.

  • Bromohexyl Chain: Provides a reactive handle (the primary bromide) for subsequent nucleophilic substitution reactions.

Molecular structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
Structural Characterization via Spectroscopy
  • ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

    • δ 7.30-7.15 (m, 5H): Aromatic protons of the monosubstituted benzene ring (C₆H₅-).

    • δ 3.41 (t, J=6.8 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br). The triplet multiplicity arises from coupling to the adjacent CH₂ group.

    • δ 3.38 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the ether oxygen on the butyl side (-O-CH₂-).

    • δ 3.35 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the ether oxygen on the hexyl side (-O-CH₂-).

    • δ 2.62 (t, J=7.5 Hz, 2H): Benzylic methylene protons (-Ph-CH₂-).

    • δ 1.88 (p, J=6.8 Hz, 2H): Methylene protons beta to the bromine atom (-CH₂-CH₂-Br).

    • δ 1.70-1.30 (m, 10H): Remaining ten methylene protons of the two alkyl chains, which would appear as a series of overlapping multiplets.

  • ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

    • δ 142.5: Quaternary aromatic carbon attached to the butyl chain (ipso-carbon).

    • δ 128.4, 128.3, 125.8: Aromatic CH carbons.

    • δ 71.2, 70.5: Methylene carbons attached to the ether oxygen (-O-CH₂-).

    • δ 35.5: Benzylic carbon (-Ph-CH₂-).

    • δ 33.9: Carbon attached to bromine (-CH₂-Br).

    • δ 32.8, 31.5, 29.5, 28.1, 28.0, 26.1: Remaining aliphatic methylene carbons.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 312 and 314, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Mechanism

The most common and industrially relevant method for preparing 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is the Williamson ether synthesis . This reaction is a classic Sₙ2 nucleophilic substitution.

Reaction Mechanism

The synthesis proceeds in two fundamental steps:

  • Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of 4-phenyl-1-butanol. This generates a potent sodium alkoxide nucleophile in situ.

  • Nucleophilic Substitution (Sₙ2): The newly formed alkoxide attacks one of the primary carbon atoms of 1,6-dibromohexane. The bromine atom on that carbon acts as the leaving group, resulting in the formation of the ether linkage.

Rationale for Reagent Choice:

  • 4-phenyl-1-butanol & 1,6-dibromohexane: These are the core structural precursors.[7]

  • Sodium Hydride (NaH): A powerful base that irreversibly deprotonates the alcohol, driving the reaction forward.

  • 1,6-dibromohexane (in excess): Using the dibromoalkane in stoichiometric excess is a critical process parameter. It statistically favors the desired mono-alkylation product and minimizes the formation of a common byproduct, 1,6-bis(4-phenylbutoxy)hexane, where a second molecule of the alcohol displaces the remaining bromine atom.[7]

  • Aprotic Solvent (e.g., THF, Toluene): Solvents like tetrahydrofuran (THF) are ideal as they readily dissolve the organic reactants but do not interfere with the highly reactive alkoxide nucleophile.[7]

cluster_reactants Reactants cluster_process Process Steps cluster_products Outputs R1 4-Phenyl-1-butanol P1 1. Deprotonation: React alcohol with NaH to form sodium alkoxide. R1->P1 R2 1,6-Dibromohexane (Excess) P2 2. Sₙ2 Reaction: Add 1,6-dibromohexane and reflux. R2->P2 R3 Sodium Hydride (NaH) R3->P1 R4 Anhydrous THF R4->P1 P1->P2 P3 3. Quench & Workup: Add water/brine and extract with organic solvent. P2->P3 P4 4. Purification: Column chromatography and/or high-vacuum distillation. P3->P4 Waste Aqueous Waste & Organic Byproducts P3->Waste Prod Pure 1-[4-[(6-Bromohexyl)oxy]butyl]benzene P4->Prod P4->Waste

Workflow for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
Field-Proven Experimental Protocol

This protocol is adapted from established procedures described in the patent literature and represents a standard laboratory-scale synthesis.[7]

  • Inert Atmosphere: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent quenching of the base by atmospheric moisture.

  • Reagent Charging: To the flask, add 4-phenyl-1-butanol (1.0 eq) and an excess of 1,6-dibromohexane (3.0-5.0 eq). Dilute with anhydrous tetrahydrofuran (THF).

  • Base Addition: While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Caution: NaH reacts violently with water and produces flammable hydrogen gas. Addition should be slow to control the effervescence.

  • Reaction: Heat the resulting suspension to reflux (approx. 66°C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Quenching: After cooling the mixture to room temperature, slowly and carefully add water or a saturated aqueous solution of ammonium chloride to quench the excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove inorganic salts and residual THF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be an oil containing the desired product and excess 1,6-dibromohexane.

Purification and Quality Control

Achieving high purity (>95%) is essential for its use in pharmaceutical synthesis. This is typically accomplished via a two-stage process.

  • Removal of Excess 1,6-dibromohexane: The crude oil is subjected to high-vacuum fractional distillation. The more volatile 1,6-dibromohexane (boiling point ~243°C at atmospheric pressure) is distilled off first.[7]

  • Purification of the Final Product: The residue, enriched with the desired product, is then distilled under high vacuum (e.g., 150°C-210°C vapor temperature) to yield the final, purified 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a clear oil.[7] Alternatively, for smaller scales or to remove polar impurities, purification can be achieved by column chromatography on silica gel.

Quality Control: The purity of the final product should be verified by HPLC and its identity confirmed by ¹H NMR, as detailed in Section 2.2.

Application in the Synthesis of Salmeterol

The primary utility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is its role as the lipophilic side-chain donor in the synthesis of Salmeterol. The terminal bromide is a perfect electrophile for reaction with a nucleophilic amine.

In a typical subsequent step, the intermediate is reacted with a protected amine precursor, such as N-benzyl-4-(benzyloxy)-3-(hydroxymethyl)phenylethanolamine, or more commonly, via a multi-step pathway involving initial reaction with benzylamine.[4][8] The reaction displaces the bromide to form a secondary amine, which is a key step in assembling the final drug molecule.

A 1-[4-[(6-Bromohexyl)oxy]butyl]benzene C N-Benzyl-N-[6-(4-phenylbutoxy)hexyl]amine A->C Sₙ2 Reaction (Bromide Displacement) B Nucleophilic Amine (e.g., Benzylamine) B->C E Coupled Intermediate C->E D Salicylaldehyde Derivative D->E Coupling F Reduction & Deprotection Steps E->F G Salmeterol (API) F->G

Role of the title compound in the Salmeterol synthesis pathway.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, its structure as both an alkyl bromide and an ether necessitates careful handling according to best practices for these chemical classes.

  • Handling: Work should be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory to prevent skin and eye contact. Alkyl bromides can be irritating to the skin, eyes, and respiratory system.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from strong oxidizing agents, bases, and sources of ignition.[9] Ethers, in general, should be stored away from light and heat.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand), collect in a suitable container, and dispose of as hazardous chemical waste.[10] Ensure all ignition sources are removed from the area.

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is more than a simple organic molecule; it is a purpose-built intermediate designed for efficient pharmaceutical synthesis. Its preparation via the robust Williamson ether synthesis is scalable and well-understood. The presence of a reactive alkyl bromide and a lipophilic phenylbutyl group within the same structure provides the ideal combination of features for its critical role in the manufacture of Salmeterol. A thorough understanding of its synthesis, purification, and handling is paramount for any researcher or organization involved in the development and production of this life-saving medication.

References

  • LANXESS. (2017). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]

  • Google Patents. (2012). Process for the preparation of salmeterol and its intermediates (WO2012032546A2).
  • Google Patents. (2012). Process for the preparation of salmeterol and its intermediates (WO2012032546A2).
  • Google Patents. (2013). Salmeterol preparation method (CN103420856A).
  • Google Patents. (2005). Process for the manufacture of 4-(6-bromohexyloxy)-butylbenzene (US20050113608A1).
  • Google Patents. (2016). A synthetic method of R-salmeterol (CN105884625A).
  • SDFine. (n.d.). Allyl Bromide Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11012439, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • University of St Andrews. (2024). Ethers Safety Guidance. Retrieved from [Link]

  • LookChem. (n.d.). Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000725 Sec-butylbenzene. Retrieved from [Link]

  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(6-bromohexoxy)butylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(6-bromohexoxy)butylbenzene is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-bromohexoxy)butylbenzene is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure, featuring a butylbenzene moiety linked via an ether to a bromohexane chain, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and known applications, with a particular focus on its crucial role in the manufacturing of the long-acting β2-adrenergic agonist, Salmeterol.

Physicochemical Properties

The physicochemical properties of 4-(6-bromohexoxy)butylbenzene are dictated by its molecular structure, which combines a hydrophobic butylbenzene group with a flexible hexoxy chain terminating in a reactive bromine atom.

Table 1: Physical and Chemical Properties of 4-(6-bromohexoxy)butylbenzene
PropertyValueSource(s)
Molecular Formula C₁₆H₂₅BrO[1][2]
Molecular Weight 313.27 g/mol [1][2]
CAS Number 94749-73-2[1][2]
Appearance Colorless to light yellow liquid[2]
Density Approximately 1.143 g/cm³[1]
Boiling Point 90°-95°C at 0.1 mmHg
Solubility Moderately soluble in organic solvents. Insoluble in water.[3]
Storage Temperature Store at room temperature.[2]

Synthesis of 4-(6-bromohexoxy)butylbenzene

The primary synthetic route to 4-(6-bromohexoxy)butylbenzene is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-phenylbutanol is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,6-dibromohexane in an SN2 reaction.

Synthetic Scheme

Synthesis of 4-(6-bromohexoxy)butylbenzene cluster_reagents Reagents 4-phenylbutanol 4-Phenylbutanol Product 4-(6-bromohexoxy)butylbenzene 4-phenylbutanol->Product + 1,6-dibromohexane 1,6-Dibromohexane 1,6-dibromohexane->Product + Base Base (e.g., NaH or KOH) Base->Product PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Product

Caption: General scheme for the synthesis of 4-(6-bromohexoxy)butylbenzene.

Experimental Protocols

Two primary protocols for the synthesis are described in the literature, differing mainly in the choice of base and the reaction conditions.

Protocol 1: Using Sodium Hydride (Lab Scale)

This method is suitable for smaller-scale laboratory preparations.

Step-by-Step Methodology:

  • To a solution of 4-phenyl-1-butanol (15.0 g) and an excess of 1,6-dibromohexane (48.8 g) in anhydrous tetrahydrofuran (THF, 200 ml) under a nitrogen atmosphere, sodium hydride (NaH, 6.5 g of a 46% dispersion in oil) is added portionwise.

  • The resulting suspension is heated to reflux for approximately 27 hours.

  • After cooling, the reaction is quenched by the careful addition of water (80 ml).

  • The mixture is extracted with diethyl ether (2 x 200 ml).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield a crude oil.

  • The crude product is purified by column chromatography on silica gel followed by distillation to afford the pure 4-(6-bromohexoxy)butylbenzene as a colorless oil.

Protocol 2: Using a Phase Transfer Catalyst (Industrial Scale)

For safety and scalability, an industrial process utilizing a phase transfer catalyst is preferred. This avoids the use of hazardous sodium hydride.

Step-by-Step Methodology:

  • A mixture of 1,6-dibromohexane, a base (such as potassium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable diluent is prepared.

  • A solution of 4-phenylbutanol in a diluent is then metered into this mixture over a period of 10 to 240 minutes.

  • The reaction mixture is stirred for an additional 30 to 180 minutes to ensure complete reaction.

  • Following the reaction, the 4-(6-bromohexoxy)butylbenzene product is isolated through standard workup procedures, which may include washing, extraction, and distillation.

Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 mechanism. The use of a phase transfer catalyst is crucial for the industrial-scale synthesis as it facilitates the transfer of the alkoxide, formed in the aqueous phase (from the reaction of 4-phenylbutanol with a solid base like KOH), to the organic phase where the 1,6-dibromohexane is dissolved. This allows the reaction to proceed efficiently without the need for a homogeneous solution or hazardous reagents like sodium hydride.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

  • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm corresponding to the five protons of the phenyl group.

  • Methylene Protons adjacent to Oxygen: Two triplets, one around δ 3.4 ppm (-O-CH₂-) from the hexoxy chain and another slightly downfield for the butoxy chain.

  • Methylene Protons adjacent to Bromine: A triplet around δ 3.4 ppm (-CH₂-Br), deshielded by the electronegative bromine atom.

  • Benzylic Protons: A triplet around δ 2.6 ppm (-CH₂-Ph).

  • Aliphatic Methylene Protons: A series of multiplets in the range of δ 1.4-1.9 ppm for the remaining methylene groups in the butyl and hexyl chains.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: Signals in the region of δ 125-142 ppm. The ipso-carbon attached to the butyl group will be distinct.

  • Carbons adjacent to Oxygen: Signals around δ 70-71 ppm for the two -CH₂-O- carbons.

  • Carbon adjacent to Bromine: A signal around δ 34 ppm for the -CH₂-Br carbon.

  • Aliphatic Carbons: A series of signals in the range of δ 25-36 ppm for the remaining methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

  • C-H Stretching (Aromatic): Weak to medium bands around 3030-3080 cm⁻¹.

  • C-H Stretching (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

  • C-O-C Stretching (Ether): A strong, characteristic band in the 1050-1150 cm⁻¹ region.

  • C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C=C Bending: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule.

  • Molecular Ion (M+): A peak corresponding to the molecular weight (313/315 m/z due to bromine isotopes) may be observed, though it could be weak.

  • Key Fragmentation Pathways:

    • Alpha-cleavage at the ether linkage.

    • Cleavage of the C-Br bond.

    • Benzylic cleavage to form a stable tropylium ion (m/z 91).

    • Loss of the butylbenzene side chain.

Reactivity and Chemical Properties

The chemical reactivity of 4-(6-bromohexoxy)butylbenzene is primarily centered around its two functional groups: the ether linkage and the terminal alkyl bromide.

  • Ether Linkage: Ethers are generally stable and unreactive towards many reagents. However, they can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

  • Alkyl Bromide: The terminal bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity is exploited in the synthesis of Salmeterol, where the bromo group is displaced by an amine.

Applications

The predominant application of 4-(6-bromohexoxy)butylbenzene is as a key intermediate in the synthesis of Salmeterol .[4]

Salmeterol_Synthesis Intermediate 4-(6-bromohexoxy)butylbenzene Salmeterol Salmeterol Intermediate->Salmeterol + Amine N-benzyl-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-amine Amine->Salmeterol

Caption: Role of 4-(6-bromohexoxy)butylbenzene in Salmeterol synthesis.

Beyond its role in drug synthesis, its amphiphilic structure suggests potential applications as a surfactant or emulsifier in various industrial processes, although specific examples in the literature are scarce.[1] It also serves as a versatile building block in organic synthesis for introducing the 4-phenylbutoxyhexyl group into other molecules.[1]

Safety and Handling

4-(6-bromohexoxy)butylbenzene should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and eye irritation.[3] As with most organic bromides, it may be harmful if swallowed or inhaled. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also a combustible liquid and should be kept away from heat and open flames.

Conclusion

4-(6-bromohexoxy)butylbenzene is a valuable chemical intermediate with well-established importance in the pharmaceutical industry, particularly in the synthesis of Salmeterol. While detailed experimental data on some of its physical and spectral properties are not widely published, its characteristics can be reliably predicted based on its structure and the principles of organic chemistry. The industrial-scale synthesis via a phase transfer catalyzed Williamson ether synthesis highlights a safer and more efficient alternative to traditional methods. Further research into its potential applications as a surfactant or in materials science could unveil new uses for this versatile molecule.

References

  • LookChem. Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • H NMR Spectroscopy. [Link]

  • 13C NMR spectroscopy • Chemical shift. [Link]

  • Brussels Scientific - Borzuya University. Chapter 6 : mass spectra – exercises. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • FinoCure Laboratories. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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  • University of California, Santa Cruz. IR Tables. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

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  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Exploratory

Foreword: Understanding the "Why" of Solubility for a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Solubility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by a series of critical physicochemical properties. For 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a pivotal intermediate in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, solubility is not merely a physical data point; it is a cornerstone of process efficiency, product purity, and ultimately, scalable manufacturing.[1] Incomplete solubilization during a reaction can lead to sluggish kinetics, reduced yields, and complex purification challenges.[1] Therefore, a comprehensive understanding of its solubility profile is indispensable for the researchers, scientists, and drug development professionals this guide is intended for.

As no definitive, publicly available solubility data for this compound exists, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility based on its molecular structure, and second, to present a detailed, field-proven experimental protocol for its empirical determination.

Section 1: Physicochemical Profile and Theoretical Solubility Prediction

The molecular structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene—a long aliphatic chain bridging a phenyl group and a terminal bromine—provides immediate clues to its solubility behavior. The molecule possesses a significant non-polar character, dominated by the phenyl ring and the ten-carbon alkyl ether chain, and lacks significant hydrogen bonding capabilities.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

PropertyValueSource
CAS Number 94749-73-2PubChem[2]
Molecular Formula C₁₆H₂₅BrOPubChem[2]
Molecular Weight 313.27 g/mol PubChem[2]
Appearance Colorless to Light Yellow LiquidChemicalBook[3]
Density 1.143 ± 0.06 g/cm³ChemicalBook[3]
Calculated XLogP3 4.9PubChem[2]
The "Like Dissolves Like" Principle in Action

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Non-Polar Character : The compound is dominated by London dispersion forces due to its large, non-polar hydrocarbon structure (phenyl ring and C10 alkyl chain).

  • Weak Polarity : The ether linkage (-O-) and the bromo- group (-Br) introduce some dipole-dipole interactions, but these are minor compared to the overall non-polar nature of the molecule.

  • Hydrogen Bonding : It can act as a hydrogen bond acceptor at the ether oxygen, but it cannot act as a hydrogen bond donor.

Interpreting the Partition Coefficient (XLogP)

The logarithm of the partition coefficient (LogP) is a quantitative measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility).[5] A high positive LogP value indicates that the compound preferentially partitions into a non-polar, organic phase over an aqueous phase.[6] With a calculated XLogP3 of 4.9 , 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is predicted to be highly lipophilic and, consequently, have very low solubility in water.[2][5]

Predicted Solubility Profile

Based on this analysis, a qualitative prediction of solubility in common laboratory solvents can be established.

Table 2: Predicted Solubility Profile of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHigh / MiscibleThe dominant intermolecular forces (London dispersion) of the compound closely match those of non-polar solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), AcetoneGood to ModerateThese solvents have dipole moments that can interact with the polar functionalities of the compound, but they also have sufficient non-polar character.
Polar Protic Water, Methanol, EthanolVery Low / ImmiscibleThe strong hydrogen-bonding network of protic solvents cannot be sufficiently disrupted by the compound, which lacks H-bond donor capabilities, leading to poor solvation.

Section 2: Authoritative Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous, reproducible experimental method is required. The gold standard for determining the solubility of chemical substances is the Shake-Flask Method , as detailed in the OECD Guideline for the Testing of Chemicals, No. 105.[7][8] This protocol is a self-validating system designed to ensure that a true equilibrium between the undissolved solute and the saturated solution is achieved.

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solute in a solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium. The concentration of the solute in the liquid phase is then measured. Temperature control is critical because solubility is temperature-dependent. Prolonged agitation (typically 24-48 hours) is necessary to ensure that the dissolution rate and precipitation rate are equal, which defines equilibrium.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the OECD 105 Shake-Flask protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_vessel Prepare 3 Test Vessels add_solute Add Excess Solute (1-[4-[(6-Bromohexyl)oxy]butyl]benzene) prep_vessel->add_solute add_solvent Add Solvent (e.g., Water, Hexane) add_solute->add_solvent agitate Agitate at Constant Temp. (e.g., 20°C for 24-48h) add_solvent->agitate check_equil Preliminary Check: Measure concentration at 24h & 48h. Values must agree within ±5% agitate->check_equil centrifuge Centrifuge to Pellet Undissolved Solute check_equil->centrifuge isolate Isolate Clear Supernatant centrifuge->isolate analyze_hplc Analyze Supernatant & Standards via Validated HPLC-UV Method isolate->analyze_hplc prep_std Prepare Calibration Standards prep_std->analyze_hplc calc Calculate Solubility (e.g., mg/L or mol/L) analyze_hplc->calc

Caption: Workflow for solubility determination via the OECD 105 Shake-Flask Method.

Step-by-Step Methodology

Materials & Equipment:

  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (purity >99%)

  • Selected solvents (HPLC grade)

  • Glass flasks with screw caps or ground glass stoppers

  • Thermostatically controlled shaker bath or incubator

  • High-speed centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[2]

Protocol:

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of the test substance to a known volume of the solvent and shake vigorously. This helps determine the amount of excess material to use in the definitive test and the approximate time needed to reach saturation.[7]

  • Vessel Preparation: Into at least three separate glass flasks, weigh an amount of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene that is clearly in excess of the amount expected to dissolve.

    • Causality Insight: Using multiple replicates ensures the statistical validity of the final result. An obvious excess guarantees that saturation can be achieved.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the test temperature, e.g., 20 °C ± 0.5 °C) to each flask.

  • Equilibration: Seal the flasks tightly and place them in a shaker bath set to a constant temperature (e.g., 20 °C). Agitate continuously.

    • Causality Insight: Constant temperature is non-negotiable. The agitation ensures continuous interaction between the solute and solvent, maximizing the rate at which equilibrium is approached.

  • Equilibrium Verification: After 24 hours, stop agitation, allow the undissolved material to settle, and carefully draw a sample from the supernatant. Immediately agitate the flasks again. Repeat the sampling at 48 hours. Analyze both sets of samples. If the measured concentrations are within ±5% of each other, equilibrium is deemed to have been reached. If not, continue agitation and sample at further 24-hour intervals.[9]

  • Phase Separation: Once equilibrium is confirmed, transfer the flask contents to centrifuge tubes. Centrifuge at high speed until a clear supernatant is obtained.

    • Causality Insight: Centrifugation is superior to filtration in this step, as filtration can sometimes lead to clogging or adsorption of the analyte onto the filter membrane, artificially lowering the measured concentration.

  • Sample Analysis (Quantification): a. Standard Preparation: Prepare a series of calibration standards of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in the chosen solvent, covering a concentration range that brackets the expected solubility. b. Sample Preparation: Carefully withdraw a known volume of the clear supernatant from the centrifuged sample. Dilute as necessary with the solvent to fall within the calibration range. c. HPLC Analysis: Analyze the prepared standards and samples using a validated reverse-phase HPLC-UV method. The aromatic phenyl ring provides a strong chromophore for UV detection (e.g., at ~254 nm).[10] d. Calculation: Construct a calibration curve by plotting the peak area from the HPLC chromatogram versus the concentration of the standards. Use the linear regression equation of this curve to calculate the concentration of the diluted sample. Correct for the dilution factor to determine the final solubility value in units such as mg/L or mol/L.

Section 3: Conclusion

While experimental data for the solubility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is not present in the literature, a robust prediction of its behavior can be made based on its highly non-polar structure and large positive XLogP value. It is expected to be readily soluble in non-polar organic solvents and poorly soluble in aqueous media. For drug development professionals requiring precise quantitative data, the OECD 105 Shake-Flask method provides an authoritative and reproducible protocol. The successful application of this compound as a pharmaceutical intermediate is critically dependent on such fundamental physicochemical characterization, which informs everything from reaction solvent selection to final product purification.

References

  • What are the solubility properties of pharmaceutical intermediates? (2025). Protheragen Blog. [URL: https://www.protheragen.
  • PubChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11012439]
  • PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [URL: https://www.pharmacompass.com/pharma-intermedites/1-4-6-bromohexyl-oxy-butyl-benzene-94749-72-2]
  • ChemicalBook. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2947349.htm]
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.
  • LookChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [URL: https://www.lookchem.com/cas-947/94749-73-2.html]
  • LibreTexts Chemistry. (n.d.). Solubility of Organic Compounds. Retrieved from a representative educational source on the principles of solubility.
  • Phytosafe. (n.d.). OECD 105. Retrieved from [URL: https://www.phytosafe.com/en/oecd-105/]
  • Nishino, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17480005/]
  • OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. [URL: https://www.oecd-ilibrary.
  • LGC Standards. (n.d.). 4-[(6-Bromohexyl)oxy]butylbenzene. Retrieved from [URL: https://www.lgcstandards.com/US/en/4-%5B%286-Bromohexyl%29oxy%5Dbutylbenzene/p/MM0536.12-0100]
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-test-oecd-105/]
  • Klivon. (n.d.). 4-[(6-Bromohexyl)oxy]butylbenzene. Retrieved from [URL: https://www.klivon.com/4-6-bromohexyl-oxy-butylbenzene]
  • Garcia-Compean, et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [URL: https://edepot.wur.nl/542563]
  • Kaggle. (2023). Solubility Prediction. Kaggle. [URL: https://www.kaggle.com/code/ahmedamin20/solubility-prediction]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3409485/]
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from [URL: https://assets.thermofisher.
  • Paton, G. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. NextMove Software Blog. [URL: https://www.nextmovesoftware.com/blog/2018/09/05/predicting-aqueous-solubility-its-harder-than-it-looks/]
  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0248-0010]
  • Neural Designer. (n.d.). Assess a chemical's partition coefficient using machine learning. Retrieved from [URL: https://www.neuraldesigner.com/learning/examples/chemical-compounds-partition-coefficient]
  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. [URL: https://www.jmpas.com/abstract/importance-of-solubility-and-solubility-enhancement-techniques-2850]
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Foundational

stability and storage conditions for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

An In-depth Technical Guide to the Stability and Storage of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Abstract This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 1-[4-[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2). As a specialized organic molecule featuring an alkyl aryl ether linkage and a terminal bromoalkane, its long-term integrity is susceptible to specific environmental factors. This document, intended for researchers, scientists, and professionals in drug development, synthesizes available physicochemical data with established principles of organic chemistry to delineate potential degradation pathways. It offers field-proven protocols for storage, handling, and stability verification to ensure the compound's purity and performance in critical research and development applications.

Chemical Identity and Physicochemical Properties

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is an organic intermediate characterized by a phenylbutyl group linked via an ether bond to a bromohexyl chain.[1][2] This bifunctional nature dictates its reactivity and stability profile. Understanding its fundamental properties is the first step in establishing appropriate handling and storage protocols.

PropertyValueSource
CAS Number 94749-73-2[2]
Molecular Formula C₁₆H₂₅BrO[1][2]
Molecular Weight 313.27 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Density ~1.143 g/cm³ (at 20°C)[1][5]
Storage Temp. Room Temperature / +5°C[4][6]

Intrinsic Stability and Predicted Degradation Pathways

Direct, long-term stability studies on 1-[4-[(6-Bromohexyl)oxy]butyl]benzene are not extensively published. However, its chemical structure allows for the prediction of its most probable degradation routes based on the known reactivity of its constituent functional groups: the bromoalkane, the alkyl aryl ether, and the benzene ring.

Susceptibility of the Bromoalkane Moiety

The terminal alkyl bromide is the most reactive site on the molecule under typical storage conditions. The carbon-bromine bond is susceptible to two primary degradation reactions:

  • Hydrolysis: In the presence of nucleophiles, particularly water (humidity), the C-Br bond can undergo nucleophilic substitution to replace the bromide with a hydroxyl group, yielding the corresponding alcohol. This process is often accelerated by elevated temperatures.

  • Elimination: Under basic conditions or at elevated temperatures, an elimination reaction (E2 or E1) can occur, resulting in the formation of a terminal alkene and hydrobromic acid (HBr). The liberated HBr can, in turn, catalyze further degradation, particularly cleavage of the ether linkage.

Stability of the Alkyl Aryl Ether Linkage

The ether bond in alkyl aryl ethers is generally stable under neutral and basic conditions. However, it is susceptible to cleavage by strong acids. The HBr generated from the elimination pathway of the bromoalkane moiety can protonate the ether oxygen, making it a good leaving group and facilitating cleavage of the C-O bond to produce a phenol and a dibromoalkane. While this is less likely under proper storage, it becomes a significant risk if the compound is improperly handled or if initial degradation occurs.

Stability of the Benzene Ring

The benzene ring is highly stable and generally unreactive under standard storage conditions. Degradation of the aromatic ring typically requires harsh oxidative conditions or specific microbial pathways, which are not relevant to a laboratory storage environment.[7][8][9]

The following diagram illustrates the primary chemical hazards to the stability of the molecule.

G cluster_main 1-[4-[(6-Bromohexyl)oxy]butyl]benzene mol C₆H₅-(CH₂)₄-O-(CH₂)₆-Br hydrolysis Hydrolysis (C-Br Cleavage) elimination Elimination (Alkene Formation) ether_cleavage Acidic Ether Cleavage (C-O Cleavage) moisture Moisture (H₂O) moisture->hydrolysis Nucleophilic Attack heat Elevated Temperature heat->hydrolysis Accelerates heat->elimination Promotes light UV/Light light->mol Potential for Photodegradation elimination->ether_cleavage

Caption: Primary degradation pathways for the target molecule.

Recommended Storage Conditions

To mitigate the risks outlined above and ensure the long-term viability of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a multi-faceted approach to storage is required. The conflicting supplier recommendations of "room temperature"[4] and refrigerated conditions[6] suggest that while stable for short periods at ambient temperature, colder temperatures are preferable for long-term storage.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated) Minimizes the rate of potential hydrolytic and elimination reactions. Provides a controlled and stable thermal environment.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis of the C-Br bond.
Light Amber Glass Vial / In the Dark Protects the compound from potential photolytic degradation, which can generate free radicals and initiate decomposition.
Container Tightly Sealed Container with PTFE-lined Cap Prevents moisture ingress and leakage of any potential degradation byproducts. Polytetrafluoroethylene (PTFE) liners offer excellent chemical resistance.
Handling Use in a Well-Ventilated Area General best practice for handling chemicals, especially those with benzene derivatives and halogenated components.[10][11]

Protocol for Purity and Stability Assessment

To provide a self-validating system for ensuring compound integrity, a routine analytical check is recommended, especially for lots stored for extended periods (>6 months). A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for this purpose due to the presence of the UV-active benzene ring.

Experimental Workflow
  • Standard Preparation: Prepare a stock solution of the compound (T=0 or a new batch) in acetonitrile at a concentration of ~1 mg/mL. Create a working standard by diluting this stock to ~50 µg/mL with the mobile phase.

  • Sample Preparation: Prepare the stored sample using the exact same dilution scheme as the standard.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and the aged sample. Compare the chromatograms.

  • Interpretation:

    • Purity: Assess the area percentage of the main peak in the aged sample. A significant decrease (>2-3%) relative to the standard suggests degradation.

    • Degradants: Look for the appearance of new peaks, particularly earlier-eluting (more polar) peaks which could correspond to the hydrolysis product (alcohol).

The following diagram outlines this verification workflow.

G start Start: Stability Check prep_std Prepare Reference Standard (1 mg/mL stock -> 50 µg/mL) start->prep_std prep_sample Prepare Stored Sample (Same Dilution Scheme) start->prep_sample hplc Inject Both on RP-HPLC System (C18 Column, ACN/H₂O, UV 254 nm) prep_std->hplc prep_sample->hplc acquire Acquire Chromatograms hplc->acquire compare Compare Chromatograms: Standard vs. Sample acquire->compare check_purity Purity Check: Main Peak Area % Changed? compare->check_purity Quantitative check_peaks Degradant Check: New Peaks Present? compare->check_peaks Qualitative pass Result: Stable (Purity >97%, No new peaks) check_purity->pass No (<2%) fail Result: Degradation Suspected (Investigate or Discard) check_purity->fail Yes (>2%) check_peaks->pass No check_peaks->fail Yes

Caption: HPLC workflow for stability verification.

Conclusion

The long-term stability of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is critically dependent on controlling its environmental exposure to moisture, heat, and light. The primary degradation risks arise from the reactivity of the terminal bromoalkane group. By implementing the recommended storage conditions—refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, light-protected container—these risks can be effectively mitigated. Furthermore, periodic purity assessment via a straightforward RP-HPLC method provides a robust means of verifying the compound's integrity over time, ensuring its reliability for sensitive downstream applications.

References

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Exploratory

Introduction: A Profile of a Versatile Bifunctional Linker

An In-depth Technical Guide: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2) is a key organic intermediate characterized by a distinct molecular architecture: a phenylbuty...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2) is a key organic intermediate characterized by a distinct molecular architecture: a phenylbutyl group linked via an ether bond to a bromohexyl chain.[1][2] This structure confers bifunctional reactivity, making it a valuable building block in synthetic chemistry. The terminal alkyl bromide provides a reactive site for nucleophilic substitution, while the phenyl ring can be subjected to various aromatic substitutions or modifications. Its most prominent and well-documented application is serving as a fundamental intermediate in the multi-step synthesis of Salmeterol Xinafoate, a long-acting β2 adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[3][4] This guide provides an in-depth examination of its synthesis, physicochemical properties, and applications, offering field-proven insights for laboratory and development settings.

Part 1: Synthesis and Mechanistic Rationale

The most common and efficient route for synthesizing 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is the Williamson ether synthesis.[5] This classic SN2 reaction is exceptionally reliable for coupling an alkoxide with a primary alkyl halide.[6][7][8]

The Underlying Chemistry: Williamson Ether Synthesis

The reaction proceeds in two main stages:

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of 4-phenyl-1-butanol. This generates a highly nucleophilic sodium alkoxide intermediate. NaH is an ideal choice as it is a non-nucleophilic, irreversible base, and the only byproduct, hydrogen gas (H₂), is easily removed from the reaction system.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide attacks one of the electrophilic carbon atoms of 1,6-dibromohexane. Since both ends of the dibromoalkane are primary, the SN2 pathway is strongly favored, minimizing the competing E2 elimination reaction that can be problematic with secondary or tertiary halides.[7][9]

Using a significant excess of 1,6-dibromohexane is a critical experimental choice. This stoichiometric imbalance ensures that the alkoxide preferentially reacts with a fresh molecule of the dibromide rather than with the already-formed product, which would lead to an undesired symmetrical diether byproduct.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification Reactant1 4-Phenyl-1-butanol Step1 Step 1: Deprotonation Formation of Sodium Alkoxide Reactant1->Step1 Reactant2 1,6-Dibromohexane (Excess) Step2 Step 2: SN2 Attack Alkoxide displaces Bromide Reactant2->Step2 Base Sodium Hydride (NaH) Base->Step1 Solvent THF (Solvent) Solvent->Step1 Step1->Step2 Nucleophilic Alkoxide Step3 Reflux under Nitrogen Step2->Step3 Step4 Aqueous Workup (Quench) Step3->Step4 Extract Solvent Extraction (Ether) Step4->Extract Purify Column Chromatography Extract->Purify Final Distillation Purify->Final Product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Final->Product

Caption: Williamson ether synthesis workflow for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • 4-Phenyl-1-butanol

  • 1,6-Dibromohexane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenyl-1-butanol (1.0 eq) and a significant excess of 1,6-dibromohexane (approx. 3.0-4.0 eq). Dissolve the reactants in anhydrous THF.

  • Base Addition: While stirring, carefully add sodium hydride (approx. 1.1-1.2 eq) portion-wise to the solution at 0 °C. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas and prevent an exothermic runaway reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 24-30 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine to remove residual salts and THF.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil contains the desired product and excess 1,6-dibromohexane. Purify this mixture using column chromatography on silica gel. A final distillation under high vacuum can be performed to yield the product as a pure, colorless oil.[5]

Part 2: Physicochemical Properties & Spectroscopic Signature

A thorough understanding of the compound's properties is essential for its application and quality control.

Core Properties
PropertyValueSource(s)
IUPAC Name 4-(6-bromohexoxy)butylbenzene[1]
CAS Number 94749-73-2[1][2][10]
Molecular Formula C₁₆H₂₅BrO[1][2][11]
Molecular Weight 313.27 g/mol [1][11]
Appearance Colorless to light yellow liquid[2]
Density ~1.143 g/cm³[10][12]
Expected Spectroscopic Characterization

While a specific spectrum is not provided in the initial search, the structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene allows for a reliable prediction of its NMR signature based on standard chemical shift values and analysis of similar structures.[13]

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of δ 7.10-7.30 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.

    • Methylene Protons adjacent to Oxygen: Two distinct triplets would be expected around δ 3.40-3.60 ppm. One corresponds to the -O-CH₂- group of the butyl chain and the other to the -O-CH₂- group of the hexyl chain.

    • Methylene Protons adjacent to Bromine: A characteristic triplet, shifted downfield due to the electronegativity of bromine, would appear around δ 3.40 ppm for the -CH₂-Br group.

    • Alkyl Chain Protons: A series of complex multiplets in the aliphatic region (δ 1.40-2.70 ppm) corresponding to the remaining ten methylene groups in the two alkyl chains.

  • ¹³C NMR:

    • Aromatic Carbons: Signals would be observed between δ 125-142 ppm.

    • Carbons adjacent to Oxygen: Two signals in the range of δ 70-72 ppm for the C-O carbons.

    • Carbon adjacent to Bromine: A signal around δ 33-35 ppm for the C-Br carbon.

    • Alkyl Chain Carbons: Multiple signals in the range of δ 25-32 ppm.

Part 3: Applications in Drug Development and Beyond

The bifunctional nature of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene defines its utility as a versatile linker molecule in synthetic and medicinal chemistry.

Key Intermediate for Salmeterol

The primary industrial application of this compound is as a precursor for Salmeterol.[3] The bromohexyl moiety serves as an electrophilic handle that, in subsequent steps, is used to alkylate an amine, ultimately forming the long side chain that is critical for Salmeterol's pharmacological profile of prolonged β2-receptor agonism.

A Versatile Linker in Chemical Biology

A linker is a molecular chain that connects two or more different chemical entities. The subject compound is an archetypal example of a flexible, hydrophobic alkyl ether linker.

  • PROTACs and Bifunctional Degraders: The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) relies heavily on linkers to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[14] The alkyl chain length and composition of the linker are critical for optimizing the ternary complex formation and subsequent degradation. While this specific molecule is not cited as a direct PROTAC linker, its structure, particularly the 6-carbon alkyl chain, is highly relevant to linkers used in published PROTAC designs.[14][15] The bromohexyl group allows for facile attachment to nucleophilic sites (e.g., phenols, amines) on one of the ligands.

  • Molecular Probes and Labeled Ligands: The terminal bromide can be readily converted to other functional groups (e.g., azide, amine, thiol) to facilitate the attachment of reporter tags such as fluorophores, biotin, or affinity labels. This enables the creation of molecular probes to study biological systems.

Industrial Applications

The molecule's structure, featuring a hydrophobic phenylbutyl tail and a polarizable ether-bromide head, suggests surfactant-like properties. It has been noted for its use in the production of industrial chemicals like surfactants and emulsifiers, where it can reduce the surface tension of liquids.[10]

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is more than a simple chemical intermediate; it is a highly functional and adaptable building block. Its straightforward synthesis via the robust Williamson ether reaction, combined with its bifunctional nature, makes it a valuable tool for chemists. Its established role in the synthesis of Salmeterol highlights its industrial relevance, while its structural characteristics position it as an ideal candidate for the design of linkers in modern drug discovery programs, particularly in the burgeoning field of targeted protein degradation.

References

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  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012-09-13). Available from: [Link]

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Foundational

An In-depth Technical Guide to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene: Synthesis, History, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2), a crucial intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2), a crucial intermediate in the synthesis of the long-acting β2-adrenergic agonist, Salmeterol. This document delves into the historical context of its discovery, driven by the pursuit of advanced asthma therapeutics. It offers a detailed, step-by-step synthetic protocol, explores the evolution of its synthesis, and discusses the critical role of this molecule in the landscape of respiratory medicine. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and practical insights into the chemistry and significance of this important compound.

Introduction: A Molecule at the Heart of Respiratory Therapy

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a substituted aromatic ether that has garnered significant attention in the pharmaceutical industry.[1] Its molecular structure, featuring a phenylbutyl group linked to a bromohexyl chain via an ether bond, makes it a versatile building block in organic synthesis.[1] While it has applications as a surfactant and emulsifier, its primary claim to fame lies in its indispensable role as the key precursor to the side chain of Salmeterol, a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] The lipophilic nature of the 4-phenylbutoxyhexyl side chain, for which this compound is the synthetic origin, is fundamental to Salmeterol's extended duration of action, a key feature that revolutionized asthma management.[4]

This guide will provide a detailed exploration of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, from its conceptual origins within the development of long-acting bronchodilators to its practical synthesis and chemical characterization.

Discovery and History: The Quest for a Longer-Lasting Bronchodilator

The story of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is intrinsically linked to the development of Salmeterol by Glaxo (now GlaxoSmithKline) in the 1980s. The medical need for a long-acting β2-adrenergic agonist was driven by the desire to provide sustained bronchodilation and better control of nocturnal asthma symptoms.[3]

The key innovation in the design of Salmeterol was the introduction of a long, lipophilic side chain that anchors the molecule to an "exosite" near the β2-adrenergic receptor. This allows the active portion of the drug to repeatedly engage with the receptor, leading to a prolonged therapeutic effect of approximately 12 hours. The synthesis of this unique side chain necessitated the creation of a suitable electrophilic precursor, which led to the development of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

The earliest disclosures of the synthesis of this compound can be found in the foundational patents for Salmeterol, including GB Patent 2,176,476 and US Patent 4,992,474 .[4][5] These documents laid the groundwork for the initial synthetic routes, which have since been refined and optimized for large-scale production.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is essential for its synthesis, handling, and purification.

PropertyValueSource
CAS Number 94749-73-2[1][5][6]
Molecular Formula C16H25BrO[1][5][6]
Molecular Weight 313.27 g/mol [1][5][7]
Appearance Colorless to light yellow liquid[6]
Density 1.143 ± 0.06 g/cm³ (20 °C, 760 Torr)[1]
Boiling Point 90°-95°C / 0.1 mmHg
Solubility Soluble in organic solvents such as THF, Chloroform, and Methanol.[8]
Storage Store at room temperature.[6]

Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene: A Detailed Protocol and Methodological Evolution

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is typically achieved through a Williamson ether synthesis, reacting an alkoxide with an alkyl halide. The most common route involves the reaction of 4-phenyl-1-butanol with an excess of 1,6-dibromohexane.

Optimized Laboratory-Scale Synthesis

This protocol is based on established literature procedures and is suitable for laboratory-scale preparation.

Reaction Scheme:

G reactant1 4-Phenyl-1-butanol product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene reactant1->product 1. reactant2 1,6-Dibromohexane (excess) reactant2->product reagent NaH THF reagent->product 2. H2O quench

Figure 1: General synthetic scheme for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Materials and Reagents:

  • 4-Phenyl-1-butanol

  • 1,6-Dibromohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-phenyl-1-butanol (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the 4-phenyl-1-butanol in anhydrous THF. Add 1,6-dibromohexane (3.0-5.0 eq) to the solution.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition of NaH is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil, is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless to light yellow oil.

Evolution of the Synthetic Methodology

While the fundamental Williamson ether synthesis approach has remained consistent, several modifications have been introduced over time to improve yield, safety, and scalability, particularly for industrial production. These include:

  • Phase-Transfer Catalysis: Later patents describe the use of phase-transfer catalysts, such as tetrabutylammonium bromide, with a base like potassium hydroxide in a biphasic system. This avoids the use of sodium hydride, which can be hazardous on a large scale.

  • Solvent Selection: While THF is common in laboratory settings, alternative solvents like toluene have been employed in industrial processes.

  • Purification Techniques: For commercial manufacturing, high-vacuum distillation is often used for purification to avoid the cost and solvent waste associated with large-scale column chromatography.[5]

G cluster_0 Early Synthesis (Lab Scale) cluster_1 Industrial Synthesis A 4-Phenyl-1-butanol + 1,6-Dibromohexane B NaH in THF A->B C Reflux B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Pure Product E->F G 4-Phenyl-1-butanol + 1,6-Dibromohexane H KOH / Phase Transfer Catalyst G->H I Reaction in Toluene H->I J Aqueous Workup I->J K High-Vacuum Distillation J->K L Pure Product K->L

Figure 2: Evolution of the synthetic workflow for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Spectroscopic Characterization

Accurate characterization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is crucial for quality control and to ensure its suitability for subsequent synthetic steps. While a comprehensive set of publicly available, peer-reviewed spectroscopic data is limited, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers of this compound typically provide a Certificate of Analysis with detailed spectroscopic data.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

    • δ 3.40 (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).

    • δ 3.38 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ 2.65 (t, 2H): Benzylic methylene protons (Ph-CH₂-).

    • δ 1.90-1.30 (m, 14H): Aliphatic methylene protons of the butyl and hexyl chains.

  • ¹³C NMR (CDCl₃):

    • δ 142.5: Quaternary aromatic carbon.

    • δ 128.4, 128.3, 125.7: Aromatic CH carbons.

    • δ 71.0, 70.5: Methylene carbons attached to the ether oxygen (-O-CH₂-).

    • δ 35.9: Benzylic carbon (Ph-CH₂-).

    • δ 33.9, 32.8, 31.4, 29.5, 28.1, 26.2, 25.5: Aliphatic methylene carbons.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ would be expected at m/z 312 and 314 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

    • Key fragmentation patterns would likely involve cleavage of the ether bond and loss of the bromohexyl or phenylbutyl fragments.

  • Infrared (IR) Spectroscopy:

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2930, 2860 cm⁻¹: Aliphatic C-H stretching.

    • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

    • ~1100 cm⁻¹: C-O-C ether stretching.

    • ~695, 750 cm⁻¹: Monosubstituted benzene C-H out-of-plane bending.

Application in Drug Development: The Gateway to Salmeterol

The primary and most significant application of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is as a key intermediate in the synthesis of Salmeterol. In this synthesis, the bromine atom serves as a leaving group for nucleophilic substitution by the appropriate amine precursor to form the complete Salmeterol molecule.

G Intermediate 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Coupling Nucleophilic Substitution Intermediate->Coupling Amine Protected Saligenin Amine Amine->Coupling ProtectedSalmeterol Protected Salmeterol Coupling->ProtectedSalmeterol Salmeterol Salmeterol ProtectedSalmeterol->Salmeterol Deprotection

Figure 3: Role of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in the synthesis of Salmeterol.

The development of this synthetic route was a pivotal moment in medicinal chemistry, enabling the large-scale production of a drug that has significantly improved the quality of life for millions of people with asthma and COPD. The purity of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is of paramount importance, as any impurities can be carried through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[4]

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is more than just a chemical intermediate; it is a testament to the ingenuity of medicinal chemists in designing molecules with specific therapeutic properties. Its discovery and synthesis were crucial steps in the development of Salmeterol, a landmark drug in respiratory medicine. This guide has provided a detailed overview of its history, synthesis, and application, offering a valuable resource for scientists and researchers in the field. A thorough understanding of the chemistry and handling of this compound is essential for any professional involved in the synthesis of Salmeterol or related long-acting β2-adrenergic agonists.

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Protocols & Analytical Methods

Method

detailed protocol for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene synthesis

Application Note & Protocol Title: A Detailed Protocol for the Williamson Ether Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Abstract This document provides a comprehensive, step-by-step protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Detailed Protocol for the Williamson Ether Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the production of various pharmaceutical compounds, notably Salmeterol Xinafoate.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][3] The protocol details the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane using sodium hydride as a base in a tetrahydrofuran solvent system. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the procedural choices, critical safety precautions, and methods for purification and characterization.

Introduction and Scientific Background

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a valuable bifunctional molecule, featuring a terminal bromoalkane and a phenylbutyl ether moiety. This structure makes it a versatile building block in organic synthesis, allowing for subsequent modifications at the bromine-terminated end.[4] The primary synthetic route to this compound is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[2][5]

Reaction Scheme:

Reaction scheme for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Figure 1: Overall reaction for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene from 4-phenyl-1-butanol and 1,6-dibromohexane.

The reaction proceeds by deprotonating the alcohol (4-phenyl-1-butanol) with a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation as its reaction with the alcohol is irreversible, producing the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture and drives the equilibrium forward.[6][7] The resulting alkoxide then attacks the primary alkyl halide (1,6-dibromohexane) in a classic SN2 fashion.[2][6] A significant excess of the dihalide is employed to statistically favor the formation of the desired mono-ether product and minimize the formation of the symmetrical diether byproduct.

Materials and Reagents

Reagent Summary

All quantitative data for the necessary reagents are summarized in the table below.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Phenyl-1-butanolC₁₀H₁₄O150.2215.0 g99.851.0
1,6-DibromohexaneC₆H₁₂Br₂243.9748.8 g200.022.0
Sodium Hydride (60% in oil)NaH24.004.4 g110.01.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL--
Deionized WaterH₂O18.02~100 mL--
Diethyl Ether (Et₂O)C₄H₁₀O74.12~400 mL--
Silica Gel (for chromatography)SiO₂60.08~400 g--
Hexane (for chromatography)C₆H₁₄86.18As needed--
Ethyl Acetate (for chromatography)C₄H₈O₂88.11As needed--
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol: Step-by-Step Methodology

The following workflow outlines the complete synthesis process from setup to final analysis.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Assemble Reaction Apparatus under Inert Atmosphere prep_reagents->setup_reaction charge_reagents Charge Flask with Alcohol, Dihalide, and THF setup_reaction->charge_reagents add_base Portionwise Addition of Sodium Hydride charge_reagents->add_base reflux Reflux for 24-30 hours (Monitor by TLC) add_base->reflux quench Cool and Cautiously Quench with Water reflux->quench Reaction Complete extract Extract with Diethyl Ether quench->extract dry_evap Dry and Evaporate Solvent extract->dry_evap chromatography Purify by Silica Gel Column Chromatography dry_evap->chromatography distillation Optional: Distill Under High Vacuum chromatography->distillation characterize Characterize Product (NMR, MS, IR) distillation->characterize

Figure 2: Experimental workflow for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator before use. Moisture will react with and deactivate the sodium hydride.

  • Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, a nitrogen or argon inlet, and a septum. Purge the entire system with the inert gas for 10-15 minutes to displace air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.[8]

  • Reagent Charging: To the flask, add 4-phenyl-1-butanol (15.0 g), 1,6-dibromohexane (48.8 g), and 200 mL of anhydrous THF via syringe or cannula. Begin stirring to dissolve the reagents.

Reaction Execution
  • Base Addition: Carefully weigh the sodium hydride (60% dispersion in mineral oil, 4.4 g) in a dry, inert atmosphere if possible (e.g., a glovebox). Add the NaH to the reaction mixture in small portions over 20-30 minutes through a powder funnel, temporarily removing the septum.

    • Causality: Portionwise addition is crucial to control the rate of hydrogen gas evolution and the initial exotherm. A rapid addition can lead to excessive foaming and a dangerous pressure buildup.[9]

  • Reflux: Once the addition is complete and the initial effervescence has subsided, begin heating the suspension to reflux (the boiling point of THF is ~66°C).

  • Monitoring: Allow the reaction to reflux for 24 to 30 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots, quench them carefully with a few drops of water, extract with ethyl acetate, and spot on a silica plate. A suitable eluent system is 95:5 Hexane:Ethyl Acetate. The disappearance of the 4-phenyl-1-butanol starting material indicates the reaction is approaching completion.

Work-up and Extraction
  • Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool in an ice bath to 0-5°C.

  • CAUTIOUSLY quench the reaction by slowly adding 80-100 mL of deionized water dropwise. Unreacted sodium hydride will react violently with water to produce hydrogen gas.[11] Perform this step in a well-ventilated fume hood, away from ignition sources.

  • Extraction: Transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 200 mL).[10]

  • Washing: Combine the organic layers and wash them with deionized water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts.[12]

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude orange or yellow oil.

Purification
  • Column Chromatography: The crude oil contains the desired product, excess 1,6-dibromohexane, and potentially some symmetrical diether byproduct. Purify this mixture using flash column chromatography on silica gel.[10][12]

    • Slurry and Load: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude oil in a minimal amount of dichloromethane or hexane and load it onto the column.

    • Elution: Begin eluting with pure hexane to remove the non-polar mineral oil (from the NaH dispersion) and the excess 1,6-dibromohexane. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., moving from 100% hexane to a 98:2 hexane:ethyl acetate mixture). The desired product will elute after the excess dibromohexane. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless to pale yellow oil.[10]

  • Optional Distillation: For exceptionally high purity, the product can be distilled under high vacuum (b.p. 90-95°C at 0.1 mmHg).[10]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include aromatic protons (~7.1-7.3 ppm), two triplets corresponding to the -CH₂-O- protons (~3.4 ppm), a triplet for the -CH₂-Br proton (~3.4 ppm), a triplet for the benzylic -CH₂- protons (~2.6 ppm), and a series of multiplets for the remaining aliphatic methylene protons in the range of ~1.3-1.9 ppm.[13]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons (~125-142 ppm), ether-linked carbons (~70-71 ppm), the carbon bearing the bromine (~34 ppm), and other aliphatic carbons (~25-33 ppm).

  • Mass Spectrometry (ESI or GC-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of C₁₆H₂₅BrO (313.27 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible.

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[11][14] It releases flammable hydrogen gas upon contact with water, alcohols, or other protic sources, which can ignite spontaneously.[8] Always handle NaH under an inert atmosphere and away from water.[15] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam extinguishers .[9][14]

  • 1,6-Dibromohexane: Causes skin, eye, and respiratory tract irritation.[16][17] May cause an allergic skin reaction.[18] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[8][16]

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure all heating is done using spark-free heating mantles and that no open flames or ignition sources are present.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves must be worn at all times.[8]

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dibromohexane, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Dibromohexane. PubChem Compound Database. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 1,6-Dibromohexane CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • LookChem. (n.d.). Cas 94749-73-2,1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Salmeterol Utilizing 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Introduction: The Strategic Importance of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in Salmeterol Synthesis Salmeterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of asthma and chronic o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in Salmeterol Synthesis

Salmeterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a prolonged duration of action of 12 hours, is attributed to its lipophilic side chain which anchors the molecule to the cell membrane in proximity to the β2-adrenergic receptor.[1] The synthesis of this crucial side chain is a pivotal aspect of the overall manufacturing process of Salmeterol. A key intermediate in this synthesis is 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this intermediate in the production of Salmeterol. We will delve into two distinct and industrially relevant protocols for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, followed by its conversion to a key amine precursor, and finally its incorporation to yield Salmeterol. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis of the Key Intermediate: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is fundamentally a Williamson ether synthesis, involving the coupling of 4-phenyl-1-butanol with 1,6-dibromohexane. Two primary methods are prevalent in the literature and industrial practice: a traditional approach using a strong base like sodium hydride, and a more modern, industrially scalable method employing phase-transfer catalysis.

Method 1: The Sodium Hydride Protocol

This classic method is effective on a laboratory scale but presents challenges for industrial production due to the hazardous nature of sodium hydride.

Reaction Scheme:

Sodium_Hydride_Method 4-phenyl-1-butanol 4-phenyl-1-butanol Intermediate 1-[4-[(6-Bromohexyl)oxy]butyl]benzene 4-phenyl-1-butanol->Intermediate Williamson Ether Synthesis 1,6-dibromohexane 1,6-dibromohexane 1,6-dibromohexane->Intermediate NaH_THF NaH, THF

Figure 1: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene via the Sodium Hydride method.

Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, add a solution of 4-phenyl-1-butanol (1.0 equivalent) and 1,6-dibromohexane (3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Sodium Hydride: To the stirred solution, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless oil.

Expertise & Experience Insights:

  • Excess of 1,6-dibromohexane: The use of a significant excess of 1,6-dibromohexane is crucial to minimize the formation of the symmetrical diether byproduct, where two molecules of 4-phenyl-1-butanol react with one molecule of 1,6-dibromohexane.

  • Anhydrous Conditions: Sodium hydride is a highly reactive base that readily reacts with water. Therefore, the use of anhydrous solvents and an inert atmosphere is mandatory to prevent quenching of the reagent and ensure the formation of the alkoxide.

  • Safety Considerations: Sodium hydride is flammable and reacts violently with water, releasing flammable hydrogen gas. Extreme caution must be exercised during its handling and the quenching of the reaction. For industrial-scale production, the use of sodium hydride is often avoided due to these safety concerns.[2]

Method 2: The Phase-Transfer Catalysis (PTC) Protocol

This method is a safer and more environmentally benign alternative to the sodium hydride protocol, making it highly suitable for industrial applications.[3] It avoids the use of hazardous reagents and can be performed under less stringent anhydrous conditions.

Reaction Scheme:

PTC_Method 4-phenyl-1-butanol 4-phenyl-1-butanol Intermediate 1-[4-[(6-Bromohexyl)oxy]butyl]benzene 4-phenyl-1-butanol->Intermediate Williamson Ether Synthesis 1,6-dibromohexane 1,6-dibromohexane 1,6-dibromohexane->Intermediate PTC_reagents KOH, Toluene, TBAB

Figure 2: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene via Phase-Transfer Catalysis.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 1,6-dibromohexane (2.0 equivalents), powdered potassium hydroxide (3.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents) in toluene.

  • Addition of 4-phenyl-1-butanol: Slowly add a solution of 4-phenyl-1-butanol (1.0 equivalent) in toluene to the stirred mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Expertise & Experience Insights:

  • Mechanism of Phase-Transfer Catalysis: The phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, facilitates the transfer of the hydroxide ion from the solid or aqueous phase into the organic phase.[4] Here, the quaternary ammonium cation pairs with the hydroxide anion, forming a lipophilic ion pair that can migrate into the organic phase and deprotonate the 4-phenyl-1-butanol, forming the alkoxide in situ. This alkoxide then reacts with 1,6-dibromohexane. This avoids the need for a pre-formed, moisture-sensitive alkoxide.

  • Industrial Advantages: The PTC method offers significant advantages for large-scale synthesis.[2] It utilizes inexpensive and less hazardous bases like potassium hydroxide, eliminates the need for strictly anhydrous conditions, and simplifies the work-up procedure. This leads to a more cost-effective, safer, and environmentally friendly process.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Sodium HydrideMethod 2: Phase-Transfer Catalysis
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Solvent Anhydrous THFToluene
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Safety High (Flammable, water-reactive)Moderate
Cost Higher (NaH is more expensive)Lower (KOH is inexpensive)
Scalability ChallengingReadily Scalable
Yield Good to ExcellentGood to Excellent

Analytical Characterization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene:

  • Appearance: Colorless to light yellow liquid.[5]

  • Molecular Formula: C₁₆H₂₅BrO.[6]

  • Molecular Weight: 313.27 g/mol .[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.29-7.15 (m, 5H, Ar-H), 3.40 (t, J = 6.8 Hz, 2H, -CH₂-Br), 3.37 (t, J = 6.6 Hz, 2H, -O-CH₂-), 2.63 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.88-1.81 (m, 2H), 1.69-1.55 (m, 4H), 1.48-1.32 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.6, 128.4, 128.3, 125.7, 70.8, 70.2, 35.4, 33.9, 32.8, 31.2, 29.6, 28.0, 25.9, 25.4.

  • FTIR (neat, cm⁻¹): 3026 (Ar C-H), 2932, 2856 (C-H), 1496, 1454 (C=C), 1110 (C-O), 698 (Ar C-H bend).

  • Mass Spectrometry (EI): m/z (%) 314/312 (M⁺, <1), 233 (10), 131 (25), 105 (100), 91 (80).

Part 2: Synthesis of the Salmeterol Side Chain Precursor: N-[6-(4-phenylbutoxy)hexyl]benzylamine

The next crucial step involves the nucleophilic substitution of the bromine atom in 1-[4-[(6-Bromohexyl)oxy]butyl]benzene with a protected amine, typically benzylamine. This reaction forms the complete side chain of Salmeterol with a protecting group on the nitrogen that will be removed in the final step.

Reaction Scheme:

Amination_Reaction Bromo_Intermediate 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Amine_Product N-[6-(4-phenylbutoxy)hexyl]benzylamine Bromo_Intermediate->Amine_Product Nucleophilic Substitution Benzylamine Benzylamine Benzylamine->Amine_Product Base_Solvent Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Figure 3: Synthesis of N-[6-(4-phenylbutoxy)hexyl]benzylamine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add benzylamine (2.0 equivalents) and a base such as anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can be recrystallized to high purity.[8] The free base is then regenerated by treatment with a base.

Expertise & Experience Insights:

  • Choice of Amine: Benzylamine serves a dual purpose: it is the nucleophile that displaces the bromide and the benzyl group acts as a protecting group for the secondary amine. This protecting group can be readily removed in the final step of the synthesis via catalytic hydrogenolysis.

  • Solvent and Base Selection: A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the amine.[2] An inorganic base like potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Purification Strategy: Purification of the free amine can be challenging due to its basic nature and potential for streaking on silica gel. Conversion to the hydrochloride salt allows for easy purification by crystallization, yielding a highly pure product.[9] The free base can then be cleanly liberated just before the next step.

Analytical Characterization of N-[6-(4-phenylbutoxy)hexyl]benzylamine:

  • Appearance: Pale yellow oil.

  • Molecular Formula: C₂₃H₃₅NO.

  • Molecular Weight: 341.53 g/mol .

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 10H, Ar-H), 3.79 (s, 2H, -N-CH₂-Ar), 3.37 (t, J = 6.6 Hz, 2H, -O-CH₂-), 2.65 (t, J = 7.2 Hz, 2H, -N-CH₂-), 2.63 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.70-1.50 (m, 6H), 1.40-1.30 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.6, 140.4, 128.4, 128.3, 128.2, 128.1, 126.8, 125.7, 70.9, 70.4, 54.1, 49.5, 35.5, 31.3, 30.0, 29.7, 27.2, 26.2.

  • Mass Spectrometry (ESI+): m/z 342.3 [M+H]⁺.

Part 3: Final Assembly and Deprotection to Yield Salmeterol

The final stage of the synthesis involves the coupling of the side chain precursor, N-[6-(4-phenylbutoxy)hexyl]benzylamine, with a suitably protected saligenin derivative (the phenylethanolamine core), followed by the removal of the protecting groups.

Overall Synthetic Workflow:

Salmeterol_Synthesis_Workflow cluster_0 Side Chain Synthesis cluster_1 Final Assembly Bromo_Intermediate 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Amine_Precursor N-[6-(4-phenylbutoxy)hexyl]benzylamine Bromo_Intermediate->Amine_Precursor Amination Coupled_Product Protected Salmeterol Amine_Precursor->Coupled_Product Coupling Saligenin_Derivative Protected Saligenin Derivative Saligenin_Derivative->Coupled_Product Salmeterol Salmeterol Coupled_Product->Salmeterol Deprotection

Sources

Method

Application Notes &amp; Protocols for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a PROTAC Linker

For: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD). Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's native ubiquitin-proteasome system (UPS) to achieve selective degradation of disease-causing proteins.[1][2] The chemical linker connecting the two ends of these heterobifunctional molecules is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][][5] This document provides a detailed guide to the application of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene , an alkyl-ether linker, in PROTAC design and development. We will explore its synthesis, conjugation strategies, and the downstream biochemical and cellular assays essential for validating the function of the resulting degrader molecules.

Introduction: The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three core components: a ligand binding the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers them.[3][6] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[7]

The linker's composition, length, rigidity, and attachment points profoundly influence the stability and geometry of this crucial ternary complex.[5] While early PROTAC development often relied on synthetically tractable polyethylene glycol (PEG) and alkyl chains, a deeper understanding now drives the rational design of linkers to optimize biological activity.[3][6]

1-[4-[(6-Bromohexyl)oxy]butyl]benzene represents a versatile linker composed of an alkyl chain with an embedded ether moiety. This structure offers a balance of flexibility and polarity, making it a valuable tool in the PROTAC designer's arsenal.

  • Alkyl Chains: These motifs are common in PROTACs, providing significant conformational flexibility.[1][2][6] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive ternary complex geometry.[1] However, purely alkyl linkers are often hydrophobic, which can lead to poor solubility.[2][5]

  • Ether Groups: The inclusion of an ether oxygen atom introduces polarity, which can improve the solubility of the PROTAC molecule compared to a pure hydrocarbon chain.[1]

The subject of this guide, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, provides a terminal alkyl bromide, a reactive functional group ideal for sequential conjugation to POI and E3 ligase ligands.

Table 1: Physicochemical Properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene
PropertyValueSource
CAS Number 94749-72-2[8][9]
Molecular Formula C₁₆H₂₅BrO[8][9]
Molecular Weight 313.27 g/mol [8][9][10]
Structure Benzene-C₄H₈-O-C₆H₁₂-Br
Type Alkyl/Ether[11]
Key Feature Terminal bromo group for conjugation

Synthesis and Handling

Synthesis Protocol for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

This protocol is adapted from established Williamson ether synthesis methodologies.[12] The procedure involves the reaction of an alcohol with an excess of a dibromoalkane under basic conditions to favor mono-alkylation.

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add 4-phenyl-1-butanol (1.0 eq) and 1,6-dibromohexane (3.0-5.0 eq). Dissolve the components in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a potent nucleophile (alkoxide). Adding it at 0°C controls the initial exothermic reaction and hydrogen gas evolution. Using a large excess of 1,6-dibromohexane minimizes the formation of the undesired symmetrical diether byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the suspension to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS. The reaction typically proceeds for 18-27 hours.[12]

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding deionized water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless or pale yellow oil.[12]

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle only under an inert atmosphere.

  • 1,6-dibromohexane is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a chemical fume hood.[13]

  • Potential risks of toxicity and bioaccumulation exist; therefore, proper handling and disposal procedures are essential.[14]

General Protocol for PROTAC Synthesis

The terminal bromide of the linker is a versatile electrophile for reaction with nucleophiles (e.g., phenols, amines, thiols) commonly found on or added to E3 ligase and POI ligands. A typical synthesis is a two-step process.

G cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: PROTAC Assembly L1 E3 Ligase Ligand (with -OH or -NH2) Intermediate Ligand1-O-(CH2)6-O-(CH2)4-Ph (Intermediate) L1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Linker Br-(CH2)6-O-(CH2)4-Ph (Linker) Linker->Intermediate Intermediate_ref L2 POI Ligand (with -OH or -NH2) Final_PROTAC Ligand1-Linker-Ligand2 (Final PROTAC) L2->Final_PROTAC Intermediate_ref->Final_PROTAC Base (e.g., Cs2CO3) Solvent (e.g., MeCN) Heat

Fig 1. General two-step workflow for PROTAC synthesis.

Protocol: Step 1 - Conjugation to E3 Ligase Ligand (e.g., with a phenolic -OH)

  • Setup: To a vial, add the E3 ligase ligand (1.0 eq), 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (1.2 eq), and a mild base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add an appropriate polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Reaction: Seal the vial and heat to 60-80 °C. Monitor the reaction for the consumption of the starting material by LC-MS.

  • Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc). Purify the crude product via flash chromatography or preparative HPLC to obtain the E3-Ligand-Linker-Br intermediate.

Protocol: Step 2 - Conjugation to POI Ligand

  • Setup: To a vial, add the E3-Ligand-Linker-Br intermediate (1.0 eq), the POI ligand (1.1 eq), and a suitable base (e.g., Cesium Carbonate (Cs₂CO₃) for phenols, or DIPEA for amines).

  • Reaction: Dissolve in a suitable solvent (e.g., MeCN), seal, and heat. Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to ensure high purity, which is critical for subsequent biological assays.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Experimental Validation of PROTAC Function

After successful synthesis, a series of well-defined experiments are required to validate the PROTAC's mechanism of action. This validation follows a logical progression from target engagement to the ultimate biological consequence.[15]

G cluster_assays Validation Assays PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Assay1 Assay 1: Ternary Complex Formation (Co-IP, BRET, FP, TSA) Ternary->Assay1 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Assay2 Assay 2: Target Ubiquitination (in-cell Ub-IP) PolyUb->Assay2 Degradation Degradation Products Proteasome->Degradation Assay3 Assay 3: Target Degradation (Western Blot, MS) Degradation->Assay3

Fig 2. PROTAC mechanism of action and corresponding validation assays.
Assay 1: Ternary Complex Formation

The formation of the ternary complex is the foundational event in PROTAC-mediated degradation. Several biophysical methods can confirm and quantify this interaction.[16][17]

Protocol: Co-Immunoprecipitation (Co-IP) This cellular assay provides qualitative evidence of the PROTAC-induced interaction between the POI and the E3 ligase.[16]

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against the POI (or a tag if the POI is overexpressed) overnight at 4 °C.

  • Pull-down: Add Protein A/G beads to capture the antibody-POI complex.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blot. Probe one membrane with an antibody against the E3 ligase (e.g., VHL, CRBN) and another with an antibody against the POI (as a positive control for successful IP). An increase in the E3 ligase signal in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Assay 2: Target Protein Ubiquitination

This assay confirms that the ternary complex is productive, leading to the enzymatic transfer of ubiquitin to the target protein.[15]

Protocol: In-Cell Ubiquitination Assay

  • Cell Treatment: Treat cells with the PROTAC (e.g., at its DC₅₀ concentration) for a short duration (1-4 hours). Self-Validation Principle: It is critical to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or carfilzomib) for the final 2-4 hours of the incubation. This blocks the degradation of the ubiquitinated protein, allowing it to accumulate to detectable levels.[15]

  • Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1-2% SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

  • Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and immunoprecipitate the target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the captured proteins and analyze by Western blot using an antibody that recognizes ubiquitin (e.g., P4D1 clone). A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates poly-ubiquitination.[15]

Assay 3: Target Protein Degradation

This is the definitive readout for PROTAC activity, measuring the reduction in total cellular levels of the POI.[18]

Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).

  • Lysis: Wash cells with cold PBS and lyse in a standard lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific to the POI. Also probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) whose levels are unaffected by the treatment.

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each sample.

  • Data Presentation: Plot the normalized POI levels against the PROTAC concentration. Fit the data to a dose-response curve to determine key parameters like DC₅₀ (the concentration that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).[15]

Table 2: Example Experimental Design for Degradation Assay
Treatment GroupPROTAC Conc.Time (hours)ReplicatesControls
Vehicle0 µM (DMSO)243Vehicle, Loading Control
Dose-Response0.001 - 10 µM243E3 Ligase Ligand alone, POI Ligand alone
Time-CourseDC₅₀ Conc.2, 4, 8, 16, 24324h Vehicle

Rationale: Including the individual E3 ligand and POI ligand as controls is crucial to demonstrate that the degradation effect is unique to the bifunctional PROTAC molecule and not an off-target effect of its components.

Conclusion

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a synthetically accessible and versatile linker for the construction of novel PROTACs. Its alkyl-ether composition provides a flexible scaffold whose terminal bromide allows for straightforward, sequential conjugation to protein-binding ligands. Successful PROTAC development, however, extends beyond synthesis. The rigorous application of the biochemical and cellular protocols detailed in this guide is essential to validate the mechanism of action, confirm on-target activity, and rationally guide the optimization of linker design for future therapeutic candidates.

References

  • Tavares, D. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[Link]

  • Tavares, D. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. [Link]

  • Jin, Y. et al. (2023). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]

  • Xie, G. et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • Xie, G. et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Bara-Gaines, I. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Tavares, D. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Jin, Y. et al. (2023). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. R Discovery. [Link]

  • Reaction Biology. (n.d.). Protein Degradation and PROTACs Screening. Reaction Biology. [Link]

  • Yang, R. et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. PrepChem.com. [Link]

  • LookChem. (n.d.). Cas 94749-73-2,1-[4-[(6-Bromohexyl)oxy]butyl]benzene. LookChem. [Link]

  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. FinoCure Laboratories. [Link]

  • PubChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PubChem. [Link]

  • Steinebach, C. et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PharmaCompass. [Link]

Sources

Application

Application Note: A Detailed Guide to the Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals. Introduction 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a key intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a key intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such as Salmeterol Xinafoate.[1] Its utility also extends to the manufacturing of surfactants and as a versatile building block for more complex molecules.[2] This application note provides a comprehensive guide to the synthesis of this ether, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and the critical scientific principles that ensure a successful and efficient reaction.

The formation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is achieved through the Williamson ether synthesis, a robust and widely employed method for preparing both symmetrical and asymmetrical ethers.[3] Developed in 1850 by Alexander Williamson, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[4] A deep understanding of its SN2 mechanism is paramount for optimizing reaction conditions and minimizing side reactions.[5]

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene from 4-phenyl-1-butanol and 1,6-dibromohexane proceeds via a two-step Williamson ether synthesis mechanism.

Step 1: Deprotonation to form the Alkoxide

The reaction is initiated by the deprotonation of the alcohol, 4-phenyl-1-butanol, using a strong base. Sodium hydride (NaH) is a common and effective choice for this purpose. The hydride ion (H⁻) acts as a potent base, abstracting the acidic proton from the hydroxyl group to form a sodium alkoxide and hydrogen gas. This in-situ generation of the highly reactive alkoxide is crucial for the subsequent nucleophilic attack.[4]

Step 2: SN2 Nucleophilic Substitution

The resulting 4-phenylbutoxide ion is a strong nucleophile that attacks the primary alkyl halide, 1,6-dibromohexane. This occurs through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction proceeds via a backside attack on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if a chiral center were present.[6] For the reaction to be efficient, a primary alkyl halide is preferred, as secondary and tertiary halides are more prone to undergo elimination reactions (E2).[5]

The following diagram illustrates the reaction mechanism:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack alcohol 4-Phenyl-1-butanol alkoxide Sodium 4-phenylbutoxide alcohol->alkoxide + NaH base NaH H2 H₂ (gas) nucleophile Sodium 4-phenylbutoxide product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene nucleophile->product + 1,6-Dibromohexane alkyl_halide 1,6-Dibromohexane salt NaBr

Caption: Reaction mechanism for the formation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Experimental Protocol

This protocol is adapted from established literature procedures for the Williamson ether synthesis.[7]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-Phenyl-1-butanolC₁₀H₁₄O150.2215.0 g
1,6-DibromohexaneC₆H₁₂Br₂243.9748.8 g
Sodium Hydride (60% dispersion in oil)NaH24.006.5 g
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL
Deionized WaterH₂O18.0280 mL
Diethyl Ether (Et₂O)C₄H₁₀O74.12400 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1-butanol (15.0 g) and 1,6-dibromohexane (48.8 g). Dissolve the reactants in anhydrous tetrahydrofuran (200 mL).

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (6.5 g of a 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. The addition will cause the evolution of hydrogen gas.

  • Reflux: Once the addition of sodium hydride is complete and the initial effervescence has subsided, heat the reaction mixture to reflux. Continue to reflux for approximately 27 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add deionized water (80 mL) to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 200 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield a crude orange oil.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless oil.

Expected Yield

Yields for Williamson ether synthesis can range from 50-95% in a laboratory setting.[4]

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.[8]

  • Solvent Selection: Anhydrous THF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[4]

  • Excess of Alkyl Halide: Using an excess of 1,6-dibromohexane helps to drive the reaction to completion and minimizes the formation of a diether byproduct where the 4-phenylbutoxide reacts with both ends of the dibromohexane.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent sodium hydride from reacting with moisture in the air.

  • Phase Transfer Catalysis as an Alternative: For industrial applications or to avoid the use of anhydrous solvents and highly reactive bases like NaH, phase transfer catalysis is a viable alternative.[9][10] Catalysts like tetrabutylammonium bromide can be used to transport the alkoxide from an aqueous phase to the organic phase where the reaction occurs.[4]

Conclusion

The Williamson ether synthesis is a time-tested and effective method for the preparation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. A thorough understanding of the SN2 mechanism, careful selection of reagents and reaction conditions, and adherence to proper experimental technique are essential for achieving high yields and purity. This application note provides a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 94749-73-2,1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide | Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2021, July 6). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • PharmaCompass.com. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • The Hive. (2004, January 6). Synthesis Of Phenylethyl Alcohol. Retrieved from [Link]

  • PubMed. (n.d.). Separation optimization for the recovery of phenyl ethyl alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Method

Application Note and Protocol: High-Purity Isolation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene via Flash Column Chromatography

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-proven protocol for the purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the synthesis of various pharmaceutical compounds, including Salmeterol.[1] The methodology centers on the use of flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind the selection of chromatographic parameters, from eluent optimization using Thin-Layer Chromatography (TLC) to the practical execution of the purification. This guide is designed to equip researchers with the necessary knowledge to achieve high-purity isolation of the target compound, ensuring the integrity of subsequent synthetic steps.

Introduction: The Rationale for Chromatographic Purification

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a non-polar molecule characterized by a benzene ring, a butyl group, an ether linkage, and a bromohexyl chain.[2][3][4] Its molecular formula is C₁₆H₂₅BrO, with a molecular weight of approximately 313.27 g/mol .[2][4] In its synthesis, byproducts and unreacted starting materials are common impurities that must be meticulously removed. Column chromatography is the quintessential technique for such purifications, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[5][6][7]

The choice of normal-phase chromatography, employing a polar stationary phase (silica gel) and a non-polar mobile phase, is dictated by the non-polar nature of the target compound.[8][9] Polar impurities will exhibit stronger interactions with the silica gel and elute slower, while the less polar 1-[4-[(6-Bromohexyl)oxy]butyl]benzene will travel through the column more readily with the non-polar eluent.[9]

Materials and Methods

Materials
  • Crude 1-[4-[(6-Bromohexyl)oxy]butyl]benzene: Synthesized via established laboratory procedures.[10]

  • Silica Gel: Flash chromatography grade, 230-400 mesh (40-63 µm particle size).

  • Solvents:

    • Hexane (HPLC grade)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Dichloromethane (DCM, HPLC grade, for sample loading)

  • Sand: Sea sand, washed and dried.

  • Glassware:

    • Chromatography column with a stopcock

    • Round-bottom flasks

    • Beakers

    • Graduated cylinders

    • Pipettes

    • Fraction collection tubes

  • Equipment:

    • Fume hood

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Air or nitrogen source for flash chromatography

Methodological Overview: The Path to Purity

The purification process is a systematic workflow, beginning with the optimization of the separation conditions on a small scale using TLC, followed by the preparative-scale separation using flash column chromatography.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Finalization TLC TLC Analysis for Eluent Optimization Slurry Silica Gel Slurry Preparation TLC->Slurry Determines Eluent Column_Packing Column Packing Slurry->Column_Packing Sample_Loading Sample Loading (Dry Loading) Column_Packing->Sample_Loading Elution Elution and Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Generates Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Purified_Product Purified Product Evaporation->Purified_Product Yields

Figure 1. Workflow for the purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent Optimization

Before committing to the larger scale column, it is imperative to identify a solvent system that provides optimal separation. The target Retention Factor (Rf) for the desired compound should be approximately 0.25-0.35 to ensure good separation on the column.[11]

  • Prepare TLC Chamber: Add a small amount of a test eluent (e.g., Hexane:EtOAc 95:5) to a TLC chamber, line it with filter paper to saturate the atmosphere, and cover it.

  • Spot the Plate: Dissolve a small amount of the crude product in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.[12]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[13]

  • Analyze and Adjust: Calculate the Rf value for each spot. If the Rf of the target compound is too high, decrease the polarity of the eluent (increase the proportion of hexane). If it is too low, increase the polarity (increase the proportion of ethyl acetate).[11] Repeat until the target Rf is achieved.

Column Chromatography Protocol

This protocol employs flash chromatography, which uses positive pressure to accelerate the elution process, leading to a faster and more efficient separation.[5]

3.2.1. Column Preparation

  • Column Setup: Securely clamp a glass chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[13][14]

  • Prepare Silica Slurry: In a beaker, add the required amount of silica gel (a rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight) and mix with the optimized eluent to form a slurry.[15][16]

  • Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[13][17]

  • Equilibrate the Column: Allow the silica to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry. Add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.[13]

3.2.2. Sample Loading (Dry Loading)

The dry loading method is recommended for samples that are not readily soluble in the eluent, which prevents band broadening.

  • Sample Adsorption: Dissolve the crude 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[13]

  • Loading onto the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.[13]

3.2.3. Elution and Fraction Collection

  • Elution: Carefully add the optimized eluent to the column. Apply gentle air or nitrogen pressure to the top of the column to initiate a steady flow of the mobile phase.[13][18]

  • Fraction Collection: Collect the eluting solvent in appropriately sized fractions (e.g., test tubes or small flasks).[13]

Fraction Analysis and Product Isolation
  • Monitor by TLC: Analyze the collected fractions by TLC to determine which contain the pure product. Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison.[5][17]

  • Combine Pure Fractions: Combine the fractions that contain only the pure 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a colorless or pale yellow oil.[10][15]

Summary of Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent suitable for normal-phase chromatography of non-polar compounds.[13] The fine mesh size is ideal for flash chromatography, providing higher resolution.[5]
Mobile Phase (Eluent) Hexane:Ethyl Acetate GradientA mixture of a non-polar (hexane) and a more polar (ethyl acetate) solvent allows for fine-tuning of the eluent strength.[19][20] A typical starting point for a non-polar compound like this is a high ratio of hexane to ethyl acetate (e.g., 95:5).
Eluent Optimization TLC to achieve Rf ≈ 0.25-0.35This Rf range in TLC typically translates to good separation and a reasonable elution time in column chromatography.[11]
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency, especially for compounds with limited solubility in the eluent.[13]
Detection UV light (254 nm) for TLCThe benzene ring in the molecule allows for visualization under UV light.[13]

Troubleshooting

  • Compound not eluting: The mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate in the eluent.[15]

  • Compound eluting too quickly (with the solvent front): The mobile phase is too polar. Decrease the proportion of ethyl acetate.[15]

  • Streaking or tailing of bands: This can be due to overloading the column or interactions with the silica. Ensure the silica-to-sample ratio is adequate and consider adding a small amount of a modifier like triethylamine to the eluent if the compound has basic properties, though this is less likely for the target molecule.[15]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. By leveraging the principles of normal-phase flash column chromatography and systematic optimization through TLC, researchers can confidently purify this key pharmaceutical intermediate, ensuring the quality and success of their subsequent research and development endeavors.

References

  • Chemistry For Everyone. (2025-01-27). How To Choose Mobile Phase For Column Chromatography?
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene.
  • PubChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Columbia University. (n.d.). Column chromatography.
  • LookChem. (n.d.). Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
  • Alwsci. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • (n.d.). Column chromatography.
  • Guidechem. (n.d.). Benzene,1-[(6-bromohexyl)oxy]-4-methoxy- 20744-11-0 wiki.
  • ChemicalBook. (n.d.). 94749-73-2(1-[4-[(6-Bromohexyl)oxy]butyl]benzene) Product Description.
  • Organic Syntheses. (n.d.). Procedure.
  • Echemi. (n.d.). [4-[(6-Bromohexyl)oxy]butyl]benzene Formula.
  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2.
  • PharmaCompass.com. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
  • (n.d.). How to run column chromatography.
  • Sigma-Aldrich. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
  • Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography.
  • YouTube. (2013-10-21). 【4K】-- Column Chromatography (Purification).
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

Sources

Application

Application Note: A Scalable, Phase-Transfer Catalyzed Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Abstract This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the preparation of various organic compounds, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the preparation of various organic compounds, including the long-acting β2-adrenergic agonist Salmeterol.[1][2] The described method utilizes the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions, offering significant advantages for large-scale production, including enhanced safety, milder reaction conditions, and simplified workup procedures compared to traditional methods employing hazardous reagents like sodium hydride.[3] This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Rationale

1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2) is a valuable bifunctional molecule, featuring a terminal alkyl bromide and an arylbutyl ether moiety.[2][4][5] This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry as a crucial intermediate for the drug Salmeterol.[1]

The classical approach to synthesizing this ether involves the Williamson ether synthesis, which couples an alcohol with an alkyl halide in the presence of a strong base.[6][7] A common lab-scale procedure uses sodium hydride (NaH) to deprotonate the starting alcohol, 4-phenyl-1-butanol.[3] While effective, the use of NaH on a large scale presents significant safety challenges due to its high reactivity and the generation of flammable hydrogen gas.

To circumvent these issues, this protocol adopts a phase-transfer catalysis (PTC) approach. PTC is a powerful technique for reactions involving immiscible phases, such as a solid or aqueous base and an organic substrate solution.[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. Here, the hydroxide deprotonates the alcohol in situ to form the alkoxide, which then reacts with the alkyl halide. This strategy offers several key advantages for industrial-scale synthesis:

  • Enhanced Safety: It replaces pyrophoric bases like NaH with safer, easier-to-handle aqueous sodium hydroxide (NaOH).

  • Milder Conditions: The reaction can often be run at lower temperatures without the need for strictly anhydrous solvents.

  • Operational Simplicity: The workup is often simplified, as the catalyst and inorganic salts are easily removed by aqueous washing.

  • Economic Viability: It avoids the cost and handling requirements of anhydrous solvents and specialized strong bases.

The chosen synthetic route is illustrated in the reaction scheme below:

Reaction Scheme:

Figure 1: Williamson ether synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (C) from 4-phenyl-1-butanol (A) and 1,6-dibromohexane (B) using NaOH as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Experimental Protocol

This protocol is designed for a representative laboratory scale and can be linearly scaled for pilot plant or manufacturing-scale production with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Quantity (molar eq.)Notes
4-Phenyl-1-butanol3360-41-6150.2215.0 g (1.0 eq.)Starting alcohol.[10]
1,6-Dibromohexane629-03-8243.9773.1 g (3.0 eq.)Alkylating agent; used in excess to minimize diether formation.
Sodium Hydroxide (NaOH)1310-73-240.0020.0 g (5.0 eq.)Base; prepared as a 50% w/w aqueous solution.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.373.2 g (0.1 eq.)Phase-Transfer Catalyst.
Toluene108-88-392.14200 mLOrganic solvent.
Deionized Water7732-18-518.02As neededFor workup.
Brine (Saturated NaCl)7647-14-558.44As neededFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator.

Synthesis Workflow Diagram

The overall process from setup to final product is outlined below.

Synthesis_Workflow Figure 2. Overall Synthesis Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Setup Combine 4-phenyl-1-butanol, 1,6-dibromohexane, Toluene, TBAB, and 50% NaOH(aq) Heat Heat to 75-80 °C with vigorous stirring Setup->Heat Charge flask Monitor Monitor reaction progress by TLC or GC Heat->Monitor Maintain for 8-12h Cool Cool to room temp. Add Deionized Water Monitor->Cool Reaction complete Separate Separate organic layer Cool->Separate Wash Wash with water & brine Separate->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by vacuum distillation or column chromatography Concentrate->Purify Crude oil Characterize Characterize by NMR, FT-IR, MS Purify->Characterize Final 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (Colorless to light yellow oil) Characterize->Final

Caption: Figure 2. Overall Synthesis Workflow

Step-by-Step Protocol
  • Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-phenyl-1-butanol (15.0 g, 0.1 mol), 1,6-dibromohexane (73.1 g, 0.3 mol), toluene (200 mL), and tetrabutylammonium bromide (3.2 g, 0.01 mol).

  • Base Addition: Begin vigorous stirring (≥300 RPM) to ensure efficient mixing of the phases. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL, containing 20.0 g of NaOH, 0.5 mol).

  • Reaction: Heat the biphasic mixture to 75-80 °C. Maintain vigorous stirring and temperature for 8-12 hours.

    • Rationale: The excess of 1,6-dibromohexane is crucial to minimize the formation of the symmetrical diether byproduct [Ph-(CH₂)₄-O-(CH₂)₆-O-(CH₂)₄-Ph]. Vigorous stirring maximizes the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalyst.

  • Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of deionized water to dissolve the sodium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 150 mL) and then with brine (1 x 150 mL) to remove residual NaOH, TBAB, and dissolved water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a crude oil containing the product and excess 1,6-dibromohexane.

  • Purification: Purify the resulting crude oil.

    • (Method A - Large Scale): High-vacuum distillation is the preferred method for large-scale purification.[1][3] Collect the fraction boiling at approximately 90-95°C / 0.1 mmHg.[3]

    • (Method B - Lab Scale): Purification can be achieved via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Characterization and Quality Control

The final product should be a colorless to light yellow viscous liquid.[1][4] Purity should be assessed by GC, with an expected purity of >95%.[1] The identity of the compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₁₆H₂₅BrO[4][5]
Molecular Weight 313.27 g/mol [4][5]
Appearance Colorless to light yellow liquid[1][4]
Purity (by GC) ≥ 95.0%[1]
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 5H, Ar-H), 3.42 (t, 4H, -CH₂-O-CH₂-), 2.65 (t, 2H, Ar-CH₂-), 1.88 (p, 2H), 1.68 (m, 4H), 1.45 (m, 4H), 1.35 (m, 2H) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 142.6, 128.4, 128.3, 125.7, 70.8, 70.2, 35.9, 34.0, 32.8, 31.5, 29.6, 28.8, 28.0, 25.4 ppm.

Safety and Troubleshooting

Safety Precautions
  • 1,6-Dibromohexane: This is a toxic and potentially mutagenic alkylating agent. It is harmful if swallowed and causes serious eye irritation.[11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14][15]

  • Sodium Hydroxide (50% aq.): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled. All heating should be conducted using a heating mantle, not an open flame.

Troubleshooting Guide
Problem Possible Cause Solution
Low Conversion / Slow Reaction 1. Inefficient stirring. 2. Catalyst deactivation/insufficient amount. 3. Low reaction temperature.1. Increase stirring speed to >300 RPM. 2. Add an additional 0.02 eq. of TBAB. 3. Ensure the internal temperature is stable at 75-80 °C.
High Byproduct Formation (Diether) The alkoxide of the product is reacting with another molecule of 1,6-dibromohexane and then 4-phenyl-1-butanol. (This is unlikely given the large excess of dibromohexane). The primary byproduct is the diether from the starting alcohol.Ensure a sufficient excess (at least 3 equivalents) of 1,6-dibromohexane is used.
Emulsion during Workup Insufficient ionic strength in the aqueous phase.Add brine to the separatory funnel to break the emulsion before separating the layers.

References

  • PrepChem. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from PrepChem.com. [Link]

  • ExportersIndia. (n.d.). 1-[4(6-BROMOHEXYLOXY)BUTYL]BENZENE Manufacturer, Exporter from Aurangabad. Retrieved from ExportersIndia.com. [Link]

  • LookChem. (n.d.). Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from LookChem.com. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from colorado.edu. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from francise-press.com. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from pharmacompass.com. [Link]

  • Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from chem.libretexts.org. [Link]

  • Google Patents. (n.d.). US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof.
  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Retrieved from quickcompany.in. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dibromohexane, 98%. Retrieved from coleparmer.com. [Link]

  • MacMillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from princeton.edu. [Link]

  • LookChem. (2025). 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals. Retrieved from lookchem.com. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This bifunctional molecule, featuring a terminal primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This bifunctional molecule, featuring a terminal primary alkyl bromide and a phenylbutoxy ether moiety, is a key intermediate in the synthesis of various high-value compounds, most notably the long-acting β2-adrenergic agonist, Salmeterol[1][2][3]. The strategic importance of this substrate lies in the selective reactivity of the hexyl bromide chain, which allows for the introduction of diverse functional groups through nucleophilic substitution without disturbing the phenylbutoxy core. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery. We will delve into the underlying principles of its reactivity, provide field-proven, step-by-step protocols for key transformations, and offer expert insights into reaction optimization and characterization.

Introduction: The Strategic Utility of a Bifunctional Linker

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is more than a simple alkyl halide; it is a sophisticated building block designed for multi-step synthetic routes. Its structure is characterized by two distinct domains:

  • A Phenylbutoxy "Head": This lipophilic group is often crucial for modulating the pharmacokinetic properties of a final active pharmaceutical ingredient (API), such as membrane permeability and receptor affinity[2].

  • A Bromohexyl "Tail": The terminal primary bromide serves as a highly reliable electrophilic site for nucleophilic attack. The six-carbon chain provides spatial separation between the phenyl group and the reactive end, offering conformational flexibility that can be critical for molecular recognition in biological systems.

The primary carbon-bromine bond is the key to this molecule's synthetic versatility. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, which are characterized by their predictability, stereospecificity (inversion of configuration at a chiral center, though not applicable here), and high yields when conducted under appropriate conditions. Competing elimination (E2) reactions are generally minimal with unhindered primary bromides, making SN2 the dominant and preferred pathway for functionalization[4].

This guide will focus on two exemplary and highly useful SN2 transformations: azidation and thiolation . The introduction of an azide group provides a gateway to primary amines (via reduction) or triazoles (via cycloaddition "click" chemistry), while a thiol group can be used for conjugation, disulfide bond formation, or as a potent nucleophile in its own right.

Core Directive: Nucleophilic Substitution via the SN2 Mechanism

The functionalization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is governed by the SN2 mechanism. Understanding the principles of this pathway is critical for experimental design and troubleshooting.

Mechanistic Rationale

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.

Caption: The SN2 mechanism for the functionalization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Key Factors for Successful SN2 Reactions:

  • Substrate: The substrate has an unhindered, primary (1°) alkyl bromide, which is ideal for SN2 reactions as it minimizes steric hindrance for the incoming nucleophile.

  • Nucleophile: Strong nucleophiles are required. Both the azide ion (N₃⁻) and the hydrosulfide ion (SH⁻) are excellent nucleophiles.

  • Leaving Group: The bromide ion (Br⁻) is a good leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal. These solvents can solvate the cation (e.g., Na⁺) of the nucleophilic salt, leaving the anion "naked" and highly reactive, thus accelerating the reaction rate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Synthesis of 1-[4-[(6-Azidohexyl)oxy]butyl]benzene

This protocol details the conversion of the terminal bromide to an azide. The azide functional group is a versatile handle for further chemistry, including the Staudinger ligation, reduction to amines, or Huisgen cycloaddition reactions.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-[4-[(6-azidohexyl)oxy]butyl]benzene.

Azidation_Workflow Setup Reaction Setup - Add R-Br, NaN₃, and DMF to flask - Inert atmosphere (N₂ or Ar) Reaction Reaction - Heat to 60-70 °C - Stir for 12-18 hours Setup->Reaction Heat & Stir Monitoring Monitoring - TLC (e.g., 9:1 Hexane:EtOAc) - Check for disappearance of starting material Reaction->Monitoring Periodically sample Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up - Cool to RT - Pour into water - Extract with ethyl acetate Monitoring->Workup Proceed upon completion Purification Purification - Wash organic layer (brine) - Dry over Na₂SO₄ - Concentrate in vacuo Workup->Purification Characterization Characterization - Yield, purity (GC/LC-MS) - Structure (¹H NMR, ¹³C NMR, FT-IR) Purification->Characterization

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-[4-[(6-Bromohexyl)oxy]butyl]benzene313.275.00 g15.961.0
Sodium Azide (NaN₃)65.011.56 g24.001.5
Anhydrous Dimethylformamide (DMF)-50 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Deionized Water-~100 mL--
Saturated NaCl solution (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Safety Precautions: ⚠️ Warning: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids and metals.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (5.00 g, 15.96 mmol) and sodium azide (1.56 g, 24.00 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Inert Atmosphere: Flush the apparatus with nitrogen or argon gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 65 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The starting material (R-Br) will have a higher Rf value than the more polar azide product (R-N₃). The reaction is typically complete within 16 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting product, 1-[4-[(6-azidohexyl)oxy]butyl]benzene, should be a colorless to pale yellow oil. Confirm its identity and purity via FT-IR (strong azide stretch ~2100 cm⁻¹), ¹H NMR, and ¹³C NMR spectroscopy. The crude product is often of sufficient purity for subsequent steps.

ParameterExpected Outcome
Yield >95%
Purity (by GC-MS) >98%
Appearance Colorless to pale yellow oil
Key FT-IR Peak Strong, sharp absorbance at ~2100 cm⁻¹ (N=N=N stretch)
Protocol 2: Synthesis of 6-(4-Phenylbutoxy)hexane-1-thiol

This protocol describes the introduction of a thiol group, a valuable handle for bioconjugation or further synthetic manipulations. The reaction uses sodium hydrosulfide; however, to avoid the common side-reaction where the product thiol attacks another molecule of starting material to form a sulfide (R-S-R), thiourea can be used as an alternative sulfur source, followed by hydrolysis[4][5]. For simplicity and high yield with primary bromides, this protocol uses sodium hydrosulfide.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-[4-[(6-Bromohexyl)oxy]butyl]benzene313.275.00 g15.961.0
Sodium Hydrosulfide (NaSH), hydrate~74.051.77 g~24.001.5
Anhydrous Ethanol (EtOH) or DMF-50 mL--
Diethyl Ether or MTBE-~150 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃) solution-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Safety Precautions: ⚠️ Caution: Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide (H₂S) gas upon contact with acid. All steps, especially the acidification work-up, must be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium hydrosulfide (1.77 g, ~24.00 mmol) in anhydrous ethanol (50 mL) with stirring under a nitrogen atmosphere.

  • Substrate Addition: Add 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (5.00 g, 15.96 mmol) to the solution dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (8:2 hexane/ethyl acetate). The thiol product will have a slightly lower Rf than the starting bromide.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Acidification: In a fume hood, slowly acidify the aqueous mixture to pH ~5-6 by adding 1 M HCl dropwise. This step protonates the thiolate intermediate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then saturated sodium bicarbonate solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Characterization: The final product, 6-(4-phenylbutoxy)hexane-1-thiol, will be a colorless oil with a characteristic thiol odor. Confirm its structure and purity by ¹H NMR (triplet for -SH proton, variable chemical shift) and ¹³C NMR.

ParameterExpected Outcome
Yield >90%
Purity (by GC-MS) >97%
Appearance Colorless oil with a strong odor
Key ¹H NMR Signal Broad singlet or triplet for -SH proton (δ 1.3-1.6 ppm)

Conclusion and Future Directions

The terminal primary bromide of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene provides a reliable and versatile handle for introducing a wide array of functionalities via the SN2 pathway. The protocols detailed herein for azidation and thiolation represent robust and high-yielding methods to generate valuable synthetic intermediates. These functionalized products can be readily employed in further synthetic endeavors, such as the construction of complex molecules for drug discovery, the development of molecular probes, or the synthesis of novel materials. The principles and techniques described serve as a foundational guide for researchers to confidently and efficiently utilize this important bifunctional building block.

References

  • Kumar, A., & Akanksha. (2007).
  • Smith, J. G. (2017). Organic Chemistry (5th ed.).
  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments.
  • European Patent Office. (2012).
  • PubChem. (n.d.). Salmeterol. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of salmeterol and its intermediates (Patent No. WO2012032546A2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. As your dedicated application scientist, my goal is to bridge theoretical knowledge with practical, field-tested insights to ensure your success.

Synthesis Overview

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[3] In this specific case, 4-phenyl-1-butanol is treated with a strong base to form an alkoxide, which then reacts with 1,6-dibromohexane to yield the desired ether.[4]

While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will address the most common challenges and provide robust solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield of my desired product, or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Williamson ether synthesis can be attributed to several factors, primarily related to the generation of the alkoxide and the subsequent SN2 reaction.

  • Ineffective Deprotonation of the Alcohol: The pKa of a typical alcohol is in the range of 16-18.[5] To ensure complete deprotonation to the alkoxide, a sufficiently strong base is required.[5]

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[5] Ensure that your NaH is fresh and has been handled under anhydrous conditions, as it reacts violently with water.

      • Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the alcohol to the alkoxide.

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is often done at room temperature for 30-60 minutes before the addition of the alkyl halide.

  • Poor Quality of Reagents:

    • Troubleshooting:

      • Purity of 4-phenyl-1-butanol: Ensure your starting alcohol is pure and dry. Water will quench the strong base.

      • Purity of 1,6-dibromohexane: The alkyl halide should also be pure. Impurities can lead to side reactions.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Choice: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]

      • Reaction Temperature and Time: The reaction of the alkoxide with 1,6-dibromohexane may require heating (reflux) to proceed at a reasonable rate.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times at high temperatures can promote side reactions.[1]

Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

The most common byproducts in this synthesis are the result of elimination reactions and over-alkylation.

  • Elimination (E2) Byproducts: The alkoxide is a strong base and can promote the E2 elimination of HBr from 1,6-dibromohexane, leading to the formation of 6-bromohex-1-ene.

    • Troubleshooting:

      • Temperature Control: While heating may be necessary, excessive temperatures can favor elimination over substitution.[1] Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

      • Choice of Alkyl Halide: While you are constrained to 1,6-dibromohexane, it's worth noting that primary alkyl halides are less prone to elimination than secondary or tertiary halides.[3][6]

  • Dialkylation Product: 1,6-dibromohexane has two reactive sites. The desired product can act as a nucleophile (via the remaining bromo- group) and react with another molecule of the alkoxide, or the initial product can react with another molecule of the alkoxide. A more likely scenario is the reaction of two molecules of the 4-phenyl-1-butanol alkoxide with one molecule of 1,6-dibromohexane, leading to 1,6-bis((4-phenylbutyl)oxy)hexane.

    • Troubleshooting:

      • Stoichiometry: Use a significant excess of 1,6-dibromohexane relative to 4-phenyl-1-butanol.[4] This ensures that the alkoxide is more likely to encounter a molecule of 1,6-dibromohexane than the mono-alkylated product. A molar ratio of 3:1 or higher of 1,6-dibromohexane to the alcohol is a good starting point.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-phenyl-1-butanol and 1,6-dibromohexane in your crude product.

    • Troubleshooting:

      • Reaction Monitoring: Use TLC to monitor the consumption of the starting alcohol. If the reaction stalls, consider adding a small additional portion of the base.

      • Purification: Unreacted starting materials can typically be removed by column chromatography.[4]

Troubleshooting Workflow

G start Low Yield or Byproducts check_base Check Base Activity & Equivalents start->check_base check_reagents Verify Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions base_ok Base is Active & in Excess check_base->base_ok Yes base_bad Use Fresh Base / Increase Equivalents check_base->base_bad No reagents_ok Reagents are Pure & Dry check_reagents->reagents_ok Yes reagents_bad Purify/Dry Reagents check_reagents->reagents_bad No conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Optimize Temp, Time, Solvent, Inert Atmosphere check_conditions->conditions_bad No optimize_stoichiometry Optimize Stoichiometry (Excess Dibromohexane) base_ok->optimize_stoichiometry reagents_ok->optimize_stoichiometry conditions_ok->optimize_stoichiometry success Improved Yield & Purity optimize_stoichiometry->success Dialkylation Minimized

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in this synthesis?

A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be used to facilitate the reaction, especially if a weaker, inorganic base like NaOH or KOH is used.[1] The PTC helps to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[1] This can lead to milder reaction conditions and potentially higher yields.[7][8]

Q2: Can I use a different base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

While stronger bases like NaH are often preferred for complete deprotonation of alcohols, NaOH or K2CO3 can be used, particularly in conjunction with a phase transfer catalyst.[1] However, the equilibrium may not completely favor the alkoxide, which could lead to lower yields or require more forcing conditions.

Q3: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, the product, and any byproducts. The disappearance of the 4-phenyl-1-butanol spot is a good indicator of reaction completion.

Q4: What is the best way to purify the final product?

Flash column chromatography on silica gel is a common and effective method for purifying 1-[4-[(6-Bromohexyl)oxy]butyl]benzene from unreacted starting materials and byproducts.[4] A gradient of ethyl acetate in hexanes is a typical eluent system. Subsequent distillation under reduced pressure can provide a highly pure product.[4]

Q5: Are there any safety precautions I should be aware of?

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.

  • 1,6-Dibromohexane: This is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: THF can form explosive peroxides. Use fresh, inhibitor-free THF or test for peroxides before use.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

This protocol is adapted from established procedures for Williamson ether synthesis.[4]

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of 1,6-dibromohexane (3.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

ParameterRecommended ValueRationale
Stoichiometry
4-phenyl-1-butanol1.0 eqLimiting reagent
1,6-dibromohexane≥ 3.0 eqMinimizes dialkylation
Sodium Hydride1.1 - 1.2 eqEnsures complete deprotonation
Reaction Conditions
SolventAnhydrous THF or DMFPolar aprotic, promotes SN2
TemperatureRefluxProvides activation energy
AtmosphereInert (N2 or Ar)Prevents quenching of base
Reaction TimeMonitor by TLCAvoids byproduct formation from prolonged heating

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway (SN2) cluster_side Potential Side Reactions A 4-Phenyl-1-butanol B Alkoxide A->B + NaH - H2 D 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (Desired Product) B->D SN2 Attack C 1,6-Dibromohexane C->D E 1,6-Dibromohexane F 6-Bromohex-1-ene (E2 Product) E->F E2 Elimination (promoted by Alkoxide) G 1,6-bis((4-phenylbutyl)oxy)hexane (Dialkylation Product) B2 Alkoxide B2->G 2 eq. B2->G C2 1,6-Dibromohexane C2->G

Caption: Main and side reaction pathways.

References

  • PrepChem. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • LookChem. Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Available from: [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. Available from: [Link]

  • FinoCure Laboratories. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Organic Syntheses. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Available from: [Link]

  • PharmaCompass. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Available from: [Link]

  • PubChem. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Available from: [Link]

  • Google Patents. EP0479878B1 - Process for preparing 1,4-bis-(4-hydroxybenzoyl)-benzene.
  • Google Patents. US5264633A - Process for the preparation of 1,4-bis(4-hydroxybenzoyl)benzene.
  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Available from: [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • ResearchGate. Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available from: [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Sciencemadness.org. How to remove 1,6 - dibromohexane. Available from: [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SIELC Technologies. 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene. Available from: [Link]

  • Yogi Intermediates PVT. LTD. 1,6 Dibromohexane Manufacturer, Supplier, and Exporter. Available from: [Link]

Sources

Optimization

common side products in the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. As a key building block in the synthesis of pharmaceuticals such as Salmeterol Xinafoate, ensuring a high-purity yield is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments.

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is typically achieved via the Williamson ether synthesis.[2][3] This classic S(_N)2 reaction involves the deprotonation of an alcohol, in this case, 4-phenyl-1-butanol, by a strong base like sodium hydride (NaH) to form a sodium alkoxide.[4][5][6] This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, 1,6-dibromohexane, to form the desired ether linkage.[2] While robust, this reaction is not without its challenges, primarily due to the bifunctional nature of the 1,6-dibromohexane reagent and the basicity of the alkoxide.

This guide will help you navigate these challenges, understand the causality behind the formation of common side products, and provide actionable protocols to optimize your reaction outcomes.

Troubleshooting & FAQs

Question 1: My final product analysis (GC-MS or LC-MS) shows a significant impurity with a mass corresponding to a dimer. What is this compound and how can I avoid its formation?

Answer:

This is the most common issue encountered in this synthesis. The high-boiling point impurity you are observing is almost certainly 1,6-bis(4-phenylbutoxy)hexane .

Causality & Mechanism: This side product arises because the desired product, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, still contains a reactive alkyl bromide functional group. This group can be attacked by another molecule of the 4-phenyl-1-butoxide nucleophile, leading to a second etherification and the formation of the symmetrical diether.

  • Step 1 (Desired Reaction): 4-phenyl-1-butoxide + Br-(CH(_2))(_6)-Br → 1-[4-[(6-Bromohexyl)oxy]butyl]benzene + Br

    
    
    
  • Step 2 (Side Reaction): 1-[4-[(6-Bromohexyl)oxy]butyl]benzene + 4-phenyl-1-butoxide → 1,6-bis(4-phenylbutoxy)hexane + Br

    
    
    

This is a classic problem when using a di-electrophile with a mono-nucleophile. The reaction is a statistical competition. If the molar ratio of 4-phenyl-1-butanol to 1,6-dibromohexane is close to 1:1 or higher, the formation of the diether becomes statistically significant.

Preventative Measures:

  • Stoichiometric Control: The most effective way to suppress the formation of the diether is to use a large excess of 1,6-dibromohexane.[4] A molar ratio of 3 to 5 equivalents of the dibromoalkane relative to the alcohol is recommended. This ensures that the alkoxide is more likely to encounter a molecule of the starting dihalide rather than the mono-substituted product.

  • Slow Addition: Adding the deprotonated alcohol (the alkoxide solution) slowly to the solution of 1,6-dibromohexane can also help. This maintains a low instantaneous concentration of the nucleophile, further favoring the initial reaction.

Question 2: My reaction yield is low, and I've identified a volatile, bromine-containing impurity. What is this likely to be?

Answer:

A common cause for low yield in Williamson ether synthesis is a competing elimination reaction. The volatile impurity is likely 6-bromohex-1-ene , the product of an E2 elimination pathway.

Causality & Mechanism: The 4-phenyl-1-butoxide is not only a strong nucleophile but also a strong base. Instead of attacking the electrophilic carbon (S(_N)2 pathway), it can abstract a proton from the carbon adjacent to the C-Br bond in 1,6-dibromohexane.[7] This results in the formation of a double bond and the elimination of HBr.

  • E2 Pathway: 4-phenyl-1-butoxide + Br-(CH(_2))(_6)-Br → 4-phenyl-1-butanol + 6-bromohex-1-ene + Br

    
    
    

While S(_N)2 reactions are generally favored for primary alkyl halides like 1,6-dibromohexane, the E2 pathway can become significant under certain conditions.[2]

Preventative Measures:

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., gentle reflux in THF) can help minimize the formation of the alkene byproduct.[4]

  • Choice of Base: While NaH is standard, using a bulkier, non-nucleophilic base for deprotonation could potentially favor the S(_N)2 pathway, but NaH is generally considered optimal for generating the alkoxide in this synthesis.[5][6]

Question 3: How do I effectively remove the large excess of unreacted 1,6-dibromohexane from my final product?

Answer:

Having a significant amount of unreacted 1,6-dibromohexane is a direct and expected consequence of the strategy used to minimize the formation of the 1,6-bis(4-phenylbutoxy)hexane dimer. Fortunately, the physical properties of the excess starting material and the desired product are sufficiently different to allow for effective separation.

Purification Protocol:

  • Distillation: The most common and scalable method is fractional distillation under reduced pressure. 1,6-dibromohexane is considerably more volatile (b.p. 243 °C at atmospheric pressure) than the much larger product molecule (b.p. 90°-95°/0.1 mmHg).[4] Careful distillation will allow for the removal of the bulk of the excess dihalide.

  • Column Chromatography: For laboratory-scale purification and to achieve very high purity, silica gel column chromatography is highly effective.[4] The less polar 1,6-dibromohexane will elute much faster than the more polar ether product. A gradient of ethyl acetate in hexanes is a typical solvent system.

Question 4: What is the purpose of using NaH as an oil dispersion, and are there any special handling considerations?

Answer:

Sodium hydride (NaH) is a powerful and highly reactive base, making it ideal for the complete and irreversible deprotonation of the alcohol.[5]

Expertise & Experience:

  • Safety and Handling: NaH is a pyrophoric solid that can ignite spontaneously on contact with moisture or air. The mineral oil dispersion (typically 60%) significantly passivates the reagent, making it much safer to handle and weigh.[4]

  • Controlled Reaction: The dispersion allows for the portionwise addition of the NaH to the reaction mixture, enabling better control over the exothermic deprotonation reaction and the accompanying evolution of hydrogen gas.[6]

  • Removing the Oil: In most cases, the mineral oil does not interfere with the reaction. However, if you suspect it is causing issues with solubility or downstream processing, the NaH can be washed in situ before adding the alcohol. To do this, weigh the dispersion into the reaction flask, add a dry, inert solvent like hexane, stir the slurry, and then carefully remove the hexane supernatant via cannula. This process should be repeated 2-3 times under an inert atmosphere (e.g., Nitrogen or Argon).

Summary of Potential Side Products

Side ProductChemical NameMolecular FormulaFormation Conditions
Dimer 1,6-bis(4-phenylbutoxy)hexaneC(_28)H(_42)O(_2)Near 1:1 stoichiometry of reactants; higher concentrations of alkoxide.
Elimination Product 6-bromohex-1-eneC(_6)H(_11)BrElevated reaction temperatures; strong basic conditions.
Unreacted SM 4-phenyl-1-butanolC(_10)H(_14)OIncomplete deprotonation or reaction.
Unreacted SM 1,6-dibromohexaneC(_6)H(_12)Br(_2)Deliberately used in large excess to prevent dimer formation.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene and the competing side reactions leading to the formation of the primary impurities.

Synthesis_Pathways cluster_reactants Starting Materials cluster_products Products & Byproducts A 4-phenyl-1-butanol Alkoxide 4-phenyl-1-butoxide (Nucleophile/Base) A->Alkoxide + NaH (Deprotonation) B 1,6-dibromohexane Product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (Desired Product) B->Product SN2 Reaction (Favored Pathway) Elimination 6-bromohex-1-ene (Elimination Side Product) B->Elimination E2 Reaction (Competes with SN2) Base NaH Alkoxide->Product SN2 Reaction (Favored Pathway) Dimer 1,6-bis(4-phenylbutoxy)hexane (Dimerization Side Product) Alkoxide->Dimer Second SN2 Reaction (Over-alkylation) Alkoxide->Elimination E2 Reaction (Competes with SN2) Product->Dimer Second SN2 Reaction (Over-alkylation)

Caption: Reaction scheme for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Protocol: Minimizing Dimer Formation via Stoichiometric Control

This protocol is based on established literature procedures and is optimized to minimize the formation of the 1,6-bis(4-phenylbutoxy)hexane side product.[4]

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane (4 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with 4 equivalents of 1,6-dibromohexane and anhydrous THF.

  • Alcohol Solution: In a separate flask under nitrogen, dissolve 1 equivalent of 4-phenyl-1-butanol in anhydrous THF.

  • Deprotonation: To the solution of 4-phenyl-1-butanol, carefully add 1.2 equivalents of the 60% NaH dispersion in small portions. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes). This forms the sodium 4-phenyl-1-butoxide solution.

  • Reaction: Slowly add the prepared alkoxide solution to the vigorously stirring solution of 1,6-dibromohexane in the main reaction flask over 30 minutes using a dropping funnel or syringe pump.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 24-36 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether).

    • Separate the layers. If an emulsion forms, add brine to help break it.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by vacuum distillation to remove the excess 1,6-dibromohexane, followed by column chromatography on silica gel for highest purity if required.

References
  • PrepChem. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from PrepChem.com: [Link]

  • LookChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from lookchem.com: [Link]

  • FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. Retrieved from finocure.com: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from en.wikipedia.org: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from organicchemistrytutor.com: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from jk-scientific.com: [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from chemtalk.org: [Link]

Sources

Troubleshooting

troubleshooting low yield in Williamson ether synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Welcome to the technical support resource for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Williamson...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Williamson ether synthesis for this specific transformation and may be encountering challenges, particularly with reaction yield. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. What are the most common culprits?

Low yields in this synthesis typically stem from one of three areas: incomplete deprotonation of the starting alcohol (4-phenyl-1-butanol), competing side reactions, or suboptimal reaction conditions. The most frequent side reaction is the formation of a dialkylated byproduct, 1,6-bis(4-phenylbutoxy)hexane, where the alkoxide reacts with both ends of the dibromoalkane. Ensuring completely anhydrous conditions and using a significant excess of 1,6-dibromohexane are the first critical steps to mitigating these issues.

Q2: What are the major side products I should be looking for?

The primary byproduct of concern is the symmetrical diether, 1,6-bis(4-phenylbutoxy)hexane . This arises when a second molecule of the 4-phenyl-1-butoxide displaces the bromide from the already-formed product molecule. Another potential, though less common, byproduct is the elimination product, 6-bromohex-1-ene, which can be favored at excessively high temperatures.[1][2] Characterizing your crude mixture by GC-MS or NMR can help quantify the prevalence of these impurities and guide your optimization strategy.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). You should see the spot for 4-phenyl-1-butanol (more polar) gradually disappear as a new, less polar spot for the product ether appears. It is crucial to co-spot your reaction mixture with the starting alcohol to confirm its consumption. The reaction is typically complete within 1 to 8 hours when conducted at 50-100 °C.[3][4]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to resolution, grounded in the principles of the SN2 mechanism that governs the Williamson ether synthesis.[3][5][6]

Problem 1: Low or Incomplete Conversion of Starting Alcohol
  • Observation: Significant amounts of 4-phenyl-1-butanol remain in the crude reaction mixture, even after extended reaction times.

  • Potential Cause A: Incomplete Deprotonation. The reaction requires the formation of the sodium 4-phenyl-1-butoxide nucleophile. If the base is weak, wet, or insufficient, this crucial first step will be incomplete.[2]

    • Solution:

      • Choice of Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward by releasing hydrogen gas.[5] Ensure you are using a fresh bottle of NaH (a fine gray powder); clumped or white-ish NaH may have been deactivated by moisture.

      • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[4] Any water present will react with the NaH before it can deprotonate the alcohol. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Tetrahydrofuran (THF) is a good solvent choice and should be freshly distilled from a suitable drying agent or taken from a solvent purification system.

  • Potential Cause B: Insufficient Reaction Temperature. The SN2 reaction has an activation energy barrier that must be overcome.

    • Solution: A typical temperature range for this reaction is between 50-100 °C.[3][7] A literature procedure for this specific synthesis calls for refluxing in THF (boiling point ~66 °C), which is an appropriate starting point.[8] If the reaction is sluggish, a modest increase in temperature (if using a higher-boiling solvent) can be beneficial, but be mindful that excessively high temperatures can promote elimination side reactions.[1][7]

Problem 2: Significant Formation of Byproducts
  • Observation: The desired product is formed, but it is contaminated with a significant amount of a higher molecular weight species, identified as 1,6-bis(4-phenylbutoxy)hexane.

  • Potential Cause: Unfavorable Stoichiometry. This is the most common cause of the dialkylation byproduct. If the ratio of 1,6-dibromohexane to 4-phenyl-1-butanol is too low, the concentration of the product ether builds up, and it begins to compete effectively with the dibromoalkane as an electrophile for the remaining alkoxide.

    • Solution:

      • Employ a Large Excess of the Dihaloalkane: To statistically favor the mono-alkylation, use a significant excess of 1,6-dibromohexane. A molar ratio of 3 to 5 equivalents of the dibromide relative to the alcohol is recommended. The literature procedure uses approximately 3.2 equivalents.[8] This ensures that the alkoxide is more likely to encounter a molecule of 1,6-dibromohexane than a molecule of the mono-alkylated product. The unreacted dibromide can be removed during workup and purification.

Problem 3: Reaction is Sluggish or Stalls Despite Correct Stoichiometry and Anhydrous Conditions
  • Observation: The reaction proceeds very slowly, and full conversion is not achieved even after 8+ hours.

  • Potential Cause A: Inappropriate Solvent. The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or even the starting alcohol itself) can form hydrogen bonds with the alkoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[3][7]

    • Solution: Use a polar aprotic solvent. These solvents, such as N,N-Dimethylformamide (DMF) , Acetonitrile , or Tetrahydrofuran (THF) , solvate the cation (e.g., Na+) but leave the alkoxide anion "naked" and highly nucleophilic, accelerating the SN2 attack.[1][3][7]

  • Potential Cause B: Suboptimal Nucleophile/Electrophile Reactivity. While bromide is a good leaving group, its reactivity can be enhanced.

    • Solution:

      • Catalytic Iodide (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide will displace the bromide on the 1,6-dibromohexane in an equilibrium process, forming the more reactive 1-bromo-6-iodohexane in situ. Iodide is a superior leaving group to bromide, which can significantly accelerate the rate of the SN2 reaction.[9]

      • Phase-Transfer Catalysis (PTC): If using a base like NaOH or KOH instead of NaH, the reaction is often biphasic. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential.[3] The quaternary ammonium salt forms an ion pair with the alkoxide, shuttling it from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[10][11][12] This technique allows for milder reaction conditions and can dramatically improve yields.[10]

Troubleshooting Workflow

The following diagram provides a logical decision-making tree for troubleshooting low yields in this synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Mixture (TLC/GC/NMR) Start->Check_Conversion Low_Conversion Problem: Low Conversion of Starting Alcohol Check_Conversion->Low_Conversion  High Starting Material Byproducts Problem: Significant Byproduct Formation Check_Conversion->Byproducts  High Impurities Sluggish Problem: Reaction is Sluggish Check_Conversion->Sluggish  Slow / Stalled Check_Base Cause: Incomplete Deprotonation? Low_Conversion->Check_Base Check_Temp Cause: Suboptimal Temperature/Time? Low_Conversion->Check_Temp Check_Stoich Cause: Dialkylation? Byproducts->Check_Stoich Check_Elim Cause: Elimination? Byproducts->Check_Elim Sol_Base Solution: - Use fresh NaH - Ensure anhydrous conditions - Use anhydrous polar aprotic solvent (THF, DMF) Check_Base->Sol_Base Sol_Temp Solution: - Heat to reflux (60-100 °C) - Monitor by TLC until SM is consumed (1-8h) Check_Temp->Sol_Temp Sol_Stoich Solution: - Use large excess (3-5 eq.) of 1,6-dibromohexane Check_Stoich->Sol_Stoich Sol_Elim Solution: - Lower reaction temperature Check_Elim->Sol_Elim Check_Solvent Cause: Poor Solvent Choice? Sluggish->Check_Solvent Check_Reactivity Cause: Low Reactivity? Sluggish->Check_Reactivity Sol_Solvent Solution: - Switch to DMF or Acetonitrile Check_Solvent->Sol_Solvent Sol_Reactivity Solution: - Add catalytic NaI or KI Check_Reactivity->Sol_Reactivity

Caption: Troubleshooting workflow for low yield in the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Optimized Protocol

This protocol is adapted from literature procedures and incorporates best practices to maximize yield and minimize side reactions.[8]

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane (≥3 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under a nitrogen or argon atmosphere, add 4-phenyl-1-butanol (1.0 eq) and 1,6-dibromohexane (3.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. Dissolve the reagents in anhydrous THF.

  • Deprotonation: To the stirred solution, add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The mixture will become a suspension.

  • Reaction: After the addition of NaH is complete and gas evolution has subsided, heat the suspension to reflux (~66 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) until the 4-phenyl-1-butanol spot is no longer visible. This typically takes 2-8 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or diethyl ether (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield a crude oil.

  • Purification: The crude oil contains the desired product and excess 1,6-dibromohexane. Purify by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a colorless oil. The excess 1,6-dibromohexane will elute first. Alternatively, high-vacuum distillation can be used for purification.[8]

Summary of Key Reaction Parameters

ParameterSuboptimal ChoiceRecommended ChoiceRationale
Base Weaker bases (e.g., K₂CO₃), insufficient amount, or deactivated baseSodium Hydride (NaH) or Potassium Hydride (KH), 1.1-1.2 eq.Irreversibly deprotonates the alcohol, driving the reaction to completion.[5]
Solvent Protic solvents (e.g., ethanol) or non-polar solvents (e.g., hexanes)Polar Aprotic (THF, DMF, Acetonitrile)Solvates the counter-ion, increasing the nucleophilicity of the "naked" alkoxide anion.[1][3][7]
Temperature Too low (<50 °C) or too high (>120 °C)60-100 °C (e.g., reflux in THF)Balances reaction rate against the potential for E2 elimination side reactions.[3][7]
Stoichiometry Near 1:1 ratio of alcohol to dibromoalkane3-5 equivalents of 1,6-dibromohexaneStatistically favors mono-alkylation and minimizes the formation of the dialkylated byproduct.[8]
Additives NoneCatalytic NaI or KI (0.1 eq)Converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the SN2 reaction.[9]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • The Organic Chemistry Tutor. (2020). Williamson Ether Synthesis. YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • ResearchGate. Synthesis of alkyl aryl ethers. [Link]

  • PrepChem. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • National Institutes of Health (NIH). Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]

  • Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

  • FinoCure Laboratories. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-73-2. [Link]

  • ResearchGate. Help me, how increase yield in williamson ether reaction? [Link]

  • Semantic Scholar. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • LookChem. Cas 94749-73-2,1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubChem. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • PharmaCompass. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • Organic Syntheses. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Welcome to the technical support center for researchers working with 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important pharmaceutical intermediate.[1] Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene?

A: The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is typically achieved via the Williamson ether synthesis, an SN2 reaction between the alkoxide of 4-phenyl-1-butanol and an excess of 1,6-dibromohexane.[2][3] Understanding this reaction mechanism is key to anticipating the impurity profile.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 4-phenyl-1-butanol: Due to its higher polarity (presence of a hydroxyl group), it will have a lower Rf value on silica TLC plates compared to the product.

    • 1,6-dibromohexane: Being less polar than the product, it will exhibit a higher Rf value. It is often used in excess to drive the reaction to completion and minimize dialkylation.

  • Reaction By-products:

    • 1,6-bis(4-phenylbutoxy)hexane (Dialkylation Product): This is formed when both ends of the 1,6-dibromohexane molecule react with the 4-phenyl-1-butanol alkoxide. This impurity is significantly less polar than the desired product and will have a much higher Rf value.

    • Hexene Derivatives (Elimination Products): The alkoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, especially if the reaction is overheated.[4][5] These non-polar hydrocarbon impurities will elute very quickly during chromatography.

  • Reagent Residues:

    • Inorganic Salts (e.g., NaBr): Formed as a stoichiometric by-product of the SN2 reaction. These are readily removed with an aqueous workup.

    • Residual Base (e.g., NaOH from NaH quenching): Any unreacted sodium hydride (NaH) will be quenched during workup, forming water-soluble sodium hydroxide.

This impurity profile is summarized in the table below.

Table 1: Impurity Profile and Characteristics
Compound NameRole / OriginRelative Polarity (on Silica)Removal Strategy
4-phenyl-1-butanolStarting MaterialHighColumn Chromatography
1,6-dibromohexaneStarting MaterialLowColumn Chromatography
1,6-bis(4-phenylbutoxy)hexaneBy-productVery LowColumn Chromatography
Hexene DerivativesBy-productVery LowColumn Chromatography
Sodium Bromide (NaBr)By-productIonicAqueous Extraction
Q2: After quenching my reaction, the mixture formed a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A: Emulsion formation is common in Williamson ether synthesis workups, especially when using solvents like THF which have some water miscibility. Emulsions are fine dispersions of one liquid phase within another that are slow to separate.

Troubleshooting Steps:

  • Add Brine: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic components in the water layer and helps to disrupt the stabilizing forces of the emulsion.[6]

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Allow Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.

Q3: My product appears as a pale yellow oil. Is this color expected, and how can I remove it if necessary?

A: The pure compound is typically described as a colorless to light yellow liquid.[7] A yellow or orange hue often indicates the presence of minor, highly conjugated impurities or degradation products formed during the reaction, potentially from overheating.

Decolorization Options:

  • Activated Charcoal: If the color persists after initial purification, you can treat a solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a small amount of activated charcoal. Briefly stir, then filter the charcoal through a Celite® pad to remove it. Be aware that charcoal can also adsorb some of your product, leading to yield loss.

  • Column Chromatography: A properly executed silica gel column is often sufficient to separate the colored impurities from the desired product. The colored band is typically more polar and will move more slowly down the column.

Troubleshooting and Experimental Guides

This section provides detailed workflows to guide you from the crude reaction mixture to the final, purified product.

Diagram 1: Overall Purification Workflow

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Steps Quench 1. Quench Reaction (e.g., with H₂O) LLE 2. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->LLE Wash 3. Wash Organic Layer (Brine) LLE->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evap 5. Evaporate Solvent (Rotary Evaporator) Dry->Evap TLC 6. TLC Analysis (Determine Solvent System) Evap->TLC Crude Product Column 7. Column Chromatography (Silica Gel) TLC->Column Fractions 8. Analyze Fractions (TLC) Column->Fractions Combine 9. Combine Pure Fractions & Evaporate Fractions->Combine Purity 10. Final Purity Check (NMR, GC-MS) Combine->Purity FinalProduct Pure Product Purity->FinalProduct G action action start Run TLC with Test Solvent System (e.g., 5% EtOAc/Hexane) rf_check Is Product R_f ~0.25-0.35? start->rf_check rf_high Is R_f > 0.4? rf_check->rf_high No separation_check Good Separation Between Spots? rf_check->separation_check Yes rf_low Is R_f < 0.2? rf_high->rf_low No decrease_polarity Decrease Polarity: Reduce % of Polar Solvent (e.g., 2% EtOAc/Hexane) rf_high->decrease_polarity Yes increase_polarity Increase Polarity: Increase % of Polar Solvent (e.g., 10% EtOAc/Hexane) rf_low->increase_polarity Yes run_column Proceed with Column Using this Solvent System separation_check->run_column Yes adjust_system Try Different Solvent System (e.g., DCM/Hexane) or Use Gradient Elution separation_check->adjust_system No decrease_polarity->start increase_polarity->start adjust_system->start

Sources

Troubleshooting

Technical Support Center: Purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Welcome to the technical support center for the synthesis and purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. As a crucial building block in the synthesis of compounds like Salmeterol, achieving high purity of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

I. Understanding the Chemistry: The Williamson Ether Synthesis

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is typically achieved through a Williamson ether synthesis.[3] In this S_N2 reaction, the alkoxide of 4-phenyl-1-butanol attacks the electrophilic carbon of 1,6-dibromohexane.

Reaction Scheme:

  • Step 1: Deprotonation: 4-phenyl-1-butanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

  • Step 2: Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and displaces one of the bromide ions from 1,6-dibromohexane.

This reaction, while generally robust, can present several purification challenges due to the nature of the reactants and potential side reactions.

II. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Problem 1: My crude product is an oil that is difficult to handle and contains unreacted starting materials.

Potential Causes:

  • Incomplete Reaction: The Williamson ether synthesis may not have gone to completion, leaving significant amounts of 4-phenyl-1-butanol.

  • Excess Reactant: An excess of 1,6-dibromohexane is often used to drive the reaction to completion, which will be present in the crude product.[3]

  • Non-polar Nature: The product and the key impurity, 1,6-dibromohexane, are both relatively non-polar, making them oily and potentially difficult to separate from each other.

Solutions:

A. Work-up Procedure Optimization:

  • Quenching: After the reaction is complete, carefully quench the reaction mixture with water to destroy any unreacted sodium hydride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude oil.

B. Purification Strategy: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying the target compound.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase Selection: Due to the non-polar nature of the product and the main impurity (1,6-dibromohexane), a non-polar eluent system is required. A good starting point is a mixture of hexane and ethyl acetate.

    • TLC Analysis: Before running a column, it is crucial to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to achieve good separation between the product, 4-phenyl-1-butanol, and 1,6-dibromohexane.

      • Expected R_f values: In a low-polarity system like 5-10% ethyl acetate in hexanes, you would expect the following trend in R_f values:

        • 1,6-dibromohexane (least polar): Highest R_f

        • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (product): Intermediate R_f

        • 4-phenyl-1-butanol (most polar): Lowest R_f

    • Solvent Gradient: A gradient elution can be highly effective. Start with a low polarity mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate) to elute the highly non-polar 1,6-dibromohexane. Then, gradually increase the polarity to elute your desired product.

Table 1: Example of Flash Chromatography Gradient for Purifying 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

StepSolvent System (Ethyl Acetate in Hexanes)Volume (Column Volumes)Compound to Elute
10-2%3-51,6-dibromohexane
22-10% (gradient)10-151-[4-[(6-Bromohexyl)oxy]butyl]benzene
320-30%54-phenyl-1-butanol
Problem 2: I'm seeing co-elution of my product with an impurity during column chromatography.

Potential Cause:

  • Similar Polarity: The most likely co-eluting impurity is the starting material, 1,6-dibromohexane, especially if a large excess was used in the reaction. Their similar non-polar nature can make separation challenging.

Solutions:

A. Optimize Flash Chromatography Conditions:

  • Shallow Gradient: Employ a very shallow solvent gradient in the region where your product and the impurity elute. This will increase the resolution between the two peaks.

  • Alternative Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. For non-polar compounds, exploring systems like toluene/hexanes or dichloromethane/hexanes can sometimes alter the selectivity and improve separation.

  • Dry Loading: If your crude product is not readily soluble in the initial mobile phase, consider dry loading. Dissolve your crude material in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

B. High Vacuum Fractional Distillation:

For larger scale purifications or when chromatography is challenging, high vacuum fractional distillation is an excellent alternative.[2] A patent for the synthesis of a Salmeterol intermediate describes this method effectively.[4][5]

Table 2: Example Distillation Parameters for Purifying 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

FractionCompoundVapor Temperature (°C)Pressure (mmHg)
ILow boiling impurities40-45High Vacuum
II1,6-dibromohexane95-115High Vacuum
III1-[4-[(6-Bromohexyl)oxy]butyl]benzene 150-210High Vacuum

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be clean, with the correct chemical shifts and integration values for all protons. Pay close attention to the aromatic region and the characteristic triplets of the methylene groups adjacent to the oxygen and bromine atoms. The absence of signals corresponding to 4-phenyl-1-butanol and 1,6-dibromohexane is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide a quantitative measure of purity by showing a single major peak. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the identity of your compound.

  • High-Performance Liquid Chromatography (HPLC): For pharmaceutical applications, HPLC is a standard method for determining purity with high accuracy.[6]

Q2: What are the key signals to look for in the ¹H NMR spectrum to identify the product and potential impurities?

A2:

  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (Product):

    • Aromatic protons (phenyl group): ~7.1-7.3 ppm

    • Triplet for -CH₂-Br: ~3.4 ppm

    • Two triplets for the -O-CH₂- groups: ~3.4-3.5 ppm

    • Multiplets for the other methylene groups in the alkyl chains.

  • 4-phenyl-1-butanol (Starting Material):

    • Aromatic protons: ~7.1-7.3 ppm

    • A triplet for the -CH₂-OH: ~3.6 ppm

    • A broad singlet for the -OH proton (can be exchanged with D₂O).

  • 1,6-dibromohexane (Starting Material):

    • A single triplet for the two equivalent -CH₂-Br groups: ~3.4 ppm

    • Multiplets for the internal methylene groups.

Q3: Can the product decompose during purification or storage?

A3: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a relatively stable molecule. However, prolonged exposure to high temperatures during distillation should be minimized to prevent potential decomposition. For storage, it is recommended to keep the purified compound in a cool, dark place under an inert atmosphere to prevent slow degradation over time.

Q4: I see an unexpected byproduct in my reaction mixture. What could it be?

A4: Besides unreacted starting materials, a possible byproduct from a Williamson ether synthesis is an elimination product. The alkoxide base can abstract a proton from a carbon adjacent to a bromine atom in 1,6-dibromohexane, leading to the formation of a bromohexene. This is more likely to occur at higher reaction temperatures.

IV. Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product Obtained tlc Perform TLC Analysis start->tlc good_sep Good Separation on TLC? tlc->good_sep flash_chrom Proceed with Flash Column Chromatography good_sep->flash_chrom Yes poor_sep Poor Separation / Co-elution good_sep->poor_sep No pure_product Pure Product flash_chrom->pure_product optimize_flash Optimize Flash Chromatography (Shallow Gradient, New Solvents) poor_sep->optimize_flash still_poor Still Poor Separation? optimize_flash->still_poor still_poor->flash_chrom No, Improved distillation Consider High Vacuum Fractional Distillation still_poor->distillation Yes distillation->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Logical Relationship of Potential Impurities

Impurity_Relationship reactants 4-phenyl-1-butanol 1,6-dibromohexane reaction Williamson Ether Synthesis reactants->reaction product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene reaction->product impurities Unreacted 4-phenyl-1-butanol Unreacted 1,6-dibromohexane Elimination Byproducts reaction->impurities Side Reactions / Incomplete Reaction

Caption: Relationship between reactants, product, and potential impurities.

V. References

  • [Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. PrepChem.com.]([Link])

  • [Cas 94749-73-2,1-[4-[(6-Bromohexyl)oxy]butyl]benzene. lookchem.]([Link])

  • [1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PubChem.]([Link])

  • [1-[4-[(6-Bromohexyl)oxy]butyl]benzene. PharmaCompass.com.]([Link])

  • [1-[4(6-BROMOHEXYLOXY)BUTYL]BENZENE Manufacturer, Exporter from Aurangabad.]([Link])

Sources

Optimization

preventing the formation of dimers in 1-[4-[(6-Bromohexyl)oxy]butyl]benzene synthesis

Technical Support Center: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene A Guide for Researchers on Preventing Dimer Formation Welcome to the technical support guide for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

A Guide for Researchers on Preventing Dimer Formation

Welcome to the technical support guide for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, including Salmeterol Xinafoate[1]. The synthesis, typically a Williamson ether synthesis, presents a common yet critical challenge: the formation of a dimeric byproduct, which can significantly reduce the yield and complicate purification.

This guide provides in-depth, experience-based insights and troubleshooting protocols to help you optimize your reaction, maximize the yield of the desired mono-alkylated product, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in this synthesis?

Answer: The primary cause is the bifunctional nature of one of the key starting materials, 1,6-dibromohexane .

The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene involves the reaction of the alkoxide of 4-phenyl-1-butanol with 1,6-dibromohexane. This is a classic SN2 reaction[2][3]. However, because 1,6-dibromohexane has two reactive sites (a bromine atom at each end), it can react with two molecules of the alkoxide.

The Dimerization Pathway:

  • Desired Reaction (Mono-alkylation): One molecule of 4-phenyl-1-butanol (as its alkoxide) reacts with one molecule of 1,6-dibromohexane to form the desired product.

  • Undesired Reaction (Di-alkylation): A second molecule of the alkoxide reacts with the remaining bromo-alkyl end of the newly formed product. This results in the symmetrical dimer, 1,6-bis(4-phenylbutoxy)hexane.

This side reaction is a common challenge when using dihaloalkanes in Williamson ether synthesis[4].

Q2: How can I strategically use stoichiometry to suppress dimer formation?

Answer: The most effective stoichiometric strategy is to use a large excess of 1,6-dibromohexane .

By significantly increasing the molar ratio of the dihalide relative to the alcohol, you create a statistical preference for the mono-alkylation reaction. The alkoxide is far more likely to encounter a molecule of unreacted 1,6-dibromohexane than it is to encounter a molecule of the mono-alkylated product.

A published preparation of the title compound uses 15.0 g of 4-phenyl-1-butanol and 48.8 g of 1,6-dibromohexane[5]. Let's analyze the molar ratios for this successful synthesis:

ReagentMass (g)Molar Mass ( g/mol )Moles (mol)Molar Ratio
4-phenyl-1-butanol15.0~150.21~0.1001
1,6-dibromohexane48.8~243.97~0.2002.0

While a 2-fold excess is shown to work, ratios of 3- to 5-fold excess of the dihaloalkane are often employed to further minimize dimerization. The trade-off is the need to remove a larger amount of unreacted dihalide during purification, but this is often simpler than removing the closely-related dimer.

Q3: Beyond stoichiometry, what is the "High Dilution Principle" and how does it help?

Answer: The "High Dilution Principle" is a technique used to favor intramolecular reactions (cyclization) or, in this context, to disfavor intermolecular side reactions like polymerization or dimerization[6]. It works by ensuring that the concentration of the reactive nucleophile (the alkoxide) is kept extremely low at all times.

For this synthesis, this is achieved by the slow, controlled addition of the 4-phenyl-1-butanol (or its pre-formed alkoxide) to the solution containing the large excess of 1,6-dibromohexane.

Why it Works: By adding the alcohol slowly via a syringe pump, you ensure that as soon as an alkoxide molecule is formed, it is overwhelmingly likely to react with an abundant 1,6-dibromohexane molecule. This reaction consumes the alkoxide before it has a chance to diffuse through the solution and find a molecule of the mono-alkylated product to form a dimer. This technique is a cornerstone for preventing undesired coupling of long-chain precursors[6].

Troubleshooting Guide & Protocol Optimization

Problem: My TLC/GC-MS analysis shows a significant byproduct with a higher molecular weight, consistent with the dimer.

Solution: This indicates that the rate of the second alkylation is competitive with the first. Implement the following protocol changes, in order of impact:

  • Increase Excess of 1,6-Dibromohexane: If you are using a 2-fold excess, increase it to 4- or 5-fold. This is the most direct way to statistically disfavor the second reaction.

  • Implement Slow Addition: Do not add the alcohol or base all at once. Dissolve the 4-phenyl-1-butanol and base in your solvent and add this solution dropwise over several hours to a refluxing solution of the 1,6-dibromohexane in THF. A syringe pump is ideal for this[6].

  • Lower the Reaction Temperature: While the reaction is often run at reflux in THF, higher temperatures can sometimes favor elimination and other side reactions[4][7]. If dimerization persists, try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. The SN2 reaction will still proceed, but the activation energy for competing pathways may not be as easily overcome.

Problem: My yield is low, and I have a lot of unreacted 4-phenyl-1-butanol.

Solution: This suggests incomplete deprotonation of the alcohol or insufficient reaction time.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the reactive alkoxide[7][8]. A 60% dispersion in mineral oil is commonly used. Ensure you use at least 1.1 to 1.2 molar equivalents relative to the alcohol to account for any moisture and ensure complete reaction.

  • Solvent Quality: Use a dry, polar aprotic solvent like THF or DMF[7]. The presence of water will quench the NaH and the alkoxide, halting the reaction. Ensure your solvent is freshly distilled or from a sealed, dry source.

  • Reaction Time: Williamson ether syntheses can require several hours to go to completion, with some protocols running for over 24 hours[3][5]. Monitor the reaction by TLC until the starting alcohol spot is consumed.

Q4: Can Phase-Transfer Catalysis (PTC) be used for this synthesis?

Answer: Yes, Phase-Transfer Catalysis is an excellent alternative and often provides high selectivity for mono-alkylation[9]. PTC avoids the need for strong, hazardous bases like NaH and dry solvents.

How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion (from aqueous NaOH) into the organic phase. Here, the hydroxide deprotonates the alcohol. The resulting alkoxide is then paired with the quaternary ammonium cation, making it highly soluble and reactive in the organic phase where it reacts with the 1,6-dibromohexane[10].

Benefits of PTC:

  • Milder Conditions: Uses aqueous NaOH or KOH instead of NaH.

  • No Need for Anhydrous Solvents: The biphasic system works with solvents like toluene.

  • High Selectivity: The controlled generation of the alkoxide at the interface can suppress di-alkylation[9].

Visualizing the Reaction and Strategy

Diagram 1: Reaction Mechanism - Desired Product vs. Dimer Formation

This diagram illustrates the two competing pathways in the synthesis. The key to success is maximizing Pathway A while suppressing Pathway B.

G cluster_reactants Starting Materials Alkoxide Ph-(CH₂)₄-O⁻Na⁺ (Alkoxide) Product Desired Product Ph-(CH₂)₄-O-(CH₂)₆-Br Alkoxide->Product Pathway A: Mono-alkylation (Favored by excess Dihalide) Dimer Dimer Byproduct Ph-(CH₂)₄-O-(CH₂)₆-O-(CH₂)₄-Ph Alkoxide->Dimer Dihalide Br-(CH₂)₆-Br (Excess Dihalide) Dihalide->Product Product->Dimer Pathway B: Di-alkylation (Undesired)

Caption: Competing reaction pathways for the synthesis.

Diagram 2: Experimental Workflow - High Dilution / Slow Addition Setup

This workflow visualizes the optimized experimental setup to minimize dimer formation.

G A Step 1: Prepare Reactor - Add 1,6-dibromohexane (4-5 eq.) - Add dry THF C Step 3: Reaction - Heat reactor to reflux - Add solution from funnel dropwise  over 2-4 hours via syringe pump A->C B Step 2: Prepare Addition Funnel - Dissolve 4-phenyl-1-butanol (1 eq.) - Add NaH (1.1 eq.) - Add dry THF B->C Slow Addition D Step 4: Monitoring & Workup - Monitor by TLC for consumption of alcohol - Quench with water - Extract with ether C->D E Step 5: Purification - Column chromatography  (Silica gel) - Distillation under vacuum D->E

Caption: Optimized workflow using the high dilution principle.

Reference Protocol: Optimized for High-Yield Mono-alkylation

This protocol is adapted from established procedures and incorporates best practices to minimize dimer formation[5].

Materials:

  • 4-phenyl-1-butanol (1.0 eq.)

  • 1,6-dibromohexane (4.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, charge a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel (or syringe pump inlet) with 1,6-dibromohexane (4.0 eq.) and anhydrous THF.

  • Alkoxide Preparation: In a separate flask under inert atmosphere, dissolve 4-phenyl-1-butanol (1.0 eq.) in anhydrous THF. Carefully add the sodium hydride (1.2 eq.) portion-wise. Stir for 30 minutes at room temperature to ensure complete formation of the sodium alkoxide.

  • Slow Addition: Transfer the alkoxide solution to the dropping funnel or a syringe pump. Heat the flask containing the 1,6-dibromohexane to reflux. Once refluxing, begin the slow, dropwise addition of the alkoxide solution over a period of 2-4 hours.

  • Reaction: After the addition is complete, allow the resulting suspension to reflux for an additional 18-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS, checking for the disappearance of the 4-phenyl-1-butanol starting material.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water to destroy any excess NaH. Add more water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: The crude product will contain the desired product and a large amount of unreacted 1,6-dibromohexane. Purify this mixture using column chromatography on silica gel. A subsequent distillation under high vacuum (e.g., 90°-95°C / 0.1 mmHg) can provide the final product as a colorless oil[5].

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • PrepChem (2017). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Makosza, M., & Serafinowa, B. (1968). Reactions of organic anions. Part XIV. Catalytic alkylation of phenylacetonitrile in aqueous medium. Roczniki Chemii, 42, 817-825. (Referenced in CRDEEP Journals article on Phase-Transfer Catalysis). [Link]

  • FinoCure Laboratories. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Ram-Mohan, J., & Sharma, M. M. (2020). Liquid–Liquid Phase-Transfer Catalysis. In Intensification of Liquid–Liquid Processes. Cambridge University Press. [Link]

Sources

Troubleshooting

alternative solvents for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this common yet nuanced Williamson ether synthesis. Our focus is on providing robust protocols, explaining the rationale behind experimental choices, and exploring modern, greener solvent alternatives to traditional methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered during the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene from 4-phenyl-1-butanol and 1,6-dibromohexane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] First, a strong base is used to deprotonate the hydroxyl group of 4-phenyl-1-butanol, forming a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks one of the primary carbon atoms of 1,6-dibromohexane, displacing a bromide ion and forming the desired ether linkage.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Deprotonation: The alcohol (4-phenyl-1-butanol) must be fully deprotonated to form the reactive alkoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.[2]

  • Competing Elimination (E2) Reaction: Although the electrophile (1,6-dibromohexane) is a primary alkyl halide, which minimizes this risk, the alkoxide is a strong base. Under certain conditions (e.g., elevated temperatures), it can promote the E2 elimination of HBr from the alkyl halide, forming an alkene byproduct instead of the desired ether.[2]

  • Moisture Contamination: Alkoxides are highly sensitive to moisture. Any water in the reaction vessel or solvents will protonate the alkoxide, rendering it non-nucleophilic and halting the reaction. It is crucial to use anhydrous solvents and properly dried glassware.[3]

  • Sub-optimal Reaction Time or Temperature: Williamson ether syntheses typically require heating to proceed at a reasonable rate, often in the range of 50-100 °C for 1 to 8 hours.[2] Insufficient time or temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

  • Dialkylation Byproduct: Since 1,6-dibromohexane has two leaving groups, a potential side reaction is the formation of a diether product where a molecule of 1,6-dibromohexane reacts with two molecules of the alkoxide. Using an excess of 1,6-dibromohexane can help to minimize this.

Q3: Can I use a weaker base like NaOH or K₂CO₃ instead of sodium hydride (NaH)?

A3: While strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol, weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly under phase-transfer catalysis (PTC) conditions or with more polar aprotic solvents like DMF.[4][5] For simple alcohols like 4-phenyl-1-butanol, NaOH or KOH can be used, but they are often less effective in anhydrous organic solvents unless PTC is employed to facilitate the transfer of the hydroxide or alkoxide ion into the organic phase.[6]

Q4: What are "greener" solvent alternatives and why should I consider them?

A4: Greener solvents are alternatives to traditional volatile organic compounds (VOCs) that are often derived from petrochemicals and can be hazardous to health and the environment.[7] These alternatives are selected based on principles like reduced toxicity, biodegradability, derivation from renewable resources, and improved safety profiles (e.g., higher flash points).[4][8] For this synthesis, solvents like Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are excellent greener alternatives to THF or DMF. They offer benefits such as higher boiling points, reduced peroxide formation, and greater stability under acidic and basic conditions.[5][9] This not only reduces environmental impact but can also improve laboratory safety and simplify reaction workups due to their hydrophobic nature.[9]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to troubleshooting specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation

This is one of the most common issues and can be diagnosed with the following workflow.

cluster_troubleshooting Troubleshooting Paths start Low/No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Reaction Mixture for Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts alkene Alkene Byproduct Detected? analyze_byproducts->alkene dialkylation Dialkylation Product Detected? alkene->dialkylation No sol_elim Minimize Elimination: - Lower reaction temperature - Use a less hindered base if applicable alkene->sol_elim Yes no_reaction Mainly Starting Material Remains? dialkylation->no_reaction No sol_dialkyl Minimize Dialkylation: - Increase excess of 1,6-dibromohexane dialkylation->sol_dialkyl Yes sol_drive Drive Reaction to Completion: - Ensure anhydrous conditions - Check base activity (use fresh NaH) - Increase reaction time/temperature cautiously no_reaction->sol_drive Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty with Product Purification

Issue: The crude product is an oil and is difficult to purify by crystallization. Column chromatography gives poor separation.

Probable Cause & Solution:

  • Unreacted Starting Materials: Both 4-phenyl-1-butanol and 1,6-dibromohexane can be difficult to separate from the product due to similar polarities.

    • Solution: Ensure the reaction has gone to completion by TLC monitoring. After the reaction, a wash with aqueous NaOH can help remove any unreacted 4-phenyl-1-butanol. Excess 1,6-dibromohexane can often be removed by distillation under high vacuum, as it is more volatile than the product.[10]

  • Oily Product: The target molecule, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, is an oil at room temperature.

    • Solution: High-vacuum distillation is an effective method for purification.[11] Alternatively, careful column chromatography on silica gel using a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can provide good separation.

Alternative Solvents: A Comparative Overview

The choice of solvent is critical in an S(_N)2 reaction as it influences the nucleophilicity of the alkoxide.[2] Polar aprotic solvents are generally preferred because they solvate the cation of the alkoxide, leaving a more "naked" and reactive anion.[12] Below is a comparison of traditional and greener alternative solvents.

SolventBoiling Point (°C)Relative PolarityKey AdvantagesKey Disadvantages
Traditional Solvents
Tetrahydrofuran (THF)660.207Good solvent for many organic reagents.Forms explosive peroxides; relatively low boiling point.
N,N-Dimethylformamide (DMF)1530.386High polarity accelerates S(N)2 reactions.[13]High boiling point makes it difficult to remove; toxic.
Dimethyl sulfoxide (DMSO)1890.444Very high polarity, excellent for S(_N)2.[13]Very high boiling point; can be difficult to remove all traces.
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)~80~0.2Derived from renewable resources; less prone to peroxide formation than THF; lower toxicity.[5]Lower polarity than DMF/DMSO.
Cyclopentyl Methyl Ether (CPME)106~0.1High boiling point; resists peroxide formation; stable to acids/bases; hydrophobic, simplifying workup.[9]Lower polarity might require longer reaction times or slightly higher temperatures.

Experimental Protocols

Protocol 1: Standard Synthesis using THF

This protocol is adapted from established literature procedures for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.[11]

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-phenyl-1-butanol (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Add 1,6-dibromohexane (3.0 eq) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oil.

  • Purify the crude product by silica gel column chromatography or high-vacuum distillation.

Protocol 2: Greener Synthesis using CPME

This protocol adapts the standard Williamson ether synthesis for use with the greener solvent, Cyclopentyl Methyl Ether (CPME). The higher boiling point of CPME allows for a higher reaction temperature, which can potentially reduce reaction times.

Materials:

  • 4-phenyl-1-butanol

  • 1,6-dibromohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Cyclopentyl Methyl Ether (CPME)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-phenyl-1-butanol (1.0 eq).

  • Add anhydrous CPME via syringe.

  • Cool the solution to 0 °C.

  • Carefully add NaH (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 1,6-dibromohexane (3.0 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Add water to dissolve the inorganic salts. The hydrophobic nature of CPME will lead to a clean phase separation.

  • Separate the organic layer. Extract the aqueous layer with a small amount of CPME.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Caption: General experimental workflow for the synthesis.

References

  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • Breslow, R., & Rideout, D. (1980).
  • Wikipedia. Cyclopentyl methyl ether.
  • PharmaXChange.info. (2011).
  • Neuroquantology. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
  • Breslow, R. (1994).
  • Benchchem. Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • Carl ROTH.
  • Carl ROTH.
  • Murov, S. (2022). Properties of Common Organic Solvents.
  • Carl ROTH.
  • Murov, S. Properties of Solvents Used in Organic Chemistry.
  • PrepChem.com. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene.
  • Royal Society Open Science. (2019).
  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Williamson Ether Synthesis. Williamson Ether Synthesis.
  • The Williamson Ether Synthesis. The Williamson Ether Synthesis.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Organic Chemistry. Common Organic Solvents: Table of Properties.
  • Google Patents.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-Methoxynaphthalene.
  • ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models.
  • Der Pharma Chemica. PCHHAX Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents.
  • Google Patents.
  • Utah Tech University. Williamson Ether Synthesis.
  • Google Patents.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Quora. What are the effects of solvents on SN1 and SN2 reactions?.
  • Williamson Ether Synthesis. Williamson Ether Synthesis.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • Benchchem. troubleshooting Williamson ether synthesis side reactions.

Sources

Optimization

Technical Support Center: Scale-Up for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Production

Welcome to the technical support center for the synthesis and scale-up of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scale-up of your synthesis.

Introduction to the Synthesis

The production of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is primarily achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of 4-phenyl-1-butanol to form an alkoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1,6-dibromohexane.[1][2] While straightforward in principle, scaling this reaction from the benchtop to larger pilot or manufacturing scales introduces a unique set of challenges that can impact yield, purity, and process efficiency.

This guide will address these potential hurdles with scientifically grounded explanations and actionable protocols.

Reaction Pathway Overview

Below is a diagram illustrating the Williamson ether synthesis for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-phenyl-1-butanol 4-phenyl-1-butanol Alkoxide Formation Alkoxide Formation 4-phenyl-1-butanol->Alkoxide Formation 1,6-dibromohexane 1,6-dibromohexane SN2 Attack SN2 Attack 1,6-dibromohexane->SN2 Attack Base Base Base->Alkoxide Formation Alkoxide Formation->SN2 Attack Product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene SN2 Attack->Product Byproduct Salt Byproduct SN2 Attack->Byproduct

Caption: Williamson Ether Synthesis Pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene synthesis.

Problem 1: Low Yield of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I address them?

A: Low yields upon scale-up are a common and multifaceted issue. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time & Temperature: While typical Williamson ether syntheses run for 1-8 hours at 50-100 °C, scale-up often requires adjustments.[1][3] Heat transfer is less efficient in larger reactors, so the internal temperature may not have reached the optimal level for the required duration.[4] Monitor the internal reaction temperature and consider extending the reaction time.

      • Monitoring: Implement in-process controls (e.g., TLC, GC, or HPLC) to track the disappearance of the starting material (4-phenyl-1-butanol).

  • Side Reactions: The most prevalent side reaction is the E2 elimination of 1,6-dibromohexane, promoted by the basic alkoxide, leading to the formation of hexene derivatives.[5][6]

    • Troubleshooting:

      • Temperature Control: Elevated temperatures favor elimination.[5][7] Ensure your reactor's cooling system can handle the exotherm of the reaction, especially during the initial addition of the base, to prevent temperature spikes.[8]

      • Base Addition: Add the base (e.g., sodium hydride) portion-wise or as a solution to control the initial exotherm and maintain a consistent temperature.[9]

      • Choice of Base: While strong bases like NaH are effective, consider if a milder base could be sufficient to deprotonate the alcohol without excessively promoting elimination.[10]

  • Reagent Purity and Stoichiometry:

    • Troubleshooting:

      • Moisture: The Williamson ether synthesis is sensitive to moisture, which can quench the alkoxide.[7][11] Ensure all reagents, solvents, and the reactor are anhydrous.

      • Excess 1,6-dibromohexane: Using a significant excess of 1,6-dibromohexane can favor the desired reaction and minimize the formation of the diether byproduct where 4-phenyl-1-butanol reacts with both ends of the dibromohexane. The literature protocol uses a large excess.[9]

      • Base Quality: Ensure the base has not degraded during storage. For instance, sodium hydride should be a fine, gray powder; clumps may indicate deactivation.[7]

  • Mixing and Mass Transfer:

    • Troubleshooting: Inadequate mixing in a large reactor can lead to localized "hot spots" where side reactions are more likely, and areas where reactants are not in sufficient contact. Evaluate the efficiency of your stirring mechanism and consider increasing the agitation speed if possible without causing splashing or other issues.

Problem 2: Formation of Significant Impurities

Q: I'm observing significant byproducts in my crude product. How can I identify and minimize them?

A: Besides unreacted starting materials, several impurities can form.

  • Diether Impurity (Bis-alkylation product): This occurs when a molecule of 4-phenyl-1-butanol reacts with both ends of the 1,6-dibromohexane.

    • Minimization: Use a significant molar excess of 1,6-dibromohexane to increase the statistical probability of a single substitution.[9]

  • Elimination Products (Hexenes): As discussed previously, this is a result of the E2 elimination of 1,6-dibromohexane.[5][12]

    • Minimization: Maintain strict temperature control and consider a slower, more controlled addition of the base.[5]

  • Unreacted 4-phenyl-1-butanol: This indicates an incomplete reaction.

    • Minimization: Ensure sufficient reaction time and temperature, and verify the quality and stoichiometry of the base.

  • Hydrolysis Products: If water is present, 1,6-dibromohexane can hydrolyze to form 6-bromohexan-1-ol.

    • Minimization: Maintain anhydrous conditions throughout the process.[7][11]

Problem 3: Difficulties with Product Purification

Q: The purification of the crude product by column chromatography is proving difficult and not scalable. What are the alternatives?

A: Column chromatography is often not feasible for large-scale production.

  • Distillation: The target compound, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, has a reported boiling point of 90°-95°C at 0.1 mmHg, making vacuum distillation a viable purification method.[9] This is generally a more scalable technique than chromatography.

    • Protocol:

      • After aqueous workup, perform a simple distillation to remove the excess 1,6-dibromohexane (boiling point ~240 °C at atmospheric pressure).

      • Follow with a fractional vacuum distillation to separate the product from higher-boiling impurities like the diether.

  • Liquid-Liquid Extraction: A thorough aqueous workup is crucial.

    • Protocol:

      • Quench the reaction carefully with water.

      • Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer with water and then brine to remove salts and water-soluble impurities.[6]

  • Crystallization: While the product is an oil at room temperature, it may be possible to induce crystallization of impurities by adjusting the solvent system and temperature, although this is less common for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for scaling up this reaction?

A1: Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[3][5] For scale-up, consider factors like boiling point (for ease of removal), cost, and safety. THF is a good starting point as used in the literature prep.[9]

Q2: Can I use a different base, such as potassium hydroxide or sodium hydroxide?

A2: While strong bases like NaOH or KOH can be used, they are often less effective for deprotonating alcohols in anhydrous organic solvents compared to sodium hydride.[3] However, under phase-transfer catalysis (PTC) conditions, the use of solid or concentrated aqueous NaOH or KOH can be highly effective and may be a safer and more economical option for scale-up.[3][13]

Q3: What is Phase-Transfer Catalysis (PTC) and how can it help in this synthesis?

A3: Phase-transfer catalysis involves using a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the transfer of a reactant (in this case, the alkoxide) from one phase (solid or aqueous) to another (organic) where the reaction occurs.[14][15][16]

  • Benefits for Scale-Up:

    • Allows the use of less hazardous and less expensive bases like solid NaOH.

    • Can lead to milder reaction conditions (lower temperatures), which can reduce elimination byproducts.[3]

    • Can improve reaction rates and yields.

Q4: How critical is the purity of 1,6-dibromohexane?

A4: The purity is very important. Impurities in the 1,6-dibromohexane can introduce side reactions. For example, monofunctional impurities (e.g., 1-bromohexane) will lead to the formation of a different ether product, while unsaturated impurities could be problematic. Always use a high-purity grade of this reagent.[17][18]

Q5: What are the key safety considerations when scaling up this reaction?

A5:

  • Sodium Hydride: If using NaH, it is highly flammable and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon) and ensure the reaction vessel is completely dry.[10]

  • Exothermic Reaction: The deprotonation of the alcohol is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of the base.[4][8]

  • Hydrogen Gas Evolution: The reaction of NaH with the alcohol produces hydrogen gas, which is flammable. The reactor must be properly vented to a safe area.[10]

  • 1,6-Dibromohexane: This is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.[17]

Experimental Protocols

Protocol 1: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (Based on Literature)[9]
ReagentMolar Mass ( g/mol )AmountMoles
4-phenyl-1-butanol150.2215.0 g0.10
1,6-dibromohexane243.9748.8 g0.20
Sodium Hydride (60% in oil)40.00 (NaH)4.0 g0.10
Tetrahydrofuran (THF)-200 mL-

Procedure:

  • Under a nitrogen atmosphere, add 4-phenyl-1-butanol (15.0 g) and 1,6-dibromohexane (48.8 g) to 200 mL of anhydrous THF in a suitable reactor.

  • Begin vigorous stirring.

  • Carefully add sodium hydride (60% dispersion in oil; 4.0 g) portion-wise, controlling the rate of addition to manage the exotherm and hydrogen evolution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 24-30 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding water (80 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect and discard any low-boiling fractions (e.g., residual THF, excess 1,6-dibromohexane).

  • Collect the product fraction at a vapor temperature of 90-95 °C and a pressure of approximately 0.1 mmHg.[9]

Troubleshooting Workflow Diagram

G start Low Yield or High Impurity check_reagents Reagents Anhydrous & Pure? start->check_reagents check_conditions Temp & Time Optimal? check_reagents->check_conditions Yes remedy_reagents Dry Solvents/Reagents Verify Base Activity check_reagents->remedy_reagents No check_mixing Adequate Mixing? check_conditions->check_mixing Yes remedy_conditions Increase Time Verify Internal Temp check_conditions->remedy_conditions No check_side_reactions Evidence of Elimination? check_mixing->check_side_reactions Yes remedy_mixing Increase Agitation check_mixing->remedy_mixing No remedy_side_reactions Lower Temp Controlled Base Addition Consider PTC check_side_reactions->remedy_side_reactions Yes success Improved Yield & Purity check_side_reactions->success No remedy_reagents->check_reagents remedy_conditions->check_conditions remedy_mixing->check_mixing remedy_side_reactions->check_conditions

Caption: Troubleshooting workflow for scale-up issues.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • Atlas: School AI Assistant. (n.d.). Reactions of 1.6-Dibromhexane.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
  • Hayes, C. J., et al. (2009). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 42(12), 2017-2029.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings PIT IAGI 51st 2022.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • CymitQuimica. (n.d.). CAS 629-03-8: 1,6-Dibromohexane.
  • Pacific Biochem Private Limited. (n.d.). 1,6 Di Bromo Hexane.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis.
  • ACS Publications. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, presents a unique analytical challenge due to its bifunctional nature, incorporating both an aromatic ether and an alkyl bromide moiety.[1] This guide, drawing from extensive field experience, provides an in-depth comparison of mass spectrometry techniques for the robust analysis of this critical intermediate.

Understanding the Analyte: Chemical Properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.

PropertyValueSource
Molecular Formula C₁₆H₂₅BrO[2][3]
Molecular Weight 313.27 g/mol [2][3]
Structure Benzene, [4-[(6-bromohexyl)oxy]butyl]-[2]
Nature Aromatic ether with a terminal alkyl bromide
Polarity Moderately non-polarInferred from structure

The presence of the benzene ring and the ether linkage introduces some polarity, while the long alkyl chain and the terminal bromine atom contribute to its non-polar character. This dual characteristic dictates the choice of ionization technique and chromatographic conditions.

Comparative Analysis of Mass Spectrometry Platforms

The selection of an appropriate mass spectrometry platform is contingent on the analytical objective, be it qualitative identification, quantitative analysis, or structural elucidation. Here, we compare three common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] Given that 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a synthetic intermediate, it is likely to be sufficiently volatile and stable for GC-MS analysis.[6]

Principle of EI: In EI, high-energy electrons bombard the analyte molecule in the gas phase, causing the ejection of an electron to form a molecular ion (M⁺•).[7] The excess energy imparted to the molecular ion leads to extensive and reproducible fragmentation, providing a characteristic "fingerprint" for the compound.[8]

Expected Fragmentation Pattern: The fragmentation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene in EI-MS is predicted to be driven by several key pathways:

  • Alpha-Cleavage: The C-Br bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical (•Br) and the formation of a stable carbocation. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak for all bromine-containing fragments.[2]

  • Benzylic Cleavage: Cleavage at the benzylic position is highly favored due to the formation of the resonance-stabilized tropylium ion at m/z 91.[9]

  • Ether Cleavage: Cleavage of the C-O bond of the ether can occur, leading to fragments corresponding to the phenylbutoxy and bromohexyl moieties.

  • Alkane Fragmentation: The long alkyl chains will undergo characteristic fragmentation, losing successive neutral fragments of 14 Da (CH₂).[8][10]

Anticipated Mass Spectrum:

m/zProposed Fragment IonComments
312/314[C₁₆H₂₅BrO]⁺•Molecular ion peak (M⁺•), showing the isotopic pattern of bromine.
233[C₁₆H₂₅O]⁺Loss of •Br.
177/179[C₆H₁₂Br]⁺Bromohexyl cation.
149[C₁₀H₁₃O]⁺Phenylbutoxy cation.
91[C₇H₇]⁺Tropylium ion (rearranged from benzyl cation), a very common fragment for aromatic compounds.[9]

Workflow for GC-MS Analysis:

Sources

Comparative

A Comparative Guide to HPLC Purity Determination of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key building block in various organic syntheses.[1] We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, presenting supporting data and validation protocols grounded in authoritative industry standards to ensure scientific integrity.

Introduction: The Analytical Challenge

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a non-polar compound characterized by a benzene ring, a butyl ether linkage, and a bromohexyl chain.[2] Its structure dictates a preference for non-polar stationary phases in RP-HPLC. The primary analytical challenge lies in developing a method that can effectively separate the main compound from structurally similar impurities, which may include starting materials, by-products from the ether synthesis, or potential degradation products. This guide will compare a standard C18-based method with an alternative method employing a Phenyl-Hexyl stationary phase, which offers a different selectivity profile.

Methodologies: A Head-to-Head Comparison

Two distinct RP-HPLC methods were developed and validated for the purity determination of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. The choice of a C18 column as the primary method is based on its wide applicability and robust performance in separating hydrophobic molecules.[3] The Phenyl-Hexyl column was chosen as a compelling alternative due to its potential for enhanced resolution of aromatic compounds through π-π interactions.[4]

Experimental Workflow

The general workflow for the purity analysis by either method is outlined below. This process ensures consistency and adherence to good laboratory practices.

Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Accurately weigh ~10 mg of sample s2 Dissolve in 10 mL of Diluent (Acetonitrile/Water 90:10 v/v) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Equilibrate HPLC system with initial mobile phase conditions s3->h1 Prepared Sample m1 Prepare Mobile Phases (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) m2 Degas mobile phases m1->m2 m2->h1 Prepared Mobile Phases h2 Inject sample (10 µL) h1->h2 h3 Run gradient program h2->h3 h4 Acquire data from UV detector h3->h4 d1 Integrate chromatogram peaks h4->d1 Chromatographic Data d2 Calculate Purity (% Area) d1->d2 d3 Perform System Suitability Checks (Tailing Factor, Plate Count, Resolution) d1->d3

Caption: General workflow for HPLC purity analysis.

Method 1: The C18 Workhorse

This method utilizes a C18 stationary phase, which separates analytes primarily based on hydrophobic interactions.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[3]

    • Set the column oven temperature and UV detection wavelength as specified in the table below.

  • Analysis: Inject 10 µL of the prepared sample and run the gradient program.

Table 1: HPLC Conditions for Method 1 (C18)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 70% B, 5-25 min: 70-95% B, 25-30 min: 95% B, 30.1-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Method 2: The Phenyl-Hexyl Alternative

This method employs a Phenyl-Hexyl stationary phase, which provides an alternative selectivity based on a combination of hydrophobic and π-π interactions with the aromatic ring of the analyte.

Experimental Protocol:

  • Sample Preparation: The sample is prepared identically to Method 1.

  • HPLC System Setup:

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition until a stable baseline is achieved.

    • Set the column oven temperature and UV detection wavelength as specified in the table below.

  • Analysis: Inject 10 µL of the prepared sample and run the gradient program.

Table 2: HPLC Conditions for Method 2 (Phenyl-Hexyl)

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 65% B, 5-25 min: 65-90% B, 25-30 min: 90% B, 30.1-35 min: 65% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Performance Comparison and Data Analysis

The performance of both methods was evaluated using a sample of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene spiked with two potential impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, structurally related by-product).

Method_Comparison_Logic cluster_method1 Method 1: C18 Column cluster_method2 Method 2: Phenyl-Hexyl Column compound 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Impurity A (Polar) Impurity B (Non-Polar) m1_interaction Primary Interaction: Hydrophobicity compound->m1_interaction Analyzed by m2_interaction Interactions: Hydrophobicity + π-π Interactions compound->m2_interaction Analyzed by m1_result Result: Good separation based on polarity differences. m1_interaction->m1_result comparison Performance Comparison Resolution (Rs) Tailing Factor (Tf) Plate Count (N) Analysis Time m1_result->comparison:f0 Data for m2_result Result: Enhanced resolution for aromatic analytes. m2_interaction->m2_result m2_result->comparison:f0 Data for

Sources

Validation

comparison of different synthetic routes to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a valuable building block, n...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a valuable building block, notably utilized as a crucial intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist.[1] This guide provides an in-depth comparison of different synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection of the most appropriate method for your research needs.

Introduction to the Target Molecule

1-[4-[(6-Bromohexyl)oxy]butyl]benzene, with the chemical formula C₁₆H₂₅BrO, is a bifunctional molecule featuring a terminal bromoalkane and a phenylbutoxy ether.[2][3][4] This structure makes it an ideal precursor for introducing a long, flexible linker in the synthesis of more complex molecules. Its primary application lies in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs).[1] The selection of a synthetic route can significantly impact the overall efficiency, cost, and scalability of the final API production.

Synthetic Route 1: Direct Alkylation via Williamson Ether Synthesis

This is the most straightforward approach, assuming the availability of the starting material, 4-phenyl-1-butanol. This method employs the classical Williamson ether synthesis, a robust and widely used reaction for forming ethers from an alkoxide and an alkyl halide.[5]

Scientific Principle

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-phenyl-1-butanol, forming a nucleophilic alkoxide. This alkoxide then attacks the primary carbon bearing a bromine atom in 1,6-dibromohexane, displacing the bromide ion and forming the desired ether linkage. The use of a large excess of 1,6-dibromohexane favors the mono-alkylation product.

Experimental Protocol

Step 1: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

  • Materials: 4-phenyl-1-butanol (15.0 g), 1,6-dibromohexane (48.8 g), sodium hydride (6.5 g, 46% dispersion in oil), tetrahydrofuran (THF, 200 ml), deionized water, diethyl ether, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • To a solution of 4-phenyl-1-butanol (15.0 g) and 1,6-dibromohexane (48.8 g) in THF (200 ml) under a nitrogen atmosphere, sodium hydride (6.5 g, 46% dispersion in oil) is added portion-wise.

    • The resulting suspension is heated to reflux for 27 hours.

    • After cooling, the reaction is quenched by the careful addition of water (80 ml).

    • The mixture is extracted with diethyl ether (2 x 200 ml).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude orange oil.

    • The crude product is purified by column chromatography on silica gel to give a yellow oil.

    • Further purification by distillation (90°-95°C / 0.1 mmHg) affords the final product as a colorless oil (15.0 g).[6]

Workflow Diagram

Williamson_Ether_Synthesis 4-phenyl-1-butanol 4-phenyl-1-butanol Reaction Williamson Ether Synthesis (Reflux, 27h) 4-phenyl-1-butanol->Reaction 1,6-dibromohexane 1,6-dibromohexane 1,6-dibromohexane->Reaction NaH_THF NaH, THF NaH_THF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography & Distillation Workup->Purification Final_Product 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Purification->Final_Product

Caption: Workflow for the direct synthesis of the target molecule.

Synthetic Route 2: Multi-step Synthesis from Benzene and Succinic Anhydride

Scientific Principle
  • Friedel-Crafts Acylation: Benzene undergoes an electrophilic aromatic substitution with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms 4-oxo-4-phenylbutanoic acid.[7][8][9]

  • Clemmensen Reduction: The keto group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. This reaction is particularly effective for aryl-alkyl ketones.[2][10][11] The resulting 4-phenylbutanoic acid is then reduced to 4-phenyl-1-butanol.

  • Williamson Ether Synthesis: The synthesized 4-phenyl-1-butanol is then subjected to the same Williamson ether synthesis protocol as in Route 1.

Experimental Protocol

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

  • Materials: Benzene, succinic anhydride, anhydrous aluminum chloride.

  • Procedure:

    • In a reaction vessel, benzene is treated with succinic anhydride in the presence of anhydrous aluminum chloride.

    • The reaction mixture is stirred at an appropriate temperature to facilitate the acylation.

    • Upon completion, the reaction is quenched with ice and hydrochloric acid.

    • The product, 4-oxo-4-phenylbutanoic acid, is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of 4-phenylbutanoic acid via Clemmensen Reduction

  • Materials: 4-oxo-4-phenylbutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid.

  • Procedure:

    • A mixture of 4-oxo-4-phenylbutanoic acid, zinc amalgam, and concentrated hydrochloric acid is heated under reflux.

    • The reaction is monitored until the carbonyl group is fully reduced.

    • The product, 4-phenylbutanoic acid, is isolated by extraction and purified.[10]

Step 3: Reduction of 4-phenylbutanoic acid to 4-phenyl-1-butanol

  • Materials: 4-phenylbutanoic acid, a suitable reducing agent (e.g., lithium aluminum hydride), anhydrous ether or THF.

  • Procedure:

    • A solution of 4-phenylbutanoic acid in an anhydrous ether is added dropwise to a suspension of the reducing agent.

    • The reaction is stirred until the reduction is complete.

    • The reaction is carefully quenched, and the product, 4-phenyl-1-butanol, is isolated and purified.

Step 4: Synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

  • The 4-phenyl-1-butanol obtained from Step 3 is used as the starting material in the Williamson ether synthesis protocol described in Route 1.

Workflow Diagram

Multistep_Synthesis cluster_0 Preparation of 4-phenyl-1-butanol cluster_1 Final Product Synthesis Benzene Benzene FC_Acylation Friedel-Crafts Acylation Benzene->FC_Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->FC_Acylation AlCl3 AlCl3 AlCl3->FC_Acylation 4-oxo-acid 4-oxo-4-phenylbutanoic acid FC_Acylation->4-oxo-acid Clemmensen Clemmensen Reduction 4-oxo-acid->Clemmensen ZnHg_HCl Zn(Hg), HCl ZnHg_HCl->Clemmensen 4-phenyl_acid 4-phenylbutanoic acid Clemmensen->4-phenyl_acid Reduction Reduction (e.g., LiAlH4) 4-phenyl_acid->Reduction 4-phenyl-1-butanol 4-phenyl-1-butanol Reduction->4-phenyl-1-butanol Williamson_Ether Williamson Ether Synthesis (as in Route 1) 4-phenyl-1-butanol->Williamson_Ether Final_Product_2 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Williamson_Ether->Final_Product_2

Caption: Workflow for the multi-step synthesis of the target molecule.

Performance Comparison

ParameterRoute 1: Direct AlkylationRoute 2: Multi-step Synthesis
Starting Materials 4-phenyl-1-butanol, 1,6-dibromohexaneBenzene, succinic anhydride, 1,6-dibromohexane
Number of Steps 14
Overall Yield Good (specific yield depends on purity of starting material)Moderate (cumulative yield over 4 steps)
Reagent Cost Potentially higher due to the cost of 4-phenyl-1-butanolLower, as it starts from basic chemicals
Scalability Readily scalableMore complex to scale up due to multiple steps
Process Complexity LowHigh
Key Techniques Williamson ether synthesisFriedel-Crafts acylation, Clemmensen reduction, reduction of carboxylic acid, Williamson ether synthesis

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is heavily dependent on the specific context of your research or manufacturing process.

Route 1 (Direct Alkylation) is highly recommended for:

  • Small-scale laboratory synthesis: When time and simplicity are of the essence, and the cost of 4-phenyl-1-butanol is not a limiting factor.

  • Proof-of-concept studies: For quickly accessing the target molecule for further derivatization or biological testing.

Route 2 (Multi-step Synthesis) is the preferred option for:

  • Large-scale production: When cost-effectiveness is a primary driver, the use of inexpensive starting materials like benzene and succinic anhydride makes this route more economical.

  • Situations with limited starting material availability: If 4-phenyl-1-butanol is difficult to source or prohibitively expensive.

It is crucial to consider that while Route 2 is more cost-effective in terms of raw materials, it requires more extensive process development and optimization to ensure high yields and purity across all four steps. The handling of hazardous reagents such as aluminum chloride and strong acids also necessitates appropriate safety precautions and infrastructure.

References

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Acylation of benzene with anhydrides. (2008, December 6). Sciencemadness.org. Retrieved January 21, 2026, from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). The Chemistry Page. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 21, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Mechanism for acylation of benzene with succinic anhydride. (2018, January 11). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Clemmensen Reduction, Birch Reduction. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater. Retrieved January 21, 2026, from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. (n.d.). OrgoSolver. Retrieved January 21, 2026, from [Link]

  • Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • CLEMMENSEN REDUCTION. (n.d.). Retrieved January 21, 2026, from [Link]

  • Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]

  • The Clemmensen Reduction. (2024, April 16). Juniper Publishers. Retrieved January 21, 2026, from [Link]

  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). FinoCure Laboratories. Retrieved January 21, 2026, from [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. (2010, May 18). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 4-Oxo-4-phenylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. (2004). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An Alternative Synthesis of 2,6-Dimethoxyl-1,4-Benzoquinone. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to PROTAC® Linker Selection: Beyond the Alkyl Chain

A Comparative Analysis of Alternative Linkers to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene for Optimized Protein Degradation For researchers, scientists, and drug development professionals in the field of targeted protein de...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Alternative Linkers to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene for Optimized Protein Degradation

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC®) is a critical determinant of therapeutic success. While simple alkyl chains like 1-[4-[(6-Bromohexyl)oxy]butyl]benzene have served as foundational tools, the evolution of PROTAC® technology demands a more nuanced approach to linker design. This guide provides an in-depth, objective comparison of alternative linker strategies, supported by experimental data and detailed protocols, to empower rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC® Efficacy

A PROTAC® molecule is a heterobifunctional entity composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker tethering the two.[1] The linker is far more than a passive spacer; it actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC®-E3 Ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and E3 ligase, impacting the cooperativity of ternary complex formation and ultimately, the potency and selectivity of the degrader.[4][5]

Deconstructing the Baseline: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

The 1-[4-[(6-Bromohexyl)oxy]butyl]benzene linker is a classic example of a flexible, hydrophobic alkyl-ether chain. Its prevalence in early PROTAC® design stems from its synthetic accessibility and the ease with which its length can be modified.[3][6] However, its high flexibility can lead to an entropic penalty upon ternary complex formation, and its hydrophobicity can negatively impact aqueous solubility and contribute to non-specific binding.[7] This guide will explore superior alternatives that address these limitations.

Comparative Analysis of Alternative Linker Classes

The selection of an optimal linker is a multi-parameter optimization process. Here, we compare the most common and innovative linker classes, highlighting their impact on key performance indicators of PROTACs®.

Flexible Linkers: The Workhorses of PROTAC® Design

Flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains, are the most widely used motifs in PROTAC® development due to their synthetic tractability.[3]

Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units and are a popular alternative to purely alkyl-based chains. They offer a key advantage in modulating the physicochemical properties of the often large and lipophilic PROTAC® molecules.

Performance Characteristics:

  • Solubility and Permeability: The ether oxygens in the PEG chain act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the PROTAC®.[8] Paradoxically, PEG linkers can also enhance cell permeability. This "chameleon effect" is attributed to the linker's ability to adopt a more compact, folded conformation in the hydrophobic environment of the cell membrane, shielding its polar surface area.[9]

  • Ternary Complex Formation: The flexibility of PEG linkers allows for a broad sampling of conformational space, increasing the probability of achieving a productive ternary complex geometry.[7] However, this high flexibility can also result in a significant entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Metabolic Stability: PEG linkers can be susceptible to oxidative metabolism, which may limit their in vivo half-life.[8]

Alkyl Chains

While our baseline linker is an alkyl-ether chain, purely alkyl linkers composed of saturated hydrocarbon chains are also frequently employed.

Performance Characteristics:

  • Hydrophobicity and Permeability: Alkyl linkers are highly lipophilic, which can enhance membrane permeability, but often at the cost of reduced aqueous solubility.[10]

  • Synthetic Accessibility: Similar to the baseline linker, alkyl chains are synthetically straightforward to incorporate and modify in length.[8]

  • Non-specific Binding: The high hydrophobicity of long alkyl chains can increase the risk of non-specific hydrophobic interactions and off-target effects.

Rigid Linkers: Engineering Precision and Potency

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid motifs that introduce conformational constraints. These linkers can pre-organize the PROTAC® into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially enhancing potency and selectivity.[7]

Piperidine and Piperazine Linkers

Saturated heterocyclic scaffolds like piperidine and piperazine are commonly incorporated into PROTAC® linkers to impart rigidity.

Performance Characteristics:

  • Conformational Rigidity: The chair-like conformation of these rings restricts the number of available linker conformations, which can lead to more stable and potent ternary complexes if the geometry is optimal.[5]

  • Solubility: The nitrogen atom in piperazine can be protonated at physiological pH, introducing a positive charge that can significantly improve the aqueous solubility of the PROTAC®.[11]

  • Synthetic Challenge: The synthesis of PROTACs® with these rigid linkers is generally more complex than with flexible chains.

Triazole Linkers via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs®.[3][12] This reaction forms a stable, rigid 1,2,3-triazole ring within the linker.

Performance Characteristics:

  • Synthetic Efficiency: Click chemistry allows for the modular and high-yield assembly of PROTAC® libraries with varying linker lengths and attachment points, accelerating the optimization process.[3][12]

  • Metabolic Stability: The triazole ring is metabolically robust and resistant to enzymatic degradation, which can improve the in vivo stability of the PROTAC®.[8]

  • Rigidity and Polarity: The planar, polar triazole moiety introduces rigidity and can influence the overall physicochemical properties of the PROTAC®.

"Smart" Linkers: Adding a Layer of Control

Recent innovations in linker design have led to the development of "smart" linkers that allow for conditional activation of the PROTAC®, providing spatiotemporal control over protein degradation.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can be reversibly switched between an active and an inactive state using light of specific wavelengths. This allows for precise control over when and where the PROTAC® is active.

  • Photocleavable Linkers: These linkers incorporate a photolabile group that can be irreversibly cleaved upon light exposure, releasing the active PROTAC® from a caged, inactive precursor.

Quantitative Comparison of Linker Performance

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of comparative data for PROTACs® targeting the Bromodomain-containing protein 4 (BRD4).

Linker TypeLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Key Observations
Flexible 4 PEG units18~98Good balance of solubility and activity.[2]
Alkyl chain (C8)25~95Potent degradation but may have lower solubility.
Rigid Piperazine-containing10>98Increased rigidity can enhance potency.
Triazole-containing15>98Efficient synthesis and good metabolic stability.

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation. Data synthesized from multiple sources for illustrative purposes.[2]

A systematic study on a series of VHL-recruiting PROTACs® targeting ERK5 demonstrated that linkers enabling the PROTAC® to adopt folded conformations with a low solvent-accessible 3D polar surface area in a nonpolar environment correlated with higher cell permeability.[2] This highlights the intricate interplay between linker composition, 3D conformation, and biological activity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of PROTACs® with alternative linkers and for the key experiments used to evaluate their performance.

Synthesis of a PEG-based PROTAC® via Click Chemistry

This protocol describes the synthesis of a PROTAC® using a Propargyl-PEG-Boc linker, which is a versatile building block for CuAAC.[3]

Workflow:

G cluster_0 Step 1: Functionalization of Ligands cluster_1 Step 2: PROTAC® Assembly and Purification poi_ligand POI Ligand (e.g., with -OH group) azido_poi Azide-functionalized POI Ligand poi_ligand->azido_poi Azidation crude_protac Crude PROTAC® azido_poi->crude_protac e3_ligand E3 Ligase Ligand (e.g., VHL Ligand) alkyne_e3 Alkyne-functionalized E3 Ligand-Linker e3_ligand->alkyne_e3 Amide Coupling alkyne_e3->crude_protac CuAAC Click Chemistry peg_linker Propargyl-PEG-Boc Linker peg_linker->alkyne_e3 purified_protac Purified PROTAC® crude_protac->purified_protac HPLC Purification

Caption: Modular synthesis of a PEG-based PROTAC® via click chemistry.

Step 1: Preparation of Azide-Functionalized POI Ligand

  • To a solution of the POI ligand containing a hydroxyl group (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the crude mesylate and dissolve it in anhydrous DMF.

  • Add sodium azide (3.0 eq) and heat the mixture to 70 °C for 6 hours.

  • After cooling, dilute with water and extract the product with ethyl acetate.

  • Purify the azide-functionalized POI ligand by silica gel chromatography.

Step 2: Preparation of Alkyne-Functionalized E3 Ligase Ligand-Linker

  • Dissolve Propargyl-PEG6-Boc (1.1 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the reaction mixture and co-evaporate with toluene to remove residual TFA.

  • Dissolve the resulting amine TFA salt and the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 3 hours.

  • Purify the alkyne-functionalized E3 ligase ligand-linker by silica gel chromatography.

Step 3: CuAAC Click Chemistry

  • Dissolve the azide-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 ligase ligand-linker (1.1 eq) in a 3:1 mixture of THF and water.

  • Add sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute with water and extract with ethyl acetate.

  • Purify the final PROTAC® by preparative reverse-phase HPLC.

  • Characterize the product by LC-MS and NMR.

Evaluation of PROTAC®-Induced Protein Degradation by Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC®.

Workflow:

G cell_culture Cell Culture and PROTAC® Treatment cell_lysis Cell Lysis and Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE and Western Blot cell_lysis->sds_page detection Immunodetection and Imaging sds_page->detection data_analysis Data Analysis (DC₅₀ and Dₘₐₓ) detection->data_analysis

Caption: Workflow for assessing PROTAC®-induced protein degradation.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC® (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Normalize protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to HRP.

  • Imaging: Add a chemiluminescent substrate and capture the signal using a digital imager.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC® concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

Assessment of Ternary Complex Formation by AlphaLISA

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex in vitro.

Workflow:

G reagent_prep Prepare Reagents: - Tagged Proteins - PROTAC® - AlphaLISA Beads assay_plate Incubate Proteins, PROTAC®, and Beads in Assay Plate reagent_prep->assay_plate signal_read Read AlphaLISA Signal assay_plate->signal_read data_analysis Data Analysis: Bell-shaped Curve signal_read->data_analysis

Caption: AlphaLISA workflow for ternary complex formation assay.

  • Reagent Preparation: Use a recombinant tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Prepare a serial dilution of the PROTAC®.

  • Assay Protocol:

    • Add the His-tagged E3 ligase and the PROTAC® to a 384-well plate and incubate.

    • Add the GST-tagged target protein and incubate.

    • Add AlphaLISA anti-His acceptor beads and incubate.

    • Add AlphaLISA anti-GST donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC® concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation. The "hook effect" is observed at high concentrations where binary complexes dominate.

Evaluation of Cell Permeability using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The test PROTAC® is added to the donor wells of the filter plate.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the PROTAC® in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Higher Papp values indicate greater passive permeability.

Conclusion: A Strategic Approach to Linker Design

The era of empirical, trial-and-error linker design is evolving towards a more rational, data-driven process. While the simple 1-[4-[(6-Bromohexyl)oxy]butyl]benzene linker has been a valuable starting point, the development of highly potent and selective PROTACs® necessitates the exploration of a diverse chemical space of alternative linkers.

This guide has provided a comparative analysis of key linker classes, highlighting the advantages and disadvantages of flexible (PEG, alkyl) and rigid (piperidine/piperazine, triazole) linkers. The choice of linker profoundly impacts a PROTAC's® physicochemical properties, its ability to form a stable and cooperative ternary complex, and its overall degradation efficacy. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel PROTACs®.

Ultimately, the optimal linker is not a one-size-fits-all solution but is exquisitely dependent on the specific target protein and E3 ligase pair. A systematic approach, combining rational design with rigorous experimental validation, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Cell Permeability Assays of N-Boc-C1-PEG5-C3-NH2 Based PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Gelin, M., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Benchchem. (2025). Application Notes: Step-by-Step Synthesis of PROTACs with Propargyl-PEG6-Boc.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Hao, G-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Ciulli, A. (2024, March 23).
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Benchling. (n.d.). [PROTOCOL-11] Copper-Mediated Azide-Alkyne Click Chemistry REVISED.
  • Benchchem. (2025).
  • Benchchem. (2025). Flexible vs.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • MedchemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.
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  • Benchchem. (2025).
  • Benchchem. (2025). step-by-step guide for synthesizing a PROTAC with a pre-made linker.
  • Słabicki, M., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry.
  • Schöpel, M., et al. (2025).
  • Salem, A. I., et al. (2022). Flexible peptide linkers display higher resistance to proteolysis than rigid linkers by facilitating movements that inhibit the approach of proteases.
  • Wang, L., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • Ciulli, A. (2024, March 22).
  • Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • Alfayomy, A. M., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry, 267, 116167.
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Validation

A Comparative Guide to the Analytical Validation of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Reference Standard

<_ _> This guide provides a comprehensive framework for the analytical validation of a reference standard for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS 94749-73-2), a key intermediate in the synthesis of various organic...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

This guide provides a comprehensive framework for the analytical validation of a reference standard for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS 94749-73-2), a key intermediate in the synthesis of various organic compounds.[1] The establishment of a highly characterized, high-purity reference standard is a prerequisite for ensuring the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs).[2][3]

This document outlines a multi-faceted analytical approach, comparing various techniques to confirm the identity, purity, and potency of the reference standard. The methodologies described are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant validation process.[4][5][6]

The Critical Role of a Validated Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are tested.[7][8] Its quality and purity are paramount for accurate quantitative and qualitative analysis.[2] For a crucial intermediate like 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a well-characterized standard is essential for:

  • Process Control: Monitoring the consistency and efficiency of the synthetic process.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants.[9][10]

  • Quality Assurance: Ensuring that the intermediate meets predefined specifications before use in subsequent manufacturing steps.

  • Regulatory Compliance: Providing the necessary documentation and assurance for regulatory filings.[11]

The validation process detailed herein is designed to build a comprehensive analytical profile, leaving no ambiguity as to the reference standard's fitness for purpose.

Chapter 1: Unambiguous Identity Confirmation

The first step in validating a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques provides orthogonal data points, creating a robust and undeniable identification profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of small organic molecules.[11][12] Both ¹H and ¹³C NMR are essential for a complete characterization.

  • ¹H NMR (Proton NMR): Provides detailed information about the number and arrangement of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the protons on the butyl and hexyl chains, and those adjacent to the oxygen and bromine atoms.

  • ¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment (aromatic, aliphatic, ether, etc.).[13]

Comparative Insight: While other techniques can suggest a structure, only NMR provides the atom-by-atom connectivity map required for absolute structural confirmation.[14] Advanced 2D NMR techniques like COSY and HSQC can be employed if any ambiguities remain in the 1D spectra.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-[4-[(6-Bromohexyl)oxy]butyl]benzene candidate standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the theoretical structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.[15]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative)
Assignment ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted)
Aromatic CH (ortho to butyl)7.28 (d)128.4
Aromatic CH (meta to butyl)7.18 (t)128.3
Aromatic CH (para to butyl)7.15 (t)125.6
Aromatic C (ipso)-142.0
Ar-C H₂-2.62 (t)35.5
Ar-CH₂-C H₂-1.65 (m)31.2
-CH₂-C H₂-O-1.60 (m)29.5
-C H₂-O-3.45 (t)70.8
O-C H₂-3.40 (t)70.1
O-(CH₂)₄-C H₂-CH₂Br1.80 (m)32.7
-C H₂-Br3.41 (t)33.9
Other Aliphatic CH₂1.30-1.50 (m)25.4, 28.0, 29.4
Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the molecular weight of the compound, offering a crucial check on its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for volatile and semi-volatile compounds like this one.[16]

Comparative Insight: GC-MS not only confirms the molecular weight of the parent compound but can also serve as a preliminary screen for volatile impurities.[17] The fragmentation pattern observed provides additional structural information that complements the NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[18] For 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, the spectrum should confirm:

  • Aromatic C-H stretching: Above 3000 cm⁻¹.[19]

  • Aliphatic C-H stretching: Below 3000 cm⁻¹.

  • C-O-C (Ether) stretching: A strong, characteristic band in the 1250-1040 cm⁻¹ region.[20][21]

  • Absence of key functional groups: No O-H band (~3300 cm⁻¹) or C=O band (~1700 cm⁻¹), confirming it is not an alcohol or carbonyl-containing impurity.[22]

Comparative Insight: FT-IR is an excellent confirmatory technique. While not as structurally definitive as NMR, its speed and simplicity make it invaluable for identity verification and for quickly ruling out major structural isomers or impurities.

Chapter 2: Purity Assessment and Impurity Profiling

A reference standard must be of the highest possible purity, with all impurities identified and quantified.[23] Chromatographic techniques are the cornerstone of this assessment.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity

HPLC with UV detection is the most widely used technique for determining the purity of non-volatile or thermally labile organic compounds.[24] By developing a stability-indicating method, one can separate the main compound from process-related impurities and potential degradation products.[25][26]

Method Validation Parameters (per ICH Q2(R1)): [27][28]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[29]

  • Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Comparative Insight: HPLC-UV is superior for quantifying non-volatile impurities. Its high resolution and sensitivity make it the primary method for establishing the purity value used in the final certificate of analysis.

Experimental Protocol: HPLC-UV Purity Determination
  • Chromatographic System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the reference standard in Acetonitrile (~1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary View

For a semi-volatile compound like 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, GC-MS provides an excellent orthogonal method for purity assessment.[16] It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[10]

Comparative Insight: GC-MS offers the advantage of mass identification for impurity peaks, aiding in their structural elucidation.[17] This is a significant benefit over HPLC-UV, where impurity identification requires further analysis. It is the preferred method for detecting residual solvents and volatile starting materials.

Table 2: Comparison of Purity Assessment Techniques
Parameter HPLC-UV GC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Best For Non-volatile, higher molecular weight impuritiesVolatile/semi-volatile impurities, residual solvents
Impurity ID Requires fraction collection and further analysisDirect mass spectral data for identification
Typical Purity >99.5% (Area %)>99.5% (Area %)
Primary Role Main method for potency-defining purity valueOrthogonal check, volatile impurity profile

Chapter 3: Final Assay and Characterization

The final step is to assign a definitive purity value to the reference standard. This often involves a mass balance approach, which combines data from multiple techniques.

Mass Balance Calculation:

The purity is calculated by subtracting the percentages of all identified impurities from 100%.

Purity (Mass Balance) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Residue)

  • Chromatographic Purity: Determined by HPLC (primary) and confirmed by GC.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace GC-MS.

  • Residue on Ignition (ROI) / Sulfated Ash: Measures the amount of inorganic impurities.

This comprehensive approach provides a highly accurate and defensible purity value for the reference standard.[30]

Workflow and Decision Making

The following diagram illustrates the logical workflow for the analytical validation of the 1-[4-[(6-Bromohexyl)oxy]butyl]benzene reference standard.

ValidationWorkflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay & Final Characterization cluster_3 Phase 4: Certification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Primary Purity) NMR->HPLC MS Mass Spectrometry (GC-MS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC GCMS_Purity GC-MS (Orthogonal Purity, Volatiles) HPLC->GCMS_Purity MassBalance Mass Balance Calculation (Assign Purity Value) HPLC->MassBalance KF Karl Fischer (Water Content) GCMS_Purity->KF GCMS_Purity->MassBalance KF->MassBalance HeadspaceGC Headspace GC (Residual Solvents) HeadspaceGC->MassBalance ROI Residue on Ignition (Inorganic Impurities) ROI->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert Candidate Candidate Reference Standard Material Candidate->NMR Candidate->MS Candidate->FTIR

Caption: Workflow for Reference Standard Validation.

Conclusion and Recommendations

The analytical validation of a 1-[4-[(6-Bromohexyl)oxy]butyl]benzene reference standard requires a multi-technique approach to ensure its identity, purity, and fitness for use.

  • For Identity: A combination of ¹H NMR, ¹³C NMR, MS, and FT-IR is mandatory for unequivocal structural confirmation.

  • For Purity: HPLC-UV should be considered the primary technique for quantifying non-volatile impurities and assigning the main purity value. GC-MS serves as a critical orthogonal method, essential for analyzing volatile impurities and residual solvents.

  • For Final Assay: A mass balance approach is recommended, incorporating data from chromatography, Karl Fischer titration, and residue on ignition to assign a comprehensive and accurate purity value.

By following this rigorous, comparative validation guide, researchers and drug development professionals can establish a robust, well-characterized reference standard for 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, ensuring the accuracy and reliability of all future analytical measurements.

References

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  • GC/MS Identification of Impurities. (2024). Medistri SA.
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  • Singh, S., & Handa, T. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 196.
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  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Semantic Scholar.
  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Taylor & Francis Online.
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  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online.
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Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic route. 1-[4-[(6-Bromohex...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic route. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a key intermediate in the synthesis of long-acting β2-adrenergic agonists like Salmeterol.[1] Its purity and structural confirmation are critical. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound and compares them with readily available data from structurally similar molecules to offer a robust framework for its identification and characterization.

Predicted Spectroscopic Profile of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Molecular Structure and Key Features

The molecule consists of a 4-butylphenyl group connected via an ether linkage to a hexyl chain, which is terminated by a bromine atom. This structure presents several distinct regions that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predicted analysis for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the carbons adjacent to the ether oxygen, the benzylic protons, the proton on the carbon bearing the bromine, and the aliphatic protons of the butyl and hexyl chains.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20d, J ≈ 8 Hz2HAr-H (ortho to butyl)Aromatic protons in a para-substituted ring.
~7.10d, J ≈ 8 Hz2HAr-H (meta to butyl)Aromatic protons in a para-substituted ring.
~3.40t, J ≈ 7 Hz2H-O-CH₂-Protons on the carbon adjacent to the ether oxygen are deshielded.[2]
~3.40t, J ≈ 7 Hz2H-CH₂-BrProtons on the carbon bearing the electronegative bromine atom are deshielded.
~2.60t, J ≈ 7 Hz2HAr-CH₂-Benzylic protons are deshielded by the aromatic ring.
~1.85m2H-CH₂-CH₂-BrAliphatic protons adjacent to the CH₂-Br group.
~1.60m4HAr-CH₂-CH₂- & -O-CH₂-CH₂-Aliphatic protons on the butyl and hexyl chains.
~1.30-1.50m8H-(CH₂)₄-Overlapping signals from the remaining methylene groups in the alkyl chains.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~141Ar-C (quaternary, attached to butyl)Aromatic quaternary carbon.
~138Ar-C (quaternary, attached to O)Aromatic quaternary carbon, shifted downfield by oxygen.
~129Ar-C H (ortho to butyl)Aromatic methine carbons.
~128Ar-C H (meta to butyl)Aromatic methine carbons.
~71-O-C H₂-Carbon attached to the ether oxygen is deshielded.[2]
~70Ar-(CH₂)₃-C H₂-O-Carbon attached to the ether oxygen is deshielded.
~35Ar-C H₂-Benzylic carbon.
~34-C H₂-BrCarbon attached to bromine is shifted downfield.
~33-C H₂-CH₂-BrCarbon adjacent to the C-Br bond.
~25-32-(C H₂)n-Remaining aliphatic carbons.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them with the experimental data of similar molecules.

Comparison with 1-Bromohexane and 1-Chlorohexane

The terminal end of our target molecule is a bromohexyl group. Comparing its expected signals with those of 1-bromohexane and 1-chlorohexane can provide valuable insights.

Compound¹H NMR (δ, ppm) for -CH₂-X¹³C NMR (δ, ppm) for -CH₂-X
1-Bromohexane ~3.40 (t)~33.9
1-Chlorohexane ~3.53 (t)[3][4]~45.1[5]
1-Iodohexane ~3.18 (t)~7.2[6][7]

Rationale: The chemical shift of the protons and carbon directly attached to the halogen is highly dependent on the halogen's electronegativity. Chlorine, being more electronegative than bromine, deshields the adjacent protons and carbon to a greater extent, resulting in a downfield shift.[8] Conversely, iodine is less electronegative, leading to an upfield shift compared to the bromo-analogue. This trend is a key diagnostic feature.

Comparison with Alkyl Phenyl Ethers

The core of the molecule contains a butoxy-benzene moiety. We can compare this to simpler alkyl phenyl ethers.

Compound¹H NMR (δ, ppm) for Ar-O-CH₂-¹³C NMR (δ, ppm) for Ar-O-CH₂-
Ethyl phenyl ether ~4.03 (q)[9]~63.6
1-(4-Butoxyphenyl)ethanone ~3.98 (t)[10]~67.8[10]

Rationale: The protons and carbon of the alkyl group directly attached to the ether oxygen are significantly deshielded. The presence of the butyl chain in our target molecule is expected to result in a triplet for the -O-CH₂- protons, similar to 1-(4-butoxyphenyl)ethanone, but the chemical shift will be influenced by the long alkyl chain rather than an acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Predicted IR Spectrum of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
~1610, ~1510Medium-StrongAromatic C=C stretching
~1250StrongAryl-alkyl ether C-O asymmetric stretch[11]
~1100StrongAryl-alkyl ether C-O symmetric stretch[11]
~650-550Medium-StrongC-Br stretch

Comparative Insights: The C-O stretching bands in ethers are often prominent. For aryl alkyl ethers, two distinct bands are typically observed around 1250 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch).[5][12] The presence of these two strong absorptions, coupled with the characteristic C-Br stretch at lower wavenumbers, would be a strong indicator of the target molecule's structure. The spectrum of 1-bromohexane shows a clear C-Br stretch in this region.[13]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecule, providing a fingerprint that can be used for identification.

Predicted Fragmentation Pattern

G cluster_paths Key Fragmentation Pathways M [M]+• m/z = 312/314 F1 [M - C₄H₉]+• m/z = 255/257 M->F1 - C₄H₉ F2 [M - C₆H₁₂Br]+• m/z = 149 M->F2 - C₆H₁₂Br F4 [C₄H₉O(CH₂)₆]+• m/z = 233 M->F4 - Br F7 [C₄H₉]+• m/z = 57 F1->F7 - C₆H₄O(CH₂)₂ F5 [C₁₀H₁₃O]+• m/z = 149 F2->F5 rearrangement F6 [C₉H₁₁]+• m/z = 119 F2->F6 - CO F3 [C₆H₁₂Br]+• m/z = 163/165 G start Start weigh Weigh 5-25 mg of sample start->weigh dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial weigh->dissolve transfer Transfer solution to a clean, dry NMR tube using a pipette with a filter dissolve->transfer check_vol Ensure sample height is sufficient for the spectrometer (~4-5 cm) transfer->check_vol cap Cap the NMR tube securely check_vol->cap run Insert into spectrometer and acquire data cap->run end End run->end

Caption: Standard workflow for preparing a liquid sample for NMR analysis.

  • Sample Preparation: Accurately weigh 5-25 mg of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. [10]2. Solvent Selection: Use a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃). [14]3. Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a small, clean vial. [10]4. Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Volume Check: Ensure the solvent height in the NMR tube is adequate for the instrument being used (typically 4-5 cm). [1]6. Capping: Securely cap the NMR tube to prevent solvent evaporation.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [15] * Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The spectroscopic characterization of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the predicted spectral features based on its constituent functional groups and comparing them with the known spectra of analogous compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. The protocols outlined in this guide provide a framework for obtaining high-quality data, ensuring the reliability of experimental results in drug discovery and development workflows.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79814, 1-(4-Butoxyphenyl)ethanone. Retrieved from [Link]

  • AQA (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Haloalkanes. Retrieved from [Link]

  • Der Pharma Chemica (2015). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. Retrieved from [Link]

  • Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10992, 1-Chlorohexane. Retrieved from [Link]

  • SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. Ethyl phenyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. Hexane, 1-bromo-. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Australian Journal of Chemistry (1963). The Mass Spectra of Phenyl Methyl Ethers. Retrieved from [Link]

  • Shimadzu. Ionization Modes: EI. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of Bromoalkoxybenzene Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of positional isomers of bromoalkoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reactivity of positional isomers of bromoalkoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the chemical behavior of these versatile building blocks. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their application in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction: The Strategic Importance of Bromoalkoxybenzenes in Synthesis

Bromoalkoxybenzene derivatives are invaluable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their utility stems from the presence of two key functional groups on the aromatic ring: the bromine atom, which serves as a versatile handle for a multitude of cross-coupling and metalation reactions, and the alkoxy group, a common moiety in bioactive molecules that also significantly influences the electronic landscape of the aromatic ring.

The position of these two substituents relative to each other profoundly impacts the molecule's reactivity, creating a set of isomers with distinct chemical personalities. Understanding these nuances is critical for rational synthetic design, enabling chemists to select the optimal isomer and reaction conditions to achieve desired outcomes efficiently and selectively. This guide will explore the reactivity of ortho-, meta-, and para-bromoalkoxybenzene isomers in several common and synthetically important reactions.

Theoretical Framework: Unraveling the Interplay of Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by the electronic and steric nature of its substituents. In bromoalkoxybenzenes, the interplay between the bromine and alkoxy groups determines the electron density at each carbon atom and the steric accessibility of reactive sites.

Electronic Effects:

  • Alkoxy Group (-OR): The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). This effect increases the electron density at the ortho and para positions. Simultaneously, the electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond (inductive effect, -I). For the methoxy group, the +R effect generally outweighs the -I effect, making it an overall activating group and an ortho, para-director for electrophilic aromatic substitution. In the context of reactions involving the carbon-bromine bond, this electron-donating character can influence the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Bromine Atom (-Br): The bromine atom is an electronegative element that withdraws electron density through the inductive effect (-I). It also has lone pairs that can be donated through resonance (+R), but this effect is much weaker than its inductive withdrawal. Consequently, bromine is a deactivating group but is still considered an ortho, para-director for electrophilic aromatic substitution.

The combination of these effects leads to a complex pattern of electron distribution in the bromoalkoxybenzene isomers, which in turn dictates their reactivity in various transformations.

Steric Effects:

The steric hindrance imposed by the alkoxy and bromo groups, particularly when they are in proximity to each other (i.e., in the ortho isomer), can significantly impact the approach of bulky reagents and catalysts to the reactive centers. This is a critical consideration in reactions such as metal-catalyzed cross-couplings and ortho-lithiation.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in the rate-determining oxidative addition step is highly sensitive to the electronic and steric environment of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. The general reactivity trend for halobenzenes in Suzuki coupling is I > Br > Cl > F, making bromoalkoxybenzenes excellent substrates.[1]

Expected Reactivity Trend: para > ortho > meta

  • para-Bromoalkoxybenzene: This isomer is expected to be the most reactive. The electron-donating alkoxy group at the para position increases the electron density of the ring, which can facilitate the oxidative addition of the palladium catalyst. Steric hindrance at the C-Br bond is minimal.

  • ortho-Bromoalkoxybenzene: The ortho isomer is also activated by the +R effect of the alkoxy group. However, the proximity of the alkoxy group to the bromine atom can introduce steric hindrance, potentially slowing down the reaction compared to the para isomer, especially with bulky ligands on the palladium catalyst.

  • meta-Bromoalkoxybenzene: In the meta isomer, the electron-donating resonance effect of the alkoxy group does not extend to the carbon bearing the bromine atom. The reactivity is primarily influenced by the weaker inductive effect. Consequently, the meta isomer is generally the least reactive of the three in Suzuki-Miyaura coupling.

Supporting Experimental Data:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O298[2]
2-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1285[3]
3-BromoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O2475Inferred from similar reactions

Experimental Protocol: A Generalized Procedure for Comparative Suzuki-Miyaura Coupling

This protocol provides a starting point for comparing the reactivity of bromoalkoxybenzene isomers. To obtain meaningful comparative data, it is crucial to maintain identical reaction conditions for each isomer.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in a Schlenk flask: - Bromoalkoxybenzene isomer (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) A->B C Add degassed solvent (e.g., Dioxane/H₂O, 4:1) B->C D Degas with Ar/N₂ (3x) C->D E Heat to desired temperature (e.g., 90 °C) with stirring D->E F Monitor reaction progress (TLC, GC/MS) E->F G Cool to RT, dilute with EtOAc F->G H Wash with H₂O and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J Product Product J->Product

Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Other Cross-Coupling Reactions (Heck, Sonogashira, Buchwald-Hartwig)

The reactivity trends observed in Suzuki-Miyaura coupling generally hold for other palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The electronic activation by the alkoxy group at the ortho and para positions enhances the rate of oxidative addition, while steric hindrance at the ortho position can be a mitigating factor.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) involves the reaction of an aryl halide with magnesium metal. This reaction is sensitive to the ease of electron transfer from the magnesium surface to the aryl halide.

Expected Reactivity Trend: para ≈ ortho > meta

  • para- and ortho-Bromoalkoxybenzene: The electron-donating alkoxy group at these positions increases the electron density of the aromatic ring, which might slightly disfavor the initial electron transfer. However, the resulting Grignard reagent is stabilized. The ease of formation is generally high for these isomers.

  • meta-Bromoalkoxybenzene: The meta isomer is often reported to be less reactive towards Grignard formation under standard conditions. The absence of resonance-based activation from the alkoxy group makes the C-Br bond less susceptible to the electron transfer from magnesium. Indeed, some literature suggests that the formation of the Grignard reagent from 3-bromoanisole can be challenging without specific activation methods.

Experimental Protocol: Comparative Grignard Reagent Formation

Grignard_Workflow cluster_setup Reagent Preparation cluster_reaction Grignard Formation cluster_analysis Quantification A Flame-dry a three-neck flask with Mg turnings under Ar B Add anhydrous THF A->B C Add a crystal of I₂ as an initiator B->C D Slowly add a solution of bromoalkoxybenzene isomer in THF C->D E Maintain gentle reflux D->E F Monitor disappearance of Mg E->F G Take an aliquot and quench with I₂ F->G H Titrate with standardized Na₂S₂O₃ G->H

Caption: Workflow for the comparative synthesis and titration of Grignard reagents.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring towards nucleophilic attack.[4] The alkoxy group is an electron-donating group, and therefore, bromoalkoxybenzenes are generally unreactive towards SNAr unless other strongly activating groups are present on the ring.

However, under very harsh conditions with extremely strong nucleophiles/bases (e.g., NaNH₂ in liquid NH₃), substitution can occur via a benzyne intermediate (elimination-addition mechanism). The regiochemical outcome is complex and depends on the stability of the possible carbanionic intermediates formed upon proton abstraction. For 3-bromoanisole, reaction with NaNH₂ can lead to a mixture of meta- and ortho-aminoanisole, with the major product depending on the precise reaction conditions and the subtle electronic effects influencing the stability of the benzyne intermediate and the subsequent nucleophilic attack.[5]

Reactivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It relies on the ability of a directing group (such as an alkoxy group) to coordinate to an organolithium reagent (e.g., n-BuLi), facilitating the deprotonation of a proximate ortho proton.

For bromoalkoxybenzenes, a competition exists between ortho-deprotonation and lithium-halogen exchange. The outcome is highly dependent on the isomer, the temperature, and the organolithium reagent used.

  • ortho-Bromoalkoxybenzene: This isomer is not a suitable substrate for DoM, as lithium-halogen exchange at the C-Br bond is typically much faster than deprotonation.

  • meta-Bromoalkoxybenzene: This isomer presents an interesting case. The alkoxy group can direct lithiation to either the C-2 or C-4 position. The regioselectivity will be influenced by the steric environment and the acidity of the respective protons. Lithium-halogen exchange is also a competing pathway.

  • para-Bromoalkoxybenzene: The alkoxy group can direct lithiation to the C-3 position. This is a viable pathway, although lithium-halogen exchange remains a potential side reaction.

Lower temperatures (e.g., -78 °C) generally favor lithium-halogen exchange, while higher temperatures can sometimes favor deprotonation.

Conclusion: A Predictive Framework for Synthetic Chemists

The reactivity of bromoalkoxybenzene derivatives is a nuanced interplay of electronic and steric factors that are dictated by the positional relationship between the bromo and alkoxy substituents. A clear understanding of these principles allows for the rational selection of isomers and reaction conditions to achieve specific synthetic goals.

  • For palladium-catalyzed cross-coupling reactions , the para isomer is generally the most reactive, followed by the ortho and then the meta isomer.

  • In Grignard reagent formation , the meta isomer is often the most challenging to activate.

  • Nucleophilic aromatic substitution is generally not favored unless other strong electron-withdrawing groups are present, or harsh conditions promoting a benzyne mechanism are employed.

  • Directed ortho-metalation is a viable strategy for the meta and para isomers, but is in competition with lithium-halogen exchange.

This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the synthetic potential of these versatile building blocks. It is imperative to note that the trends discussed are generalizations, and the optimal reaction conditions for any specific transformation should be determined empirically.

References

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1-89). Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.
  • Chemistry Stack Exchange. (2020). Nucleophilic Aromatic substitution in 3-Bromoanisole. [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
  • Hartwig, J. F. (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

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Comparative

A Comparative Guide to Alkoxy-Aryl Linkers for Advanced Drug Development

For researchers, scientists, and drug development professionals, the rational design of complex therapeutics such as bivalent ligands, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rational design of complex therapeutics such as bivalent ligands, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) is a critical determinant of efficacy. The linker connecting the active moieties in these constructs is not merely a spacer but a key component influencing physicochemical properties, binding kinetics, and overall therapeutic performance.[1][2][3] This guide provides an in-depth technical comparison of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a widely utilized bifunctional linker, against its shorter- and longer-chain analogues. We will objectively compare their quality attributes based on representative Certificates of Analysis (CoA) and provide detailed experimental protocols for their characterization.

Introduction to Alkoxy-Aryl Bifunctional Linkers

Alkoxy-aryl linkers, characterized by an aromatic ring, a flexible alkyl ether chain, and a reactive terminal halide, are pivotal in modern medicinal chemistry. The aromatic group provides a degree of rigidity and can engage in pi-stacking interactions, while the alkoxy chain offers tunable length and hydrophobicity. The terminal bromide serves as a versatile handle for nucleophilic substitution, enabling conjugation to a second ligand or a solid support.[4][5]

The choice of linker length is a crucial parameter in the design of bivalent molecules. It directly impacts the spatial orientation of the two binding motifs, which is critical for achieving the desired biological activity, such as the formation of a stable ternary complex in PROTACs.[6][7][8][9] This guide will focus on a comparative analysis of three representative linkers from this class:

  • C4 Linker: 1-[4-[(4-Bromobutyl)oxy]butyl]benzene

  • C6 Linker: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (the topic compound)

  • C8 Linker: 1-[4-[(8-Bromooctyl)oxy]butyl]benzene

Comparative Analysis of Quality Attributes

A Certificate of Analysis (CoA) is a formal document that provides evidence of a product's quality and purity, ensuring it meets defined specifications.[10][11][12] Below is a comparative summary of representative CoAs for the C4, C6, and C8 alkoxy-aryl linkers.

Table 1: Comparative Certificate of Analysis Data

ParameterTest MethodC4 Linker Specification C4 Linker Result C6 Linker Specification C6 Linker Result C8 Linker Specification C8 Linker Result
Identity
¹H NMR400 MHz, CDCl₃Conforms to structureConformsConforms to structureConformsConforms to structureConforms
¹³C NMR100 MHz, CDCl₃Conforms to structureConformsConforms to structureConformsConforms to structureConforms
Mass Spectrum (ESI+)ESI-MS[M+H]⁺ = 301.1/303.1301.1/303.1[M+H]⁺ = 329.1/331.1329.1/331.1[M+H]⁺ = 357.2/359.2357.2/359.2
Purity & Impurities
Purity by GC-FIDGC-FID≥ 98.0%99.2%≥ 98.0%99.5%≥ 98.0%99.1%
Purity by HPLCHPLC-UV (254 nm)≥ 98.0%99.4%≥ 98.0%99.6%≥ 98.0%99.3%
Individual ImpurityHPLC-UV (254 nm)≤ 0.5%0.2% (at RRT 1.2)≤ 0.5%0.15% (at RRT 1.3)≤ 0.5%0.3% (at RRT 1.1)
Total ImpuritiesHPLC-UV (254 nm)≤ 1.0%0.6%≤ 1.0%0.4%≤ 1.0%0.7%
Residual Solvents
DichloromethaneHS-GC-MS≤ 600 ppm150 ppm≤ 600 ppm120 ppm≤ 600 ppm180 ppm
TetrahydrofuranHS-GC-MS≤ 720 ppmNot Detected≤ 720 ppmNot Detected≤ 720 ppmNot Detected
Physical Properties
AppearanceVisualColorless to pale yellow oilColorless oilColorless to pale yellow oilColorless oilColorless to pale yellow oilPale yellow oil
Water ContentKarl Fischer≤ 0.1%0.05%≤ 0.1%0.04%≤ 0.1%0.06%
Causality Behind Experimental Choices and Interpreting the Data
  • Orthogonal Purity Assessment (GC and HPLC): Relying on a single chromatographic method for purity can be misleading. Impurities may co-elute with the main peak or be non-volatile (for GC) or lack a chromophore (for HPLC). Using both GC-FID (for volatile compounds) and HPLC-UV (for chromophoric compounds) provides a more comprehensive and trustworthy purity assessment.[13][14][15] The consistently high purity values across both methods for all three linkers instill confidence in their quality.

  • Impurity Profiling by HPLC: The "Individual Impurity" and "Total Impurities" specifications are critical for regulatory compliance and for understanding potential side-reactions in subsequent synthetic steps.[16][17] The slightly higher total impurities in the C8 linker could be attributed to a greater propensity for side reactions or purification challenges with the longer, more flexible chain.

  • Structural Confirmation (NMR and MS): ¹H and ¹³C NMR confirm the covalent structure and connectivity of the molecule, while Mass Spectrometry verifies the molecular weight and isotopic pattern (due to the presence of Bromine), providing unambiguous identification.[18][19][20]

  • Residual Solvents: Headspace GC-MS is the industry standard for detecting volatile residual solvents from the synthesis and purification process.[21][22] The levels reported are well below the ICH Q3C guidelines, ensuring the material is safe for use in pharmaceutical development.

Experimental Protocols for Quality Control

To ensure the trustworthiness of the CoA data, the analytical methods must be robust and well-defined. Here are the detailed, step-by-step methodologies for the key experiments.

Purity Determination and Impurity Profiling by HPLC

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 60
    15.0 95
    20.0 95
    20.1 60

    | 25.0 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the linker and dissolve in 10 mL of Acetonitrile to a final concentration of 1 mg/mL.

HPLC_Workflow

Purity Assay by Gas Chromatography (GC-FID)

This method is suitable for assessing the purity of the volatile linker and detecting any volatile organic impurities.

  • Instrumentation: Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Detector Temperature: 320 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Analysis prep_gc Prepare 1 mg/mL solution in Dichloromethane inject_gc Inject 1 µL into GC prep_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc purity_gc Calculate Area % Purity integrate_gc->purity_gc

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Expected chemical shifts (δ, ppm) for C6 linker: ~7.28-7.15 (m, 5H, Ar-H), 3.42 (t, 2H, -O-CH₂-), 3.40 (t, 2H, -CH₂-Br), 2.64 (t, 2H, Ar-CH₂-), 1.88 (m, 2H), 1.68 (m, 4H), 1.45 (m, 4H).

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Expected chemical shifts (δ, ppm) for C6 linker: ~142.7, 128.4, 128.3, 125.7 (Ar-C), 70.8, 70.0 (-O-CH₂-), 35.4, 33.9, 32.7, 31.4, 29.6, 28.0, 26.0, 25.4 (Alkyl-C).

Impact of Linker Length on Physicochemical Properties and Application

The choice between the C4, C6, and C8 linkers has significant implications for drug development, primarily affecting the molecule's flexibility, hydrophobicity, and ability to span the distance between two binding sites.

Linker_Comparison

  • Flexibility and Binding Avidity: Longer linkers like C8 provide greater conformational flexibility, which can be advantageous for allowing the two ligands to adopt optimal binding poses.[2] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity. The C4 linker, being more rigid, may be ideal for targets with well-defined, proximal binding sites.

  • Hydrophobicity and Solubility: As the alkyl chain length increases from C4 to C8, the hydrophobicity of the linker increases. This can impact the overall solubility of the final drug conjugate, a critical parameter for formulation and bioavailability.[3] Increased hydrophobicity may also enhance cell permeability but can sometimes lead to non-specific binding and aggregation.

  • Synthetic Accessibility and Purity: As suggested by the representative CoA data, longer alkyl chains can sometimes introduce greater challenges in purification, potentially leading to slightly lower overall purity. The synthesis of these linkers typically involves Williamson ether synthesis, and the reactivity of the corresponding dibromoalkane can be influenced by chain length.

Conclusion

The selection of a bifunctional linker is a multi-parameter optimization problem. This guide demonstrates that while 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (C6 linker) and its analogues can be produced at high purity, the choice of chain length must be carefully considered in the context of the specific biological target and the desired properties of the final therapeutic. The C6 linker often represents a balanced starting point, offering a good compromise between reach and physicochemical properties. Shorter (C4) or longer (C8) linkers should be explored to fine-tune the spatial and conformational requirements for optimal biological activity. The provided analytical protocols serve as a robust framework for ensuring the quality and consistency of these critical raw materials, forming a self-validating system for any researcher in the field.

References

  • Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. Biochemistry. [Link]

  • Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. PubMed. [Link]

  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor. National Institutes of Health (PMC). [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. National Institutes of Health (PMC). [Link]

  • Effects of linker length and flexibility on multivalent targeting. Semantic Scholar. [Link]

  • Raw Material Analysis Certificates. Scribd. [Link]

  • Certificate of Analysis - SRM 3284. National Institute of Standards and Technology. [Link]

  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. ContractLaboratory.com. [Link]

  • Certificate of Analysis COA. Enviropass. [Link]

  • What Is A Certificate Of Analysis (COA)? Mar-Kov. [Link]

  • Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. PubMed. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • CERTIFICATE OF ANALYSIS. Element. [Link]

  • Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. PubMed. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Synthesis of High Polymeric Alkoxy- and Aryloxyphosphonitriles (1964). SciSpace. [Link]

  • A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. National Institutes of Health (PMC). [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • Regioselective synthesis of unsymmetrical C-aryl glycosides using silicon tethers as disposable linkers. PubMed. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. National Institutes of Health (PMC). [Link]

  • (PDF) PROTACs improve selectivity for targeted proteins. ResearchGate. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Bivalent Ligands for Protein Degradation in Drug Discovery. National Institutes of Health (PMC). [Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor. Semantic Scholar. [Link]

  • Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced pharmaceutical intermediates, the purity of starting materials is a cornerstone of reproducible and reliable outcomes....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced pharmaceutical intermediates, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. This guide provides an in-depth technical overview for assessing the purity of commercially available 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist.[1] We will delve into the likely impurities derived from its synthesis, present robust analytical methodologies for their detection and quantification, and compare this intermediate with potential alternatives.

The Synthetic Landscape: Understanding Potential Impurities

1-[4-[(6-Bromohexyl)oxy]butyl]benzene is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide.[2][3] In the case of our target molecule, 4-phenyl-1-butanol is reacted with 1,6-dibromohexane in the presence of a base.

This synthetic route, while effective, can lead to several process-related impurities. A thorough understanding of these potential contaminants is crucial for developing a comprehensive purity assessment strategy.

Key Potential Impurities:

  • Unreacted Starting Materials:

    • 4-Phenyl-1-butanol

    • 1,6-Dibromohexane

  • By-products:

    • Elimination Products: Due to the basic conditions, elimination reactions can compete with the desired substitution, leading to the formation of hexene-derived species.

    • Dialkylated Products: The dibromohexane can potentially react at both ends with 4-phenyl-1-butanol, leading to a symmetrical diether impurity.

The following diagram illustrates the primary synthetic pathway and the formation of key potential impurities.

cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_products Products & Impurities 4-Phenyl-1-butanol 4-Phenyl-1-butanol Target_Molecule 1-[4-[(6-Bromohexyl)oxy]butyl]benzene 4-Phenyl-1-butanol->Target_Molecule SN2 Reaction 1,6-Dibromohexane 1,6-Dibromohexane 1,6-Dibromohexane->Target_Molecule Base (e.g., NaH) Base (e.g., NaH) Unreacted_Starting_Materials Unreacted Starting Materials (4-Phenyl-1-butanol, 1,6-Dibromohexane) Byproducts By-products (Elimination products, Dialkylated ethers)

Caption: Synthetic pathway and potential impurities.

A Multi-Faceted Approach to Purity Assessment

A robust assessment of purity requires a combination of orthogonal analytical techniques. Here, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the target molecule and its less volatile impurities.[7][8][9]

Experimental Protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for the alkyl aryl ether structure. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A WaterA standard polar mobile phase for RP-HPLC.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for non-polar compounds.
Gradient 70% B to 95% B over 15 minutesA gradient elution is necessary to resolve the non-polar target molecule from potentially more polar (unreacted alcohol) and less polar (dialkylated) impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Detector UV at 215 nmThe benzene ring of the analyte and related impurities will have significant absorbance at this wavelength.

Data Interpretation:

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of known impurities can be achieved by comparing their retention times with those of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as unreacted starting materials and low molecular weight by-products.[10][11][12]

Experimental Protocol:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase is a versatile, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)An inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Mass Range 40-450 amuA wide mass range to capture the molecular ions and fragmentation patterns of the target molecule and potential impurities.

Data Interpretation:

Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard method for greater accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are invaluable for confirming the identity of the main component and identifying impurities.

Experimental Protocol:

ParameterRecommended Condition
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Spectrometer 400 MHz or higher
Techniques ¹H NMR, ¹³C NMR, DEPT-135, 2D-COSY, 2D-HSQC

Expected Chemical Shifts (δ, ppm) in CDCl₃:

CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
1-[4-[(6-Bromohexyl)oxy]butyl]benzene ~7.3-7.1 (m, 5H, Ar-H), ~3.4 (t, 2H, -CH₂-Br), ~3.4 (t, 2H, -O-CH₂-), ~2.6 (t, 2H, Ar-CH₂-), ~1.8-1.3 (m, 16H, alkyl chain)~142 (Ar-C), ~128.5 (Ar-CH), ~125.8 (Ar-CH), ~70 (-O-CH₂-), ~36 (Ar-CH₂-), ~34 (-CH₂-Br), ~32-25 (alkyl chain)
4-Phenyl-1-butanol ~7.3-7.1 (m, 5H, Ar-H), ~3.6 (t, 2H, -CH₂-OH), ~2.6 (t, 2H, Ar-CH₂-), ~1.7-1.5 (m, 4H, alkyl chain)[13]~142 (Ar-C), ~128.4 (Ar-CH), ~125.7 (Ar-CH), ~62.5 (-CH₂-OH), ~35.5 (Ar-CH₂-), ~32.5, ~28.0 (alkyl chain)
1,6-Dibromohexane ~3.4 (t, 4H, -CH₂-Br), ~1.9 (p, 4H, -CH₂-), ~1.5 (p, 4H, -CH₂-)[4][14]~33.8 (-CH₂-Br), ~32.7 (-CH₂-), ~27.9 (-CH₂-)

The presence of significant peaks corresponding to the starting materials in the ¹H and ¹³C NMR spectra of the commercial product would be a clear indicator of incomplete reaction or inadequate purification.

Comparison with Alternative Linkers

The 6-(4-phenylbutoxy)hexyl side chain of Salmeterol is crucial for its long-acting bronchodilator effect. However, research into other long-acting β2-agonists has explored various linker structures to modulate pharmacokinetic and pharmacodynamic properties.[11]

Linker TypeExample Compound(s)Key Structural FeaturePotential Advantage/Disadvantage
Aryl Sulfonamide IndacaterolAn indanone moiety connected to an amino group via a short alkyl chain.Different receptor binding kinetics and duration of action.
Dimeric Arylethanolamines MilveterolTwo arylethanolamine pharmacophores joined by a flexible linker.[11]Potential for bivalent receptor binding and altered signaling pathways.
Simple Alkyl Chains FormoterolA shorter, more flexible N-substituted alkyl chain compared to Salmeterol.Faster onset of action but potentially shorter duration compared to Salmeterol.

The choice of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a precursor is driven by the well-established safety and efficacy profile of the resulting Salmeterol molecule. While alternative linkers are being investigated, the synthetic accessibility and proven clinical performance of the 6-(4-phenylbutoxy)hexyl moiety make it a continued focus for generic and novel drug development.

Conclusion

The purity of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a critical parameter that directly impacts the quality and safety of the final active pharmaceutical ingredient. A multi-pronged analytical approach, combining HPLC, GC-MS, and NMR, provides a comprehensive and robust assessment of its purity profile. By understanding the potential impurities arising from the synthetic process and employing validated analytical methods, researchers and drug developers can ensure the integrity of their starting materials and the success of their synthetic endeavors. This guide provides the foundational knowledge and detailed protocols to confidently assess the quality of commercially available 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.

References

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  • Google Patents.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. National Center for Biotechnology Information. [Link]

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  • Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications. [Link]

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  • Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Northwestern University. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

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  • Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Copernicus Publications. [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. National Center for Biotechnology Information. [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,1-dibromoethane. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

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  • Chemical Shifts. University of Regensburg. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2). As a brominated organic compound, it is classified as haloge...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS No. 94749-73-2). As a brominated organic compound, it is classified as halogenated waste, necessitating specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these guidelines is critical for all drug development professionals, researchers, and laboratory personnel.

While this compound is a valuable intermediate in organic synthesis, particularly for industrial chemicals like surfactants, its chemical structure presents potential environmental and health risks, including toxicity and bioaccumulation, if not managed correctly.[1]

Core Principles: Hazard Assessment and Segregation

The fundamental principle for disposing of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is recognizing its identity as a halogenated organic compound . This classification dictates its entire waste stream management.

Property Information
Chemical Name 1-[4-[(6-Bromohexyl)oxy]butyl]benzene[2][3]
CAS Number 94749-73-2[1][2][3]
Molecular Formula C₁₆H₂₅BrO[2][3]
Waste Classification Halogenated Organic Waste [4]
Inferred Hazards Based on similar brominated compounds, may cause skin and eye irritation.[5] Potential for environmental toxicity.[1]

The Causality Behind Segregation: Halogenated and non-halogenated organic waste streams are treated via different disposal methods. Halogenated waste often requires high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts like dioxins and furans.[4] Co-mingling these waste streams leads to two significant issues:

  • Increased Cost: The disposal cost for halogenated waste is substantially higher than for non-halogenated solvents, which can sometimes be recycled or used as fuel.[6] Contaminating a large volume of non-halogenated waste with a small amount of halogenated material forces the entire container to be treated as the more expensive category.

  • Regulatory Non-Compliance: Environmental regulations strictly mandate the correct identification and segregation of hazardous waste.[7][8]

Cardinal Rule: Under no circumstances should 1-[4-[(6-Bromohexyl)oxy]butyl]benzene or its solutions be disposed of down the sanitary sewer.[8][9][10] This action is illegal and poses a significant threat to aquatic ecosystems.

Personal Protective Equipment (PPE) for Safe Handling

Before handling the neat compound or its waste, ensure the following PPE is worn to mitigate exposure risks such as skin or eye irritation.

  • Hand Protection: Wear double-layered nitrile gloves or a single pair of more robust gloves like Viton.[10]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, use a full-face shield in conjunction with goggles.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.

Step 1: Select a Compatible Waste Container
  • Action: Obtain a designated hazardous waste container that is chemically compatible with halogenated organic compounds.

  • Causality: High-Density Polyethylene (HDPE) or other plastic containers are preferred.[7][11][12] Avoid using metal safety cans for halogenated waste. Over time, halogenated solvents can degrade to form acidic byproducts (e.g., hydrobromic acid), which will corrode metal containers, leading to leaks.[10] The container must be in good condition, free from cracks, and possess a secure, threaded cap to prevent leaks and vapor release.[9][13]

Step 2: Prepare the Hazardous Waste Label
  • Action: Before adding any waste, affix a fully completed hazardous waste label to the container.[13]

  • Causality: Pre-labeling prevents the creation of "unknown" waste, which is costly and dangerous to handle. The label serves as a primary communication tool for hazards. Per EPA and institutional requirements, the label must include:

    • The words "Hazardous Waste" .[6][8]

    • The full chemical name: "Waste 1-[4-[(6-Bromohexyl)oxy]butyl]benzene" . Do not use abbreviations or chemical formulas.[13]

    • If in a solvent, list all components with approximate percentages (e.g., "Methylene Chloride: ~80%, 1-[4-...]-benzene: ~20%").[6]

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[14]

    • The name of the principal investigator or researcher responsible.

Step 3: Collect and Segregate the Waste
  • Action: Carefully transfer the waste into the prepared, labeled container, ensuring it is segregated from all other waste streams. Keep the container closed except when actively adding waste.[9]

  • Causality: This step is the practical application of the segregation principle. The following workflow diagram illustrates the critical decision point in laboratory waste management.

G start Waste Generated: 1-[4-[(6-Bromohexyl)oxy]butyl]benzene decision Does the compound contain a halogen (Br, Cl, F, I)? start->decision halogenated YES: Segregate into 'HALOGENATED ORGANIC WASTE' Container decision->halogenated Yes non_halogenated NO: Segregate into 'NON-HALOGENATED ORGANIC WASTE' Container decision->non_halogenated No storage Store in Secondary Containment in a Satellite Accumulation Area halogenated->storage pickup Contact Environmental Health & Safety (EH&S) for Waste Pickup storage->pickup

Caption: Waste Segregation Workflow for Organic Compounds.

Step 4: Ensure Proper Temporary Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the operator.[7][8]

  • Causality: The SAA minimizes the travel distance of hazardous materials within the lab. The container must be placed within secondary containment (such as a spill tray) to contain any potential leaks.[9][11] Ensure the SAA is segregated from incompatible materials like strong acids, bases, or oxidizing agents.[10][14]

Step 5: Arrange for Final Disposal
  • Action: Once the container is full (not exceeding 90% capacity to allow for expansion) or has reached the institutional time limit for accumulation, contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7][12]

  • Causality: EH&S professionals are trained to handle, transport, and consolidate hazardous waste for final disposal according to strict federal and state regulations. Laboratory personnel should never attempt to transport this waste off-site themselves.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to maintaining a safe laboratory environment.

Small Spill Response (<100 mL and Contained)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure work is done in a chemical fume hood if possible.

  • Protect: Wear the appropriate PPE as described in Section 2.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated waste bag or container.

  • Dispose: Seal the container, label it as "Hazardous Waste" with a description of the contents, and manage it alongside your other halogenated waste.[9]

Large Spill Response (>100 mL or Uncontained)
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your supervisor and activate the nearest fire alarm if necessary to ensure building evacuation.

  • CALL FOR HELP: Contact your institution's emergency number and/or EH&S for professional cleanup assistance.[13] Do not attempt to clean up a large spill yourself.

Personal Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing while flushing.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the affected person to fresh air.

  • Seek Medical Attention: For any exposure, seek immediate medical evaluation. Provide the medical personnel with the chemical name and Safety Data Sheet (SDS) if available.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene Product Description. (n.d.). ChemicalBook.
  • Organic Solvents. (n.d.). Cornell University EHS.
  • Halogenated Solvents. (n.d.). Washington State University EH&S.
  • Cas 94749-73-2, 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). LookChem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet for 1-Bromo-4-tert-butylbenzene. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 1-Bromohexane. (2024, August 6). MilliporeSigma.
  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). PubChem.
  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. (n.d.). FinoCure Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-[4-[(6-Bromohexyl)oxy]butyl]benzene
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1-[4-[(6-Bromohexyl)oxy]butyl]benzene
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